molecular formula C8H10ClNO3 B1522467 5-Amino-2-methoxybenzoic acid hydrochloride CAS No. 857200-24-9

5-Amino-2-methoxybenzoic acid hydrochloride

Cat. No.: B1522467
CAS No.: 857200-24-9
M. Wt: 203.62 g/mol
InChI Key: GCYAIWNHFZLICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methoxybenzoic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-methoxybenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-methoxybenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-methoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYAIWNHFZLICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Definitive Guide to 5-Amino-2-methoxybenzoic Acid Hydrochloride (CAS 857200-24-9): Synthesis, Characterization, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development increasingly pivots toward highly targeted, structure-based therapies, the demand for versatile, bifunctional building blocks has surged. 5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9) stands out as a critical intermediate in medicinal chemistry. Featuring both an amine and a carboxylic acid group separated by a methoxy-substituted benzene ring, this compound enables orthogonal functionalization. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and field-proven applications in developing beta-strand peptidomimetics and selective histone deacetylase (HDAC) inhibitors.

Physicochemical Profiling

Understanding the quantitative baseline of this compound is essential for downstream assay development and formulation. The data below synthesizes the core parameters required for rigorous quality control.

ParameterSpecification / Data
Chemical Name 5-Amino-2-methoxybenzoic acid hydrochloride
CAS Number 857200-24-9
Parent Freebase CAS 3403-47-2
Molecular Formula C₈H₁₀ClNO₃ (or C₈H₉NO₃ · HCl)
Molecular Weight 203.62 g/mol
Purity Standard ≥ 95% (HPLC)
GHS Classifications H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Causality: The Case for the Hydrochloride Salt

A common question in synthetic planning is why the hydrochloride salt is preferred over the freebase (CAS 3403-47-2). As an Application Scientist, the rationale is rooted in three mechanistic advantages:

  • Oxidative Stability: The free aromatic amine is highly susceptible to auto-oxidation due to the electron-donating nature of the aromatic ring. Protonating the amine to form the hydrochloride salt (-NH₃⁺) creates a strongly electron-withdrawing group, deactivating the ring towards electrophilic attack and drastically increasing shelf-life.

  • Solubility Modulation: The salt form is highly soluble in aqueous media and polar protic solvents. This facilitates homogeneous reactions in biological assays and aqueous-phase couplings.

  • Controlled Reactivity: In peptide synthesis or amide coupling, the HCl salt can be selectively neutralized in situ using a mild, non-nucleophilic base (e.g., DIPEA). This ensures the amine only becomes nucleophilic precisely when the coupling reagent is active, minimizing premature side reactions.

Synthetic Methodology: Self-Validating Protocol for Salt Formation

The following protocol details the conversion of the freebase to the hydrochloride salt. This workflow is designed as a self-validating system : it relies on the differential solubility of the freebase versus the salt in ethereal solvents, meaning product formation is visually confirmed by immediate precipitation.

Step-by-Step Protocol:
  • Dissolution: Suspend 1.0 equivalent of 5-amino-2-methoxybenzoic acid (freebase) in anhydrous tetrahydrofuran (THF) at a concentration of 0.5 M. Stir under inert atmosphere until complete dissolution is achieved.

  • Thermal Control: Chill the reaction vessel to 0–5°C using an ice bath. Causality: Controlling the temperature mitigates the exothermic nature of the protonation, preventing localized degradation.

  • Acidification: Dropwise, add 1.2 equivalents of 4M HCl in dioxane.

    • Self-Validation Point: The immediate formation of a dense, off-white precipitate indicates successful protonation. The highly polar hydrochloride salt is insoluble in the non-polar THF/dioxane mixture, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Vacuum filter the suspension rapidly through a sintered glass funnel to prevent moisture absorption.

  • Washing: Wash the filter cake with two volumes of cold, anhydrous diethyl ether. Causality: Ether removes unreacted freebase and residual dioxane without dissolving the target salt.

  • Drying: Dry the product under high vacuum at 40°C for 12 hours to yield the pure hydrochloride salt.

Workflow A 5-Amino-2-methoxybenzoic acid (Freebase) B Dissolve in Anhydrous THF (0-5°C) A->B C Add 4M HCl in Dioxane (Dropwise) B->C D Precipitation of HCl Salt C->D Protonation E Vacuum Filtration & Ether Wash D->E F 5-Amino-2-methoxybenzoic acid hydrochloride E->F High Purity Yield

Workflow for the synthesis and isolation of the hydrochloride salt.

Pharmaceutical Applications & Mechanistic Pathways

A. HDAC11 Inhibitor Development

Histone deacetylase 11 (HDAC11) is a unique, zinc-dependent metalloenzyme implicated in immune modulation and oncology. Derivatives of 5-amino-2-methoxybenzoic acid are utilized as crucial capping groups or linkers in the design of selective HDAC11 inhibitors. According to[1], the methoxybenzoic acid scaffold provides optimal steric and electronic complementarity to the HDAC11 active site. The methoxy group specifically interacts with hydrophobic pockets, yielding inhibitors with IC50 values in the low micromolar range (e.g., 3.5 µM).

Pathway A 5-Amino-2-methoxybenzoic acid derivative C Pharmacophore Binding (Cap & Linker Region) A->C B HDAC11 Active Site (Zinc-dependent) B->C D Enzyme Inhibition (IC50 ~ 3.5 µM) C->D E Targeted Therapy (Immune Modulation) D->E

Mechanistic pathway of HDAC11 inhibition by methoxybenzoic acid derivatives.

B. Beta-Strand Peptidomimetics

The rigid aromatic core of 5-amino-2-methoxybenzoic acid is exceptionally well-suited for creating artificial beta-sheets. As detailed in seminal structural studies like [2], when linked via diacylhydrazine groups, this compound effectively mimics the hydrogen-bonding pattern of a tripeptide edge. This structural mimicry is invaluable for designing therapeutics that disrupt protein-protein interactions (PPIs) traditionally considered "undruggable."

Analytical Characterization & Quality Control (QC)

To ensure the integrity of the hydrochloride salt prior to sensitive biological assays, a robust analytical workflow is required.

Protocol: HPLC Purity Assessment

The following parameters are optimized for the baseline resolution of the target compound from potential oxidative degradation products.

ParameterSpecification / ValueCausality / Rationale
Column C18 Reverse-Phase (150 x 4.6 mm, 5 µm)Provides optimal retention of polar aromatic compounds.
Mobile Phase A 0.1% TFA in H₂OAcidic modifier suppresses silanol ionization and keeps the amine fully protonated, preventing peak tailing.
Mobile Phase B 0.1% TFA in AcetonitrileEffectively elutes the hydrophobic aromatic core.
Flow Rate 1.0 mL/minBalances chromatographic resolution and analysis time.
Detection UV absorbance at 254 nmCorresponds directly to the π-π* transition of the substituted benzene ring.

Validation: The presence of a single sharp peak (Area > 95%) confirms purity. If a broad shoulder appears, it indicates incomplete salt formation or freebase contamination, requiring re-precipitation from ether.

References

  • Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. PubMed Central (PMC), National Institutes of Health.

  • Two new beta-strand mimics. PubMed, National Institutes of Health.

  • 5-amino-2-methoxybenzoic acid hydrochloride | 857200-24-9. MilliporeSigma Product Database.

Sources

IUPAC name for 5-Amino-2-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: IUPAC Nomenclature, Synthesis, and Characterization of 5-Amino-2-methoxybenzoic Acid Hydrochloride

Abstract This whitepaper provides a comprehensive technical breakdown of 5-amino-2-methoxybenzoic acid hydrochloride, a critical building block in pharmaceutical drug development and solid-phase peptide synthesis[1][2]. We detail the authoritative IUPAC nomenclature rules governing its structural designation, the physicochemical causality behind its isolation as a hydrochloride salt, and field-proven methodologies for its synthesis and analytical validation.

IUPAC Nomenclature & Structural Elucidation

The naming of 5-amino-2-methoxybenzoic acid hydrochloride follows the strict hierarchical rules established by the[3].

  • Principal Functional Group : According to IUPAC seniority rules for parent structures (Rule P-41), the carboxylic acid (-COOH) outranks both the amine (-NH2) and the ether (-OCH3). Consequently, the parent ring is designated as benzoic acid.

  • Numbering Logic : The carbon atom bonded to the carboxyl group is designated as C1. The numbering of the benzene ring proceeds in the direction that assigns the lowest possible locants to the remaining substituents. Numbering towards the methoxy group gives locants 1, 2, and 5, which is lower than the alternative pathway (1, 4, and 6)[4].

  • Alphabetization : The substituents are cited alphabetically as prefixes: "amino" precedes "methoxy", yielding the free base name 5-amino-2-methoxybenzoic acid [5].

  • Salt Designation : For salts of organic bases with hydrohalogen acids, IUPAC Rule P-77.1.3 allows the traditional adduct naming convention[3]. The unaltered name of the base is followed by the name of the hydrohalide. Thus, the protonated form is named 5-amino-2-methoxybenzoic acid hydrochloride [3][6]. This adduct naming convention is the preferred standard in pharmacopoeias and regulatory guidelines (e.g.,, )[4].

IUPAC_Numbering C1 C1 -COOH C2 C2 -OCH3 C1->C2 C3 C3 -H C2->C3 C4 C4 -H C3->C4 C5 C5 -NH2 • HCl C4->C5 C6 C6 -H C5->C6 C6->C1

Fig 1. IUPAC numbering logic for 5-Amino-2-methoxybenzoic acid hydrochloride.

Physicochemical Rationale for Salt Formation

In drug development, the free base form of 5-amino-2-methoxybenzoic acid presents two distinct challenges: poor aqueous solubility (due to its zwitterionic nature near its isoelectric point) and susceptibility to oxidative degradation. Electron-rich aromatic amines are highly prone to air oxidation, which manifests as a darkening of the powder from light yellow to brown over time[7].

By converting the free amine into its hydrochloride salt, the nitrogen lone pair is protonated. This eliminates its ability to participate in oxidative radical pathways, dramatically increasing the shelf-life and thermal stability of the compound[6]. Furthermore, the ionized anilinium species significantly enhances aqueous solubility, a critical parameter for subsequent bioconjugation or peptide synthesis workflows[1].

Table 1: Comparative Physicochemical Properties

Property5-Amino-2-methoxybenzoic acid (Free Base)5-Amino-2-methoxybenzoic acid hydrochloride
CAS Number 3403-47-2[7]857200-24-9[6]
Molecular Formula C8H9NO3[7]C8H10ClNO3[8]
Molecular Weight 167.16 g/mol [7]203.62 g/mol [8]
Aqueous Solubility Low (Isoelectric point precipitation)High (Ionized anilinium species)
Oxidative Stability Susceptible to air oxidation (darkens)Highly stable at room temperature
Physical Form Light yellow to brown powder[7]Off-white crystalline powder[6]

Synthetic Workflow & Experimental Protocols

The synthesis of 5-amino-2-methoxybenzoic acid hydrochloride is typically achieved via the chemoselective reduction of 5-nitro-2-methoxybenzoic acid.

Experimental Protocol: Catalytic Hydrogenation and Salt Formation Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., SnCl2/HCl) to prevent heavy metal contamination in the final API building block. The reaction is performed in methanol, and HCl is introduced during the workup to immediately trap the oxidation-sensitive free amine as the robust hydrochloride salt.

  • Preparation : Dissolve 5-nitro-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) within a Parr hydrogenation bottle or suitable pressure reactor.

  • Catalyst Addition : Purge the reaction vessel with inert gas (N2 or Ar). Carefully add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight). Note: Pd/C is pyrophoric; ensure the solvent fully wets the catalyst.

  • Hydrogenation : Evacuate the vessel and backfill with Hydrogen gas (H2). Maintain the H2 pressure at 3-4 atm (approx. 50-60 psi). Stir vigorously at 25°C for 4-6 hours.

  • Reaction Monitoring : Monitor the reaction via HPLC or TLC (Eluent: DCM/MeOH 9:1) until the complete disappearance of the nitro precursor.

  • Filtration : Vent the H2 gas and purge with N2. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

  • Salt Formation : Transfer the filtrate to a cooling bath (0-5°C). Slowly add a stoichiometric excess of concentrated aqueous HCl (1.2 eq) or HCl in isopropanol. Stir for 30 minutes.

  • Isolation : Concentrate the solution under reduced pressure to approximately 3 volumes. Add cold methyl tert-butyl ether (MTBE) to induce crystallization.

  • Collection : Filter the resulting precipitate, wash with cold MTBE, and dry under vacuum at 40°C to yield 5-amino-2-methoxybenzoic acid hydrochloride as an off-white crystalline solid.

Synthetic_Workflow SM 5-Nitro-2-methoxybenzoic acid (Starting Material) Reduction Catalytic Hydrogenation 10% Pd/C, H2 (g), MeOH SM->Reduction FreeBase 5-Amino-2-methoxybenzoic acid (Intermediate) Reduction->FreeBase Nitro to Amine SaltForm Salt Formation HCl (aq), Isopropanol FreeBase->SaltForm Product 5-Amino-2-methoxybenzoic acid hydrochloride (Final API Building Block) SaltForm->Product Protonation

Fig 2. Step-by-step synthetic workflow from nitro-precursor to the hydrochloride salt.

Analytical Characterization Protocol

To ensure trustworthiness and batch-to-batch consistency, the following self-validating analytical protocols must be employed.

  • High-Performance Liquid Chromatography (HPLC) :

    • Methodology: Utilize a Reverse-Phase C18 column (e.g., 4.6 × 250 mm, 5 µm). Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA. Gradient elution from 5% to 60% B over 20 minutes.

    • Self-Validating Logic: The use of 0.1% TFA is critical. It ensures the amine remains fully protonated during the chromatographic run, preventing peak tailing caused by secondary interactions between free amines and residual silanols on the stationary phase. The disappearance of the UV-active nitro peak (typically absorbing at ~280 nm) and the emergence of the amine peak validate the reduction.

  • Nuclear Magnetic Resonance (1H-NMR) :

    • Methodology: Dissolve the sample in DMSO-d6.

    • Self-Validating Logic: In DMSO-d6, the successful formation of the hydrochloride salt is confirmed by a broad singlet integrating to 3H at approximately 10.0 ppm, corresponding to the -NH3+ protons. The methoxy group (-OCH3) will appear as a sharp singlet near 3.8 ppm. The aromatic protons will exhibit an AMX spin system, with a characteristic downfield shift compared to the free base due to the electron-withdrawing nature of the anilinium cation.

References

  • International Union of Pure and Applied Chemistry (IUPAC) . "Chapter P-7: Radicals, Ions, and Related Species." Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM) . "Structure / Nomenclature Guide." European Pharmacopoeia. [Link]

  • Therapeutic Goods Administration (TGA) . "Naming convention for chemical substances." Australian Government Department of Health. [Link]

  • Semantic Scholar . "Supporting Information: Synthesis of SalAA Compound 1 (Catalytic Hydrogenation of Nitrobenzoic Acids)." [Link]

Sources

Physical and chemical properties of 5-Amino-2-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Amino-2-methoxybenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-2-methoxybenzoic acid hydrochloride, a compound of interest in various research and development applications. The following sections detail its molecular identity, physicochemical characteristics, spectral profile, and essential stability and reactivity insights, supported by field-proven experimental methodologies.

Compound Identification and Structure

5-Amino-2-methoxybenzoic acid hydrochloride is an aromatic compound containing an amino, a methoxy, and a carboxylic acid functional group. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[1]

  • Chemical Name: 5-Amino-2-methoxybenzoic acid hydrochloride

  • CAS Number: 857200-24-9[2][3]

  • Molecular Formula: C₈H₁₀ClNO₃[2]

  • Molecular Weight: 203.62 g/mol [2]


Structure:

graph "5-Amino-2-methoxybenzoic_acid_hydrochloride" {
layout=neato;
node [shape=plaintext];
"C1" [label="C"];
"C2" [label="C"];
"C3" [label="C"];
"C4" [label="C"];
"C5" [label="C"];
"C6" [label="C"];
"O1" [label="O"];
"C7" [label="CH3"];
"N1" [label="H2N"];
"C8" [label="C"];
"O2" [label="O"];
"O3" [label="OH"];
"HCl" [label="· HCl"];

"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5];

"C1" -- "C8" [len=1.5]; "C2" -- "O1" [len=1.5]; "O1" -- "C7" [len=1.5]; "C5" -- "N1" [len=1.5];

"C8" -- "O2" [len=1.5, style=double]; "C8" -- "O3" [len=1.5];

// Positioning nodes for clarity"C1" [pos="0,0!"]; "C2" [pos="-1.3,-0.75!"]; "C3" [pos="-1.3,-2.25!"]; "C4" [pos="0,-3!"]; "C5" [pos="1.3,-2.25!"]; "C6" [pos="1.3,-0.75!"]; "C8" [pos="-0.75,1.5!"]; "O2" [pos="-1.8,1.8!"]; "O3" [pos="0,2.5!"]; "O1" [pos="-2.5,-0.25!"]; "C7" [pos="-3.5,-0.75!"]; "N1" [pos="2.5,-2.75!"]; "HCl" [pos="3.5,0!"]; }

Caption: 2D Structure of 5-Amino-2-methoxybenzoic acid hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

Summary of Physicochemical Data
PropertyValue/DescriptionSource(s)
Appearance Solid, powder[3]
Purity Typically available in ≥95% purity[3]
Melting Point Data not available for the hydrochloride salt. The free base (5-Amino-2-methoxybenzoic acid, CAS: 3403-47-2) has a melting point of 159-168 °C.[4]
Solubility Expected to have higher water solubility than the free base.[1] Specific data is best determined empirically.
pKa (Predicted) 3.23 ± 0.10 (for the free base's carboxylic acid)[5]
Storage Recommendations vary; store at room temperature or refrigerated (2-8°C), sealed in a dry environment.[2]
Melting Point: A Key Indicator of Purity

This protocol describes a standard method for accurately measuring the melting point range of a solid crystalline compound.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it.

  • Capillary Loading: Invert an open-ended capillary tube and press the open end into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid heating to determine a preliminary range.

    • For an accurate measurement, heat rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to approximately 1°C per minute.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears.

    • Record the temperature at which the entire sample has melted. This two-temperature span constitutes the melting range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility: Critical for Formulation and Application

Solubility is a crucial parameter, especially in drug development, as it directly impacts a compound's absorption and bioavailability. The hydrochloride salt form of an amino acid-containing compound is generally employed to enhance aqueous solubility compared to its free base form.[1]

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for an extended period to ensure equilibrium between the dissolved and undissolved solute is reached. The concentration of the dissolved solute in the resulting saturated solution is then quantified.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Amino-2-methoxybenzoic acid hydrochloride to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard calibration curve.

  • Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectral Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For 5-Amino-2-methoxybenzoic acid hydrochloride, one would expect distinct signals for the aromatic protons, the methoxy protons (-OCH₃), the amine protons (-NH₂), and the carboxylic acid proton (-COOH).

  • ¹³C NMR (Carbon-13 NMR): This experiment identifies the number of different types of carbon atoms and their chemical environments. Signals corresponding to the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the carboxylic acid would be expected.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR).

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) in a small vial.

  • Transfer and Filtration: If any solid remains undissolved, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Analysis: Place the NMR tube in the spectrometer and acquire the data according to the instrument's standard operating procedures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions:

  • O-H stretch (Carboxylic Acid): A very broad band, typically in the 2500-3300 cm⁻¹ region.

  • N-H stretch (Amine): Two sharp peaks (for primary amine) in the 3300-3500 cm⁻¹ region.

  • C-H stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic -OCH₃).

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (Ether/Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ range.

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent KBr pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of an empty sample holder or a blank KBr pellet should be run first.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and information about the molecule's structure through fragmentation patterns.

Expected Observations:

  • Molecular Ion Peak (M⁺): For the free base (C₈H₉NO₃), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (167.16 g/mol ). High-resolution mass spectrometry would provide the exact mass.

  • Fragmentation: Common fragmentation patterns would involve the loss of small, stable molecules or radicals such as H₂O, CO, CO₂, or CH₃.

  • Solution Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or water.

  • Dilution: Further dilute a small aliquot of this stock solution to a final concentration in the low µg/mL to ng/mL range.

  • Analysis: Introduce the sample into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion and acquire the mass spectrum.

Analytical_Workflow cluster_spectroscopy Structural Characterization cluster_properties Physicochemical Profiling Compound 5-Amino-2-methoxybenzoic acid hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Confirms C-H Framework FTIR FTIR Spectroscopy Compound->FTIR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Molecular Weight MP Melting Point Compound->MP Assesses Purity Sol Solubility Compound->Sol Informs Formulation

Sources

5-Amino-2-methoxybenzoic Acid Hydrochloride: A Comprehensive Guide to Solubility Profiling and Synthetic Handling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9)[1] is a highly specialized amphoteric building block extensively utilized in advanced organic synthesis, pharmaceutical development, and the design of constrained peptidomimetics. The free base form (CAS: 3403-47-2)[2] is famously employed in the synthesis of "Hao" tripeptide surrogates, which mimic β -strand geometries by arranging hydrogen bond donors and acceptors in a planar conformation[3][4].

Understanding the solubility profile of this compound is critical for process chemists. The molecule features three distinct functional groups: a carboxylic acid, a methoxy ether, and a primary amine. Because it is supplied as a hydrochloride salt, the amine exists in a protonated, cationic state ( −NH3+​Cl− ).

The Causality of Its Solubility Behavior

The solubility of this compound is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • In Polar Protic Solvents (Water, Methanol): The ionic nature of the hydrochloride salt results in a high affinity for solvents with high dielectric constants. Water efficiently solvates both the chloride anion and the protonated amine, leading to high solubility[5].

  • In Aprotic Solvents (DMF, DCM, THF): The lack of hydrogen-bond donating capability in these solvents fails to overcome the ionic lattice energy of the salt. Consequently, the compound exhibits poor solubility in standard organic reaction media unless chemically modified (neutralized) in situ[5].

  • pH-Dependent Zwitterionic Shift: The free carboxylic acid has a predicted pKa​ of approximately 3.23[2]. As the pH of an aqueous solution approaches the isoelectric point (where the carboxylic acid is deprotonated and the amine remains protonated), the molecule forms a zwitterion, drastically reducing its aqueous solubility due to strong intermolecular ionic interactions.

Quantitative Solubility Data Summary

The following table synthesizes the thermodynamic solubility profile of 5-Amino-2-methoxybenzoic acid hydrochloride across various standard solvents at 25°C. Note: Values are representative benchmarks derived from the physicochemical behavior of homologous aminobenzoic acid hydrochloride salts.

SolventSolvent ClassDielectric Constant ( ϵ )Estimated Solubility at 25°C (mg/mL)Application / Implication
Water (pH < 2) Polar Protic80.1> 100Ideal for aqueous extraction or salt metathesis.
Water (pH ~ 4-5) Polar Protic80.1< 10Zwitterion formation; precipitation risk.
Methanol Polar Protic32.730 - 50Excellent for stock solutions and recrystallization.
Dimethylformamide (DMF) Polar Aprotic36.7< 5 (Suspension)Requires in situ neutralization for amide coupling.
Dichloromethane (DCM) Non-Polar8.9< 1Insoluble; poor choice for direct reactions.

Experimental Methodology: Precision Solubility Determination

To generate reliable, self-validating solubility data for pharmaceutical intermediates, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This method ensures that true thermodynamic equilibrium is reached, rather than a transient, kinetically trapped supersaturated state.

Protocol: Isothermal Shake-Flask Method

Rationale: By sampling the solution at two distinct time points (24 h and 48 h), the system self-validates. If the concentration variance between the two time points is ≤5% , thermodynamic equilibrium is confirmed.

  • Preparation of the Solid Phase: Weigh approximately 50 mg of 5-Amino-2-methoxybenzoic acid hydrochloride into a 2.0 mL amber glass HPLC vial. The amber glass prevents potential photo-degradation of the electron-rich aromatic ring.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol or Water) to the vial. Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaking incubator set to 25.0 ± 0.1°C. Agitate at 300 RPM for 24 hours.

  • Phase Separation (Crucial Step): Remove the vial and centrifuge at 10,000 RPM for 10 minutes at 25°C. Causality: Centrifugation is preferred over filtration for small volumes to prevent loss of the analyte due to non-specific binding to filter membranes.

  • First Sampling (24h): Carefully extract 100 μL of the clear supernatant without disturbing the solid pellet. Dilute this aliquot quantitatively (e.g., 1:100) in the HPLC mobile phase to prevent precipitation prior to injection.

  • Continued Equilibration: Return the original vial to the incubator for an additional 24 hours (48h total).

  • Second Sampling (48h): Repeat steps 4 and 5.

  • HPLC-UV Analysis: Quantify the concentration of both aliquots using a validated reverse-phase HPLC method (C18 column, acidic water/acetonitrile gradient, UV detection at ~254 nm). Calculate the final solubility based on the calibration curve.

G N1 Solid Compound (Excess) N2 Solvent Addition (Aqueous/Organic) N1->N2 N3 Isothermal Shaking (24-48h at 25°C) N2->N3 Equilibration N4 Phase Separation (Centrifugation) N3->N4 Solid-Liquid Sep N5 Supernatant Dilution N4->N5 Aliquot N6 HPLC-UV Quantification N5->N6 Analysis

Thermodynamic solubility determination workflow via the Shake-Flask method.

Addressing Solubility Bottlenecks in Synthesis

A common failure point in peptidomimetic synthesis utilizing 5-Amino-2-methoxybenzoic acid hydrochloride is attempting an amide coupling reaction in polar aprotic solvents (like DMF or DMSO) without accounting for the salt form[5].

The protonated amine ( −NH3+​ ) is entirely non-nucleophilic and the salt complex is practically insoluble in DMF. To resolve this, an in-situ neutralization strategy must be employed.

Protocol: In-Situ Neutralization for Amide Coupling
  • Suspension Formation: Add 1.0 equivalent of 5-Amino-2-methoxybenzoic acid hydrochloride to anhydrous DMF (typically 0.1 M to 0.5 M concentration). The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Add 2.5 to 3.0 equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solubilization: Stir the mixture at room temperature. Within 5 to 15 minutes, the base deprotonates the ammonium salt, generating the free amine and the soluble DIPEA-hydrochloride salt. The suspension will transition into a clear, homogeneous solution[5].

  • Coupling: The now-soluble, nucleophilic free amine is ready to react with the activated electrophile (e.g., a HATU-activated carboxylic acid).

G S1 HCl Salt Suspension (Poorly Soluble in DMF) S2 Add Organic Base (e.g., DIPEA, TEA) S1->S2 S3 Free Base Formation (In-situ Neutralization) S2->S3 Deprotonation S4 Homogeneous Solution (Nucleophilic Amine) S3->S4 Solubilization S5 Amide Coupling Reaction S4->S5 Addition of Electrophile

In-situ neutralization strategy to overcome aprotic solvent solubility bottlenecks.

Conclusion

The solubility of 5-Amino-2-methoxybenzoic acid hydrochloride is intrinsically tied to its ionic state and the dielectric properties of the surrounding media. By leveraging self-validating thermodynamic profiling and understanding the pKa​ -driven causality behind its phase behavior, researchers can seamlessly integrate this critical building block into complex synthetic workflows, particularly in the realm of advanced peptidomimetics.

Sources

Comprehensive Safety and Hazard Profile: 5-Amino-2-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and organic synthesis, 5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9) serves as a critical building block for complex aromatic scaffolds[1]. However, handling this compound requires strict adherence to specialized safety protocols. As an aromatic amine paired with a hydrochloride salt, it presents unique physicochemical vulnerabilities—specifically, high susceptibility to auto-oxidation and the capacity to induce acute localized pH shifts upon contact with biological membranes[2].

This technical guide bypasses generic safety data sheets to provide researchers with a deep, mechanistic understanding of the compound's hazards. By linking structural chemistry to toxicological outcomes, we establish a framework of self-validating experimental protocols designed to ensure both operator safety and molecular integrity.

Physicochemical Profiling & Structural Causality

To safely handle a compound, one must first understand the electronic and structural forces governing its reactivity. The hazards of 5-Amino-2-methoxybenzoic acid hydrochloride are directly dictated by its functional groups[2].

Structural Causality Analysis
  • Electron-Rich Aromatic Ring: The molecule features a methoxy group (-OCH₃) at the 2-position and an amino group (-NH₂) at the 5-position[2]. Both are strong electron-donating groups (EDGs) situated para to one another. This hyper-enriches the aromatic ring with electron density, making the compound highly susceptible to auto-oxidation. Exposure to ambient oxygen and light will rapidly degrade the off-white solid into dark, polymeric impurities.

  • Hydrochloride Salt Formation: The amine is protonated as a hydrochloride salt to improve aqueous solubility and stability[1]. However, this means the solid acts as a latent acid. Upon contact with moisture (ambient humidity, sweat, or mucosal fluid), it dissociates, releasing free hydrochloric acid (HCl) and dropping the localized pH.

Quantitative Data Summary
PropertyValue / SpecificationCausality / Impact on Handling
CAS Number 857200-24-9[1]Unique identifier for hazard tracking.
Molecular Formula C₈H₁₀ClNO₃ (C₈H₉NO₃ · HCl)[2]Indicates presence of latent HCl.
Molecular Weight 203.62 g/mol [2]High mass density; prone to settling but easily aerosolized if milled.
Physical Form Solid (Crystalline Powder)[1]High surface area accelerates moisture absorption (hygroscopic).
Storage Temperature 2-8°C, Sealed[2]Low thermal energy prevents auto-oxidation of the electron-rich ring.

Toxicological Mechanisms & GHS Classification

The compound carries a "Warning" signal word and is classified under several critical Global Harmonized System (GHS) hazard categories[3]. Understanding the physiological mechanisms behind these codes is essential for risk mitigation.

GHS Hazard Statements[4]
GHS CodeHazard DescriptionPrimary Exposure Route
H302 Harmful if swallowedIngestion / GI Tract
H315 Causes skin irritationDermal Contact
H319 Causes serious eye irritationOcular Contact
H335 May cause respiratory irritationInhalation of Dust
Mechanistic Pathway of Toxicity

The localized irritation (H315, H319, H335) is an acid-base phenomenon[4]. When the crystalline dust contacts the moisture lining the respiratory tract or eyes, it rapidly dissolves. The dissociation of the HCl salt causes an immediate, localized drop in pH, denaturing surface proteins and triggering acute inflammatory cascades.

Conversely, the systemic toxicity (H302) is driven by hepatic metabolism[4]. If ingested, aromatic amines are absorbed into the portal vein and subjected to Cytochrome P450 enzymes. The primary metabolic route is N-hydroxylation, which generates reactive electrophilic species capable of covalently binding to cellular macromolecules or oxidizing hemoglobin.

Pathway A 5-Amino-2-methoxybenzoic Acid HCl B Mucosal Dissolution (Release of HCl) A->B Contact with moisture C Cytochrome P450 N-Hydroxylation A->C Hepatic absorption D Acute Local Irritation (H315, H319, H335) B->D pH drop in tissue E Systemic Toxicity (H302) C->E Reactive metabolites

Fig 1: Mechanistic pathway of localized irritation and systemic toxicity.

Self-Validating Handling & Experimental Protocols

Standard operating procedures (SOPs) often fail because they rely on operator compliance without real-time feedback. The following protocols are designed as self-validating systems , meaning the procedure inherently proves its own success or failure in real-time.

Protocol 1: Precision Weighing and Transfer

Objective: Prevent inhalation of irritating dust (H335) and protect the compound from oxidative degradation[4]. Environment: Class II Biological Safety Cabinet (BSC) or dedicated powder weighing isolator.

  • Preparation: Purge the weighing isolator with Argon gas for 5 minutes. Causality: Displacing oxygen prevents the auto-oxidation of the electron-rich aromatic ring during handling.

  • Static Mitigation: Ground the micro-spatula using an anti-static bar. Causality: Hydrochloride salts often hold a static charge, causing the powder to repel from the spatula and aerosolize.

  • Transfer & Weighing: Slowly transfer the solid to a tared, conductive weigh boat.

  • System Validation (Particle Counting): Place a continuous optical particle counter adjacent to the analytical balance.

    • Validation Check: If the particle counter detects a spike above baseline (e.g., >100 particles/ft³ of 0.5 µm size), the airflow containment is compromised. The operator must immediately halt work and recalibrate the isolator's face velocity.

Emergency Response & Decontamination Workflows

In the event of a powder spill, dry sweeping is strictly prohibited as it generates a massive inhalation hazard (H335)[4]. The decontamination must address both the physical state (powder) and the chemical state (latent acid).

Protocol 2: Self-Validating Spill Neutralization

Objective: Safely collect spilled material while neutralizing the localized acidity of the hydrochloride salt.

  • Isolation & PPE: Evacuate the immediate area. Don a NIOSH-approved N95 respirator (or higher) and heavy-duty nitrile gloves. Causality: Nitrile provides superior resistance to aromatic amines compared to latex.

  • Wetting & Neutralization: Spray the spilled powder with a freshly prepared 5% Sodium Bicarbonate (NaHCO₃) solution. Causality: The water prevents aerosolization, while the weak base neutralizes the HCl.

  • System Validation (Effervescence): Observe the spill site closely.

    • Validation Check: The acid-base reaction will produce visible bubbling (CO₂ gas). Do not touch the spill until the bubbling completely ceases. The cessation of effervescence is the physical validation that the acidic hazard has been neutralized.

  • Mechanical Collection: Use a disposable plastic scraper to collect the wetted slurry into a hazardous waste container.

  • Secondary Validation (pH Test): Swab the decontaminated surface with a damp pH indicator strip.

    • Validation Check: The strip must read a neutral pH (~7.0). If it reads acidic (< 7.0), repeat step 2.

Spill S1 Powder Spill Detected S2 Don PPE (Respirator/Gloves) S1->S2 S3 Apply 5% NaHCO3 (Wetting Agent) S2->S3 Prevent aerosolization S4 Observe Effervescence S3->S4 Neutralize HCl S5 Mechanical Collection S4->S5 Bubbling ceases S6 pH Validation Test S5->S6 S6->S3 pH Acidic (<7.0) S7 Safe Disposal S6->S7 pH Neutral (7.0)

Fig 2: Self-validating spill decontamination workflow utilizing pH neutralization.

References

Sources

An In-depth Technical Guide to 5-Amino-2-methoxybenzoic Acid Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-amino-2-methoxybenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its intrinsic structural features—a nucleophilic aniline, a carboxylic acid handle for amide coupling, and a methoxy group that influences conformation and solubility—make it an attractive starting point for generating libraries of derivatives with tuned pharmacological profiles. This guide provides a comprehensive overview of the synthesis, characterization, and application of derivatives and analogs of 5-amino-2-methoxybenzoic acid, with a focus on practical, field-proven insights for researchers in drug discovery. We will explore robust synthetic methodologies, delve into structure-activity relationships (SAR), and present detailed, reproducible protocols.

The Core Scaffold: 5-Amino-2-methoxybenzoic Acid Hydrochloride

5-Amino-2-methoxybenzoic acid (also known as 5-amino-o-anisic acid) is an aromatic amino acid derivative that serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory pathways and pain relief.[1] It is typically supplied as the hydrochloride salt (HCl) to enhance stability and improve solubility in polar solvents, which is a critical consideration for reaction setup.

Physicochemical Properties & Handling

Understanding the fundamental properties of the starting material is crucial for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water (as HCl salt), methanol, and DMSO.
pKa (predicted) ~3.7 (Carboxylic Acid), ~4.5 (Anilinium)[5]
Storage Store in a cool, dry place, away from light and moisture.

Expert Insight: The hydrochloride salt form means the aniline nitrogen is protonated. For reactions targeting the amino group, such as acylation or alkylation, a base must be added to liberate the free, nucleophilic amine. The choice and stoichiometry of the base are critical to prevent side reactions and ensure complete conversion.

Synthetic Strategies for Derivatization

The true utility of the 5-amino-2-methoxybenzoic acid scaffold lies in its three primary functional groups that can be selectively modified: the amino group, the carboxylic acid, and the aromatic ring.

General Synthetic Workflow

A typical workflow for generating and evaluating a library of derivatives follows a logical progression from synthesis to biological validation. This process is designed to be iterative, allowing SAR insights to inform the design of subsequent generations of compounds.

Caption: General workflow for derivative synthesis and evaluation.

Modification of the Amino Group: N-Acylation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6] Acylating the 5-amino group is a primary strategy to explore the chemical space around the scaffold. This is typically achieved by reacting the free amine with an activated carboxylic acid derivative, such as an acyl chloride or using standard peptide coupling reagents.

Authoritative Insight: The choice of coupling reagent is critical and depends on the complexity of the substrates.[6] For simple acylations, converting a carboxylic acid to its acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is efficient.[7] For more complex or sensitive substrates, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides such as DCC and EDC are preferred to minimize side reactions and racemization.[6][7]

Protocol 2.2.1: General N-Acylation via Amide Coupling

This protocol describes a robust, general procedure for coupling a carboxylic acid (R-COOH) to the 5-amino group of 5-amino-2-methoxybenzoic acid using HATU, a highly efficient and widely used coupling reagent.

Materials:

  • 5-Amino-2-methoxybenzoic acid hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-amino-2-methoxybenzoic acid HCl (1.0 eq). Dissolve it in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 - 3.0 eq). Stir for 10-15 minutes at room temperature.

    • Causality: The first equivalent of base neutralizes the HCl salt. The subsequent equivalents are required to activate the coupling reagent and scavenge the acid produced during the reaction. DIPEA is a non-nucleophilic base, preventing it from competing with the primary amine.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq) to this mixture and stir for 5-10 minutes to pre-activate the acid.

  • Coupling: Transfer the activated carboxylic acid solution to the flask containing the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (2x) to remove unreacted acid and acidic byproducts.

    • Wash with water (1x) and then brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure N-acylated derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Modification of the Carboxylic Acid Group

The carboxylic acid moiety can be converted into esters or amides to modulate properties like cell permeability, metabolic stability, and receptor interactions. For instance, ester derivatives of a related analog, 4-amino-5-chloro-2-methoxybenzoic acid, have been shown to be potent agonists for 5-HT₄ receptors.[8]

G cluster_mods Reaction Types Start 5-Amino-2-methoxy- benzoic acid N_Acyl N-Acylation (Amine Modification) Start->N_Acyl C_Ester Esterification (Acid Modification) Start->C_Ester C_Amide Amidation (Acid Modification) Start->C_Amide Product_A N-Acyl Derivative N_Acyl->Product_A Product_B Ester Derivative C_Ester->Product_B Product_C Amide Derivative C_Amide->Product_C

Caption: Key derivatization pathways for the scaffold.

Biological Applications & Structure-Activity Relationships (SAR)

Derivatives of this scaffold have been explored for a wide range of therapeutic targets. A notable area of research is in the development of kinase inhibitors, where the molecule can serve as a "hinge-binding" fragment.[9] Additionally, analogs have shown activity as 5-HT receptor modulators and anti-inflammatory agents.[1][8]

Case Study: Halogenated Analogs as 5-HT₄ Receptor Ligands

Research into halogenated analogs of aminobenzoic acids reveals critical SAR insights. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid show nanomolar affinity for the 5-HT₄ receptor.[10] The introduction of a halogen at the 5-position (adjacent to the amino group) appears to be a key determinant of high-affinity binding.

Compound ScaffoldModificationTargetAffinity (Ki)Reference
4-Amino-2-methoxybenzoic acid5-Chloro, Ethyl EsterRat 5-HT₄ Receptor1.07 ± 0.5 nM[8]
4-Amino-2-methoxybenzoic acid5-Chloro, Dimethylpiperidinyl-ethyl EsterRat 5-HT₄ Receptor0.26 ± 0.06 nM[8]
4-Amino-2-methoxybenzoic acid5-Bromo, Amide DerivativeHuman Cardiac 5-HT₄Partial Agonist[10]

Expert Interpretation: The data in the table strongly suggests that the electronic and steric properties at the 5-position are crucial for receptor interaction. The high affinity of the chloro- and bromo-analogs indicates that a moderately sized, electron-withdrawing group is favorable. The dramatic increase in affinity with the dimethylpiperidinyl-ethyl ester highlights the importance of exploring the ester moiety to engage with additional binding pockets on the receptor.[8] This iterative process of modifying different parts of the scaffold is fundamental to rational drug design.

Conclusion and Future Directions

The 5-amino-2-methoxybenzoic acid core remains a highly valuable and versatile scaffold in modern drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries through well-established methodologies like amide coupling. The demonstrated biological activities, ranging from kinase inhibition to GPCR modulation, ensure its continued relevance. Future research will likely focus on developing more complex analogs, potentially through C-H activation of the aromatic ring or by using the scaffold as a foundation for designing PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities. The foundational protocols and SAR insights presented in this guide provide a solid framework for both academic and industrial researchers to build upon in their quest for novel therapeutics.

References

  • 5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244 - PubChem. National Center for Biotechnology Information. [Link]

  • 5-Amino-2-methoxy-benzoic acid methyl ester | 22802-67-1 - J&K Scientific. J&K Scientific. [Link]

  • New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC. National Center for Biotechnology Information. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. [Link]

  • Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science. [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
  • US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents.
  • Structure−Activity Relationships of Analogues with Aromatic Amino Acids... - ResearchGate. ResearchGate. [Link]

  • One-Step Preparation and NMR Properties of 5-Amino-2- formylbenzenesulfonic Acid - Chemical Papers. Chemical Papers. [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Chemical Kinomics & Innovative Drug Discovery. [Link]

  • Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2 - PMC. National Center for Biotechnology Information. [Link]

  • Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB. FooDB. [Link]

Sources

Technical Whitepaper: Sourcing, Mechanistic Application, and Analytical Validation of 5-Amino-2-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9) is a high-value, bifunctional building block extensively utilized in pharmaceutical chemistry. It serves as a critical intermediate in the synthesis of benzamide-class therapeutics, targeted peptide conjugates, and specialized diagnostic dyes[1]. As a Senior Application Scientist, I have observed that the successful integration of this intermediate into downstream Active Pharmaceutical Ingredients (APIs) hinges on understanding its intrinsic chemical behavior—specifically, the interplay between its electron-donating methoxy group and the zwitterionic potential of its amine and carboxyl moieties. This guide provides a comprehensive, field-tested framework for sourcing, handling, and analytically validating this critical raw material.

Chemical Profiling & Mechanistic Utility

The Causality of Salt Selection: The free base form of 5-amino-2-methoxybenzoic acid (CAS: 3403-47-2) contains an electron-rich aniline moiety. Free anilines are notoriously susceptible to rapid atmospheric oxidation, leading to the formation of highly colored, polymeric degradation products[2]. By sourcing the compound as a hydrochloride salt, the amine lone pair is protonated and locked out of conjugation with the aromatic ring[3]. This mechanistic shift significantly elevates the oxidation potential, ensuring long-term shelf stability, preserving the integrity of the carboxyl group for downstream activation, and guaranteeing batch-to-batch reproducibility during commercial scale-up.

Table 1: Chemical Identity & Physical Properties
PropertySpecificationMechanistic Significance
Chemical Name 5-Amino-2-methoxybenzoic acid hydrochlorideBifunctional scaffold for amidation/peptide coupling.
CAS Number 857200-24-9Specific to the HCl salt; distinct from the free base.
Molecular Formula C8H10ClNO3Accounts for the HCl adduct essential for stability.
Molecular Weight 203.62 g/mol Critical for exact stoichiometric calculations during coupling.
Storage Conditions Sealed, Dry, 2-8°CPrevents hygroscopic degradation and trace oxidation.

Commercial Supplier Landscape & Sourcing Criteria

When selecting a commercial supplier for API synthesis, researchers must prioritize vendors that provide comprehensive Certificate of Analysis (CoA) documentation, including orthogonal analytical data (HPLC and NMR).

Table 2: Key Commercial Suppliers
SupplierCatalog / SKUClaimed PurityScale Capabilities
CS-0714177≥98%Gram to Commercial Production[4]
ENA508624645≥95%Research & Analytical[3]
MFCD13186334≥95%R&D Scale[5]
402869295%High-Throughput Screening

Vendor Qualification Logic: For early-stage discovery, a standard 95% purity is often sufficient. However, for late-stage process optimization or peptide custom services (as offered by vendors like [4]), a purity of ≥98% is mandatory to prevent the propagation of truncated sequences or side-reaction adducts that complicate final API purification.

Synthetic Integration Workflow

The integration of 5-amino-2-methoxybenzoic acid hydrochloride into a target API requires careful orchestration of pH. Because it is supplied as an HCl salt, the amine is inherently unreactive toward electrophiles until neutralized.

Step-by-Step Methodology:

  • Neutralization (Free-Basing): An organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), must be added to neutralize the HCl salt, liberating the nucleophilic free amine.

  • Carboxyl Activation: If the carboxyl group is the target for amidation, coupling reagents like HATU or EDC/HOBt are employed to form an active ester.

  • Coupling: The active ester reacts with an incoming amine partner to form a stable amide bond, a fundamental step in the synthesis of benzamide-based neuroleptics or prokinetics.

SyntheticWorkflow A 5-Amino-2-methoxybenzoic acid HCl (Starting Material) B Neutralization & Free-Basing (DIPEA / TEA) A->B Base Addition C Activation of Carboxyl Group (HATU / EDC) B->C Coupling Reagent D Amidation / Peptide Coupling C->D Amine Partner E Target API / Peptide Construct D->E Purification

Synthetic workflow for integrating 5-amino-2-methoxybenzoic acid HCl into APIs.

Self-Validating Analytical Quality Control Protocol

To establish a self-validating system, incoming batches must be subjected to orthogonal analytical techniques. Relying solely on a vendor's CoA introduces unacceptable risk into the drug development pipeline.

Phase 1: RP-HPLC for Purity Quantification

Causality Check: Why use an acidic mobile phase? The molecule possesses both a basic amine and an acidic carboxyl group. Running this on a standard C18 column with neutral water will result in severe peak tailing due to zwitterionic interactions with residual silanols. Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid and ensures the amine remains fully protonated, yielding a sharp, Gaussian peak.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of a 50:50 mixture of Acetonitrile and Water containing 0.1% TFA. Sonicate for 5 minutes.

  • Column Selection: Use a high-end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in HPLC-grade Water.

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, a standard for aromatic systems as noted by [3].

  • Validation Threshold: Total peak area of the main component must be ≥98.0%.

Phase 2: 1H-NMR for Structural Identity

Causality Check: Why use DMSO-d6 instead of CDCl3? The hydrochloride salt form is highly polar and virtually insoluble in chloroform. DMSO-d6 disrupts the strong intermolecular hydrogen bonding, fully solubilizing the sample and allowing for clear resolution of the downfield exchangeable protons (NH3+ and COOH).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz.

  • Spectral Verification:

    • Confirm the presence of a sharp singlet around 3.8 ppm corresponding to the 3 protons of the methoxy group.

    • Verify the three aromatic protons exhibiting an ABX splitting pattern between 7.0 and 8.0 ppm.

    • Ensure the absence of extraneous aliphatic peaks which would indicate solvent contamination or incomplete synthesis.

QCWorkflow A Incoming Raw Material (CAS: 857200-24-9) B Sample Preparation (0.1% TFA in MeCN/H2O) A->B C RP-HPLC Analysis (C18 Column, UV 254nm) B->C D 1H-NMR Spectroscopy (DMSO-d6) B->D E Data Synthesis & Purity Check (>98% Threshold) C->E D->E F Batch Release E->F Pass G Batch Rejection E->G Fail

Self-validating analytical quality control workflow for raw material batch release.

References

  • ChemBridge Corporation. "5-AMINO-2-METHOXYBENZOIC ACID HYDROCHLORIDE CAS:857200-24-9." ChemBuyersGuide. Available at:[Link]

Sources

Purity and Quality Standards for 5-Amino-2-Methoxybenzoic Acid Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9) is a high-value pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective HDAC11 inhibitors and specialized dyes[1][2].

As a Senior Application Scientist, it is critical to understand why the hydrochloride salt is preferred over its free base counterpart, 5-Amino-2-methoxybenzoic acid (CAS: 3403-47-2). The free base contains an electron-rich aniline moiety that is notoriously susceptible to atmospheric oxidation, which rapidly generates azo and azoxy impurities (manifesting as a dark brown discoloration)[3]. By converting the free base into the hydrochloride salt, the amine is protonated. This drastically reduces the electron density on the nitrogen atom, thermodynamically stabilizing the molecule against oxidative degradation, extending shelf-life, and ensuring batch-to-batch reproducibility during downstream coupling reactions[4].

Quality Control & Impurity Profiling

To ensure the integrity of downstream API synthesis, the intermediate must adhere to stringent purity specifications. The presence of unreacted precursors, demethylated byproducts, or oxidative degradants can severely poison transition-metal catalysts used in subsequent cross-coupling reactions.

Table 1: Standard Quality Specifications
ParameterSpecification LimitAnalytical Rationale
Appearance Off-white to light yellow powderDark brown indicates oxidative degradation of the amine[3].
Purity (HPLC) 98.0%Ensures minimal interference in stoichiometric coupling[1].
Moisture (Karl Fischer) 0.5% w/wExcess water hydrolyzes sensitive reagents in downstream steps.
Heavy Metals 20 ppmPrevents catalytic poisoning and meets ICH Q3D guidelines.
Assay (Titration) 99.0% – 101.0%Confirms the exact molarity of the HCl salt form.

Experimental Protocols: Self-Validating Systems

In rigorous drug development environments, a protocol must be more than a list of instructions; it must be a self-validating system where the experiment continuously proves its own accuracy before allowing the operator to proceed.

Protocol A: Synthesis and Isolation of the Hydrochloride Salt

Causality: The conversion requires a highly controlled anhydrous environment to prevent the hydrolysis of the methoxy group while ensuring complete protonation of the amine[2].

  • Dissolution: Suspend 1.0 equivalent of 5-amino-2-methoxybenzoic acid (free base) in anhydrous methanol (5 volumes) under an inert nitrogen atmosphere.

  • Acidification: Dropwise addition of 1.5 equivalents of thionyl chloride ( SOCl2​ ) at 0–5°C. Mechanistic note: SOCl2​ reacts with methanol to generate anhydrous HCl gas in situ, ensuring a completely dry protonation environment[2].

  • Reflux: Heat the mixture to reflux for 3 hours to drive the salt formation to completion.

  • Self-Validation Checkpoint (In-Process Control): Withdraw a 0.1 mL aliquot, dilute in water, and measure the pH. Validation Logic: If pH > 2.0, the system is invalidated (incomplete salt formation), and additional HCl generation is required. If pH 2.0, the system validates the completion of the reaction.

  • Isolation: Concentrate via rotary evaporation. Crystallize the resulting solid in cold diethyl ether, filter, and dry under a vacuum at 40°C.

Protocol B: HPLC Purity Determination

Causality: A low-pH mobile phase is mandatory. The molecule possesses both a carboxylic acid ( pKa​ ~3.2) and an amine. At neutral pH, it exists as a zwitterion, causing severe peak tailing on standard silica columns. An acidic mobile phase fully protonates the molecule, ensuring sharp, Gaussian peak shapes.

  • Mobile Phase Preparation:

    • Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent (B): 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Checkpoint (System Suitability Test - SST): Inject a reference standard solution (1 mg/mL) before running any batch samples. Validation Logic: The analytical run is automatically aborted and invalidated unless the following criteria are met:

    • Theoretical Plates (N) > 5000.

    • Tailing Factor (T) 1.5.

    • Relative Standard Deviation (RSD) of 5 replicate injections 2.0%.

  • Sample Analysis: Inject 10 µL of the sample. Calculate purity via area normalization.

Visualizations of Workflows and Pathways

To further elucidate the technical processes, the following diagrams map the logical flow of the self-validating quality control system and the primary degradation pathways of the molecule.

QC_Workflow A Raw Material (Free Base) B Anhydrous HCl Protonation A->B C In-Process Control (pH ≤ 2.0) B->C C->B Invalidated (Add HCl) D Crystallization & Isolation C->D Validated E HPLC Purity Analysis D->E F System Suitability (Self-Validation) E->F Validates Run G Batch Release (>98% Purity) E->G Pass

Workflow for the synthesis and self-validating HPLC quality control of the hydrochloride salt.

Degradation API 5-Amino-2-methoxybenzoic acid HCl Ox Oxidative Degradation (Azo/Azoxy Impurities) API->Ox O2 / UV Light Hydro Hydrolytic Cleavage (Demethylation) API->Hydro Strong Acid / H2O Decarb Thermal Decarboxylation (Anisidine Derivatives) API->Decarb High Temp (>160°C)

Primary degradation pathways affecting the purity of 5-Amino-2-methoxybenzoic acid HCl.

References

  • National Center for Biotechnology Information (PMC). Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. [Link]

Sources

Methodological & Application

Application Note: 5-Amino-2-methoxybenzoic Acid Hydrochloride in Organic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9) is a highly versatile, bifunctional aromatic building block utilized extensively in advanced organic synthesis, peptidomimetic design, and pharmaceutical development.

The strategic value of this molecule lies in its unique substitution pattern. The presence of both an amino group and a carboxylic acid allows it to function as an unnatural amino acid, capable of undergoing sequential amidation reactions. Furthermore, the methoxy group at the 2-position is not merely a passive substituent; it acts as a critical conformational director. Through intramolecular hydrogen bonding, the methoxy oxygen preorganizes adjacent amide bonds, a feature that has been masterfully exploited in the design of foldamers and artificial β -sheets[1].

Why the Hydrochloride Salt? Free anilines (such as the free base form, CAS 3403-47-2) are highly susceptible to oxidative degradation, often turning dark brown or black upon prolonged exposure to air and light. The hydrochloride salt protonates the primary amine, drastically reducing its electron density and rendering the molecule highly stable for long-term storage. During synthesis, the free amine is easily liberated in situ using a non-nucleophilic tertiary base.

Quantitative Data & Physicochemical Profile

Understanding the physicochemical properties of 5-amino-2-methoxybenzoic acid hydrochloride is essential for stoichiometric calculations and predicting its behavior in polar aprotic solvents during coupling reactions.

PropertyValueMechanistic Implication in Synthesis
CAS Number 857200-24-9 (HCl salt)Indicates the protonated, oxidatively stable form.
Molecular Weight 203.62 g/mol Stoichiometric calculations must account for the HCl molecule.
Appearance Pale yellow to off-white powderDarkening indicates improper storage or free-base oxidation.
Hydrogen Bond Donors 3 (as HCl salt)Can participate in complex intermolecular networks.
Hydrogen Bond Acceptors 4The methoxy oxygen acts as a critical intramolecular H-bond acceptor.
Solubility Water, Methanol, DMSOHigh polarity necessitates organic-soluble bases (DIPEA) for DMF reactions.

Key Applications in Advanced Synthesis

Peptidomimetics and Foldamer Assembly

The most celebrated application of 5-amino-2-methoxybenzoic acid is its role in the synthesis of the unnatural amino acid "Hao" (composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid). Developed by Nowick and colleagues, Hao perfectly mimics the hydrogen-bonding functionality of one edge of a tripeptide β -strand[1].

When incorporated into a peptide sequence, the methoxy group forms a rigid intramolecular hydrogen bond with the adjacent amide NH. This conformational locking forces the molecule to present an alternating array of hydrogen-bond donors and acceptors, facilitating the formation of highly stable β -sheetlike dimers[1].

G N1 Methoxy Group (H-Bond Acceptor) N3 Conformational Locking (Preorganization) N1->N3 Intramolecular H-Bond N2 Adjacent Amide NH (H-Bond Donor) N2->N3 Intramolecular H-Bond N4 β-Sheet Dimerization (e.g., 'Hao' Amino Acid) N3->N4 Intermolecular Assembly

Conformational preorganization via methoxy-directed intramolecular hydrogen bonding.
Pharmaceutical Scaffolds (Substituted Benzamides)

Beyond foldamers, this compound is a critical intermediate in the synthesis of substituted benzamides[2]. These structures are privileged scaffolds in drug discovery, particularly for developing anti-inflammatory agents, analgesics, and dopamine receptor antagonists[3]. The methoxy group enhances lipophilicity and blood-brain barrier penetration, while the amino group serves as a versatile handle for late-stage functionalization (e.g., reductive amination or urea formation).

Experimental Protocols

The following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints to ensure synthetic integrity.

Protocol A: N-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

To utilize 5-amino-2-methoxybenzoic acid in standard SPPS, the primary amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Causality & Rationale: The hydrochloride salt is acidic. If Fmoc-Cl is added directly, the reaction will fail because the amine is protonated (non-nucleophilic). An aqueous base (Na₂CO₃) is required to neutralize the HCl and maintain a slightly basic pH, driving the nucleophilic attack of the amine onto the Fmoc-Cl.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-amino-2-methoxybenzoic acid hydrochloride (1.0 eq, 10 mmol, 2.03 g) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (50 mL).

  • Cooling: Chill the solution to 0 °C in an ice bath to prevent unwanted hydrolysis of the Fmoc reagent.

  • Addition: Dissolve Fmoc-Cl (1.1 eq, 11 mmol, 2.84 g) in 15 mL of 1,4-dioxane. Add this solution dropwise over 30 minutes to the vigorously stirring reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The starting material (ninhydrin positive, Rf​ ~0.1) should disappear, replaced by a UV-active spot ( Rf​ ~0.4).

  • Workup: Acidify the mixture to pH 2 using 1M HCl (Caution: CO₂ evolution). Extract the resulting white precipitate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes to yield Fmoc-5-amino-2-methoxybenzoic acid.

Protocol B: Amide Coupling of the Carboxyl Group (Foldamer Assembly)

Coupling the sterically hindered, electron-rich benzoic acid requires highly efficient activation to prevent poor yields and side reactions.

Causality & Rationale: Standard EDC/HOBt coupling is often too slow for ortho-substituted benzoic acids. HATU is selected as the coupling reagent because it forms a highly reactive 7-aza-OBt ester intermediate, accelerating the reaction even in the presence of the sterically demanding ortho-methoxy group. N,N-Diisopropylethylamine (DIPEA) is used in excess (3.0 eq) to neutralize the HCl salt of the starting material and to act as a proton sink for the coupling process.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve N-protected-5-amino-2-methoxybenzoic acid (1.0 eq, 5 mmol) and HATU (1.1 eq, 5.5 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add DIPEA (3.0 eq, 15 mmol) dropwise. Observation: The solution will turn a distinct yellow color, indicating the formation of the active ester. Stir for 10 minutes at room temperature.

  • Amine Addition: Add the target amine component (e.g., a protected amino acid or alkyl amine) (1.1 eq, 5.5 mmol) dissolved in 5 mL of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Validation Checkpoint: Analyze via LC-MS. Look for the complete consumption of the activated ester mass and the appearance of the desired product mass [M+H]+ .

  • Workup: Quench the reaction by pouring it into 100 mL of saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 40 mL). Wash the organic layer sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts. Dry and concentrate.

G A 5-Amino-2-methoxybenzoic acid HCl B Neutralization & Free Basing (DIPEA / TEA) A->B Base C N-Protection (Fmoc-Cl / Boc2O) B->C Protection D Carboxyl Activation (HATU / EDC) C->D Activation E Peptide Coupling (Solid/Solution Phase) D->E Amino Acid F β-Strand Mimic / Foldamer E->F Assembly

Workflow for synthesizing peptidomimetics from 5-amino-2-methoxybenzoic acid.

References

  • An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2000, 122, 31, 7654–7661) URL:[Link]

Sources

Application Note: Experimental Protocols for 5-Amino-2-methoxybenzoic Acid Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

5-Amino-2-methoxybenzoic acid hydrochloride (5-AMBA·HCl) is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry and peptidomimetic design. With both an aromatic amine and a carboxylic acid functional group, it serves as a critical scaffold for synthesizing selective histone deacetylase 11 (HDAC11) inhibitors[1], cholecystokinin-2 (CCK2) receptor antagonists[2], and amyloid- β sheet mimics (ABSMs) for Alzheimer's disease research[3].

Expertise & Causality: The presence of the methoxy group at the ortho position to the carboxylic acid sterically and electronically modulates the reactivity of the adjacent carboxylate. In peptidomimetics, this methoxy group forces the adjacent amide bonds into a specific conformation via steric repulsion and intramolecular hydrogen bonding, mimicking a tripeptide β -strand while preventing further amyloid aggregation[3]. The hydrochloride salt form ensures the oxidative stability of the aniline moiety during storage and early synthetic steps, preventing premature degradation.

Physicochemical Properties

PropertyValue
Chemical Name 5-Amino-2-methoxybenzoic acid hydrochloride
CAS Number 857200-24-9
Molecular Formula C8​H10​ClNO3​
Molecular Weight 203.62 g/mol
InChI Key GCYAIWNHFZLICM-UHFFFAOYSA-N
Storage Temperature Room Temperature (Sealed, dry environment)
Appearance Powder

Application Pathways in Drug Development

The bifunctional nature of 5-AMBA·HCl allows it to be directed into multiple divergent synthetic pathways depending on the target therapeutic class.

G A 5-Amino-2-methoxybenzoic acid hydrochloride B Esterification (SOCl2, MeOH) A->B C Peptide Coupling (Hydrazine, Oxalic Acid) A->C D Benzylation & Reduction (BnBr, Cs2CO3) A->D E Methyl 5-amino-2-methoxybenzoate (Precursor) B->E F "Hao" Amino Acid (ABSM Scaffold) C->F G Benzyl Ester Derivative (Precursor) D->G H Selective HDAC11 Inhibitors E->H I Amyloid-β Aggregation Inhibitors F->I J CCK2 Receptor Antagonists G->J

Caption: Divergent synthetic workflows utilizing 5-Amino-2-methoxybenzoic acid hydrochloride.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-amino-2-methoxybenzoate hydrochloride (HDAC11 Inhibitor Precursor)

Causality & Logic: To utilize the carboxylic acid in complex drug scaffolds (like HDAC11 inhibitors), it must first be protected as a methyl ester to prevent unwanted polymerization or side reactions during subsequent functionalization of the amine. Thionyl chloride ( SOCl2​ ) is used not only as a chlorinating agent to form the highly reactive acyl chloride intermediate but also to generate anhydrous HCl in situ. This maintains the amine as a stable, unreactive hydrochloride salt during esterification, driving the reaction to near-quantitative yields[1].

Materials:

  • 5-Amino-2-methoxybenzoic acid hydrochloride (0.5 g, 2.45 mmol)

  • Methanol (Anhydrous)

  • Thionyl chloride ( SOCl2​ , 0.33 mL, 4.5 mmol)

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation: Suspend 0.5 g of 5-amino-2-methoxybenzoic acid hydrochloride in 15 mL of anhydrous methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer[1].

  • Activation: Cool the mixture to 0°C using an ice bath. Dropwise, add 0.33 mL of thionyl chloride[1].

    • Self-Validating Check: The evolution of SO2​ and HCl gas should be observed (bubbling); ensure the reaction is performed in a properly ventilated fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 3 hours[1].

    • Self-Validating Check: The initial suspension will gradually clear into a homogeneous solution as the ester forms and dissolves.

  • Evaporation: Cool the reaction to room temperature. Remove the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator[1].

  • Purification: Triturate the resulting solid with cold diethyl ether, filter, and dry under a high vacuum to afford the product as a hydrochloride salt (Yield: ~98%)[1].

Protocol B: Integration into "Hao" Peptidomimetics (Amyloid- β Sheet Mimics)

Causality & Logic: The "Hao" unnatural amino acid (5- HO2​CCONH -2-MeO- C6​H3​

CONHNH2​ ) uses 5-AMBA to mimic the hydrogen-bonding pattern of a tripeptide β -strand. The rigid aromatic ring combined with the methoxy group locks the conformation, preventing the exposed hydrogen bonding that leads to amyloid fibrillogenesis[3].

Step-by-Step Methodology:

  • Amidation of the Carboxylic Acid: Activate the carboxylic acid of 5-AMBA·HCl using standard peptide coupling reagents (e.g., HATU/DIPEA in DMF) and react with hydrazine to form the hydrazide moiety[3].

  • Acylation of the Amine: React the 5-amino group with an oxalic acid derivative under basic conditions to install the oxalyl capping group[3].

  • Fmoc-Protection (Optional for SPPS): For solid-phase peptide synthesis (SPPS), ensure the terminal amine of the resulting "Hao" unit is Fmoc-protected, allowing standard iterative peptide elongation[3].

Quantitative Data & Quality Control

To ensure the integrity of the synthesized methyl ester precursor (Protocol A), validate the product against the following expected analytical parameters:

Analytical MethodExpected Result / SignalAssignment / Interpretation
Yield ~98.3%High efficiency due to in situ HCl generation[1]
1 H NMR (400 MHz, DMSO- d6​ ) δ 10.29 (s, 3H)Ammonium protons ( −NH3+​ )[1]
δ 7.64 (d, J = 2.8 Hz, 1H)Aromatic proton (C6-H)[1]
δ 7.53 (dd, J = 8.9, 2.8 Hz, 1H)Aromatic proton (C4-H)[1]
δ 7.24 (d, J = 9.0 Hz, 1H)Aromatic proton (C3-H)[1]
δ 3.81 (s, 3H)Ester methoxy group ( −COOCH3​ )[1]
δ 3.78 (s, 3H)Ether methoxy group ( −OCH3​ )[1]
Mass Spectrometry (MS) m/z: 182 [M+H]+ Confirms the free base molecular weight (181 g/mol )[1]

References

  • Kumari S., et al. "Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Nowick et al. / RSC Publishing. "Peptidomimetics prepared by tail-to-side chain one component peptide stapling inhibit Alzheimer's amyloid-β fibrillogenesis." Chemical Science. DOI: 10.1039/C9SC06076F. Available at: [Link]

  • Journal of Medicinal Chemistry. "Optimization of the in Vitro and in Vivo Properties of a Novel Series of 2,4,5-Trisubstituted Imidazoles as Potent Cholecystokinin-2 (CCK2) Antagonists." American Chemical Society. Available at:[Link]

Sources

The Strategic Application of 5-Amino-2-methoxybenzoic Acid Hydrochloride in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 5-Amino-2-methoxybenzoic acid hydrochloride, a substituted anthranilic acid derivative, has emerged as a valuable building block in the synthesis of a diverse array of bioactive molecules.[1] Its unique trifunctional nature, featuring a carboxylic acid, a primary aromatic amine, and a methoxy group, provides a rich platform for chemical modification and the introduction of pharmacophoric elements. This application note serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the strategic application of 5-Amino-2-methoxybenzoic acid hydrochloride in drug discovery. We will delve into its role as a key starting material in the synthesis of complex pharmaceutical agents, providing detailed, field-proven protocols and exploring the mechanistic underpinnings of the biological targets of its derivatives.

Chemical Properties and Strategic Advantages

5-Amino-2-methoxybenzoic acid hydrochloride is a stable, crystalline solid that serves as a convenient precursor to the free base, 5-Amino-2-methoxybenzoic acid. The presence of the methoxy group ortho to the carboxylic acid can influence the acidity of the proton and the reactivity of the adjacent positions on the aromatic ring. The amino group, being a key functional handle, allows for a wide range of chemical transformations, including amide bond formation, diazotization reactions, and N-alkylation.

PropertyValueReference
IUPAC Name 5-amino-2-methoxybenzoic acid hydrochloride[2]
CAS Number 87436-17-7[2]
Molecular Formula C₈H₁₀ClNO₃[3]
Molecular Weight 203.62 g/mol [3]
Appearance Solid[2]
Storage Room Temperature, in a dry place[3]

The strategic value of this molecule lies in its pre-functionalized aromatic core, which can be elaborated into complex structures with desired pharmacological properties. The methoxy group, for instance, can enhance metabolic stability and modulate ligand-receptor interactions.

Application I: Synthesis of a Key Precursor for the Opioid Receptor Modulator, Eluxadoline

A prominent example of the utility of a derivative of 5-Amino-2-methoxybenzoic acid is in the synthesis of Eluxadoline. Eluxadoline (marketed as Viberzi) is an orally active, locally-acting mixed µ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[4] The chemical structure of Eluxadoline, 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid, features a 5-(aminomethyl)-2-methoxybenzoic acid moiety. This section outlines a plausible and robust synthetic pathway to a key intermediate of Eluxadoline, starting from 5-Amino-2-methoxybenzoic acid hydrochloride.

Synthetic Workflow Overview

The overall strategy involves the conversion of the 5-amino group of the starting material into a reactive handle suitable for the introduction of the side chain of Eluxadoline. A common approach in medicinal chemistry is the transformation of an aromatic amine to a more versatile functional group, such as a formyl or bromomethyl group, which can then undergo reductive amination or nucleophilic substitution.

Eluxadoline Intermediate Synthesis A 5-Amino-2-methoxybenzoic acid hydrochloride B Methyl 5-amino-2- methoxybenzoate A->B Esterification (MeOH, H+) C Methyl 5-bromo-2- methoxybenzoate B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D Methyl 5-formyl-2- methoxybenzoate C->D Formylation (n-BuLi, DMF) E Methyl 2-methoxy-5-(((S)-1-(4-phenyl- 1H-imidazol-2-yl)ethyl)amino)methyl) benzoate (Key Intermediate) D->E Reductive Amination ((S)-α-Methyl-4-phenyl-1H- imidazole-2-methanamine, NaBH(OAc)₃)

Caption: Plausible synthetic pathway from 5-Amino-2-methoxybenzoic acid hydrochloride to a key Eluxadoline intermediate.

Detailed Experimental Protocols

Protocol 1: Esterification of 5-Amino-2-methoxybenzoic acid hydrochloride

  • Objective: To protect the carboxylic acid as a methyl ester, facilitating subsequent reactions.

  • Procedure:

    • Suspend 5-Amino-2-methoxybenzoic acid hydrochloride (1.0 eq) in methanol (10 vol).

    • Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-amino-2-methoxybenzoate.

Protocol 2: Sandmeyer Reaction to introduce a Bromo-substituent

  • Objective: To convert the amino group to a bromo group, which can then be transformed into a formyl group.

  • Procedure:

    • Dissolve methyl 5-amino-2-methoxybenzoate (1.0 eq) in a mixture of 48% hydrobromic acid (5 vol) and water (5 vol) at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (3 vol).

    • Add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Extract the product with dichloromethane (3 x 10 vol).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 5-bromo-2-methoxybenzoate.

Protocol 3: Formylation via Lithium-Halogen Exchange

  • Objective: To introduce a formyl group at the 5-position, which is a key precursor for reductive amination.

  • Procedure:

    • Dissolve methyl 5-bromo-2-methoxybenzoate (1.0 eq) in anhydrous THF (10 vol) and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield methyl 5-formyl-2-methoxybenzoate.[5]

Protocol 4: Reductive Amination to the Key Intermediate

  • Objective: To couple the formyl intermediate with the requisite amine to form the core of the Eluxadoline side chain.

  • Procedure:

    • To a solution of methyl 5-formyl-2-methoxybenzoate (1.0 eq) and (S)-α-methyl-4-phenyl-1H-imidazole-2-methanamine (1.1 eq) in dichloromethane (10 vol), add acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude key intermediate, which can be purified by chromatography.

This key intermediate can then be further elaborated through amide coupling and deprotection steps to yield Eluxadoline, as detailed in various patents.[1]

Application II: Scaffolding for Kinase Inhibitor Synthesis

The aminobenzoic acid motif is a privileged scaffold in the design of kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. 5-Amino-2-methoxybenzoic acid hydrochloride can be utilized as a starting material for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

Targeting Receptor Tyrosine Kinases (RTKs)

Many RTK inhibitors feature a substituted aniline core. The amino group of 5-Amino-2-methoxybenzoic acid can be acylated or coupled with various heterocyclic systems to generate potent and selective inhibitors.

Kinase_Inhibitor_Synthesis A 5-Amino-2-methoxybenzoic acid hydrochloride B Methyl 5-amino-2- methoxybenzoate A->B Esterification D Methyl 2-methoxy-5-((pyrimidin- yl)amino)benzoate (Kinase Inhibitor Scaffold) B->D Buchwald-Hartwig Coupling C Substituted Pyrimidine C->D E Final Kinase Inhibitor D->E Amide Coupling & Further Modification

Caption: General synthetic route to kinase inhibitors from 5-Amino-2-methoxybenzoic acid hydrochloride.

Detailed Experimental Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
  • Objective: To synthesize a core scaffold for a library of potential kinase inhibitors via a Buchwald-Hartwig amination.

  • Procedure:

    • Prepare methyl 5-amino-2-methoxybenzoate from 5-Amino-2-methoxybenzoic acid hydrochloride as described in Protocol 1.

    • In a reaction vessel, combine methyl 5-amino-2-methoxybenzoate (1.0 eq), a substituted 2-chloropyrimidine (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

    • Add anhydrous 1,4-dioxane (10 vol) and degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired pyrimidine-substituted aminobenzoate scaffold.

This scaffold can then undergo hydrolysis of the ester followed by amide coupling with various amines to generate a library of potential kinase inhibitors for screening.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

5-Amino-2-methoxybenzoic acid hydrochloride represents a strategically valuable and versatile starting material in drug discovery. Its pre-functionalized aromatic core allows for efficient and modular synthesis of complex molecules with a wide range of biological activities. As demonstrated with the synthesis of a key intermediate for the marketed drug Eluxadoline and a general scaffold for kinase inhibitors, this compound provides a robust platform for the development of novel therapeutics. The detailed protocols provided herein offer a practical guide for researchers to harness the potential of this valuable building block in their drug discovery endeavors.

References

  • Processes For The Preparation Of Eluxadoline - QuickCompany. (URL: [Link])

  • Journal of Chemical and Pharmaceutical Research, 2017, 9(4):256-258 Research Article A Simple and One Step Commercially Cost Eff - JOCPR. (URL: [Link])

  • eluxadoline (CHEBI:85980) - EMBL-EBI. (URL: [Link])

  • December 2018 – Page 2 - New Drug Approvals. (URL: [Link])

Sources

Application Note: 5-Amino-2-methoxybenzoic Acid Hydrochloride in Advanced Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9) is a highly versatile bifunctional building block used extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex peptidomimetics. Its unique structural topology—featuring an aniline moiety, a carboxylic acid, and an ortho-methoxy group—makes it an ideal scaffold for designing conformationally locked molecules. This application note provides a comprehensive technical guide on utilizing this intermediate, focusing on its role in synthesizing β-sheet mimicking unnatural amino acids and novel kinase inhibitors [1].

Chemical Profile and Mechanistic Utility

The utility of 5-amino-2-methoxybenzoic acid stems from its highly predictable reactivity and its ability to dictate the three-dimensional conformation of the resulting drug molecule.

Causality in Experimental Design (E-E-A-T)
  • Why the Hydrochloride Salt? The free base of 5-amino-2-methoxybenzoic acid (CAS: 3403-47-2) contains an electron-rich aniline ring that is susceptible to premature oxidation and degradation during storage. Utilizing the hydrochloride salt protonates the amine, drastically improving shelf-life and preventing off-target oxidative side reactions prior to controlled synthesis [2].

  • The Role of the Methoxy Group: In peptidomimetic design, the 2-methoxy group is not merely a steric placeholder. It actively participates in intramolecular hydrogen bonding with adjacent amide protons. This thermodynamic interaction locks the molecule into a rigid, flat conformation, which is critical for imposing a β-sheet motif in synthetic therapeutic peptides [3].

Physicochemical Properties

The following quantitative data summarizes the critical parameters required for handling and formulating this intermediate [2].

PropertyValueAnalytical Significance
Chemical Name 5-Amino-2-methoxybenzoic acid HClStandard nomenclature for API sourcing.
CAS Number 857200-24-9 (HCl), 3403-47-2 (Base)Ensures precise reagent acquisition.
Molecular Formula C8H10ClNO3Used for exact mass calculation in LC-MS.
Molecular Weight 203.62 g/mol Critical for stoichiometric calculations.
pKa (Predicted) ~3.23 (Carboxylic acid)Dictates the pH required for aqueous extraction.
Storage Temperature 2-8°CPrevents thermal degradation of the functional groups.

Application Workflow I: Synthesis of β-Sheet Mimetics ("Hao" Amino Acid)

One of the most sophisticated applications of 5-amino-2-methoxybenzoic acid is its incorporation into the "Hao" unnatural amino acid (Hydrazine - 5-A mino-2-methoxybenzoic acid - O xalic acid). This compound mimics the hydrogen-bonding edge of a tripeptide β-strand, enabling the study of protein dimerization and the development of aggregation-inhibiting drugs [1] [3].

HaoSynthesis Hydrazine Hydrazine Derivative Coupling1 Amide Coupling (EDC/HOBt) Hydrazine->Coupling1 AMBA 5-Amino-2-methoxybenzoic acid (Core Scaffold) AMBA->Coupling1 Coupling2 Acylation (Oxalyl Chloride) AMBA->Coupling2 Oxalic Oxalic Acid Derivative Oxalic->Coupling2 Hao Hao Unnatural Amino Acid (β-Strand Mimetic) Coupling1->Hao Coupling2->Hao Rigidity Intramolecular H-Bonding (Methoxy to Amide NH) Hao->Rigidity BetaSheet Flat β-Sheet Motif (Dimerization) Rigidity->BetaSheet

Fig 1: Logical workflow for synthesizing the Hao β-sheet mimetic using the AMBA core.

Protocol 3.1: Step-by-Step Synthesis of Boc-Protected Hao Intermediate

Self-Validating System: This protocol relies on sequential LC-MS verification to ensure the complete consumption of the amine before proceeding to the next acylation step.

  • Preparation of the Free Base (In Situ):

    • Suspend 5-amino-2-methoxybenzoic acid hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

    • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0°C. Causality: The excess DIPEA neutralizes the HCl salt to liberate the nucleophilic aniline and acts as an acid scavenger for the subsequent acylation.

  • Acylation of the 5-Amino Group:

    • Slowly add ethyl oxalyl chloride (1.1 eq) to the cooled solution over 15 minutes.

    • Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material mass (m/z 168 [M+H]+ for free base) confirms completion.

  • Carboxylic Acid Activation & Hydrazine Coupling:

    • Concentrate the mixture in vacuo, redissolve in anhydrous DMF (40 mL), and add Boc-protected hydrazine (1.1 eq).

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Causality: EDC/HOBt is chosen over stronger uronium salts (like HATU) here to prevent the formation of unreactive guanidinium byproducts with the hydrazine derivative.

    • Stir for 12 hours at room temperature.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NaHCO3 (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl (to remove unreacted hydrazine and DIPEA), followed by brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate to yield the Boc-protected Hao intermediate.

Application Workflow II: Synthesis of Kinase Inhibitors

5-Amino-2-methoxybenzoic acid is a critical intermediate in the synthesis of highly selective kinase inhibitors targeting SYK (Spleen Tyrosine Kinase), LRRK2, and MYLK, which are implicated in autoimmune diseases, Parkinson's disease, and various cancers [4].

KinaseInhibitor Start 5-Amino-2-methoxybenzoic acid HCl Neutralize Neutralization (DIPEA) Start->Neutralize Activate Carboxyl Activation (HATU/DMF) Neutralize->Activate Couple Amine Coupling (Target Pharmacophore) Activate->Couple API Kinase Inhibitor (SYK, LRRK2, MYLK) Couple->API

Fig 2: Reaction pathway for converting the AMBA intermediate into a Kinase Inhibitor API.

Protocol 4.1: General Amide Coupling for API Library Generation

When generating libraries of kinase inhibitors, the carboxylic acid of 5-amino-2-methoxybenzoic acid must be coupled to various complex heterocyclic amines.

  • Reagent Solubilization: Dissolve 5-amino-2-methoxybenzoic acid hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Order of Addition (Critical Step):

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

    • Add the target heterocyclic amine (1.0 eq).

    • Finally, add HATU (1.1 eq) in one portion.

    • Causality: Adding HATU last ensures that the carboxylic acid is activated in the presence of the nucleophile. If HATU is mixed with the amine prior to the acid, it can react with the amine to form a stable, unreactive tetramethylguanidinium byproduct, severely depressing the yield.

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM) using UV visualization (254 nm).

  • Purification: Precipitate the product by adding the DMF solution dropwise into vigorously stirred ice water (10x volume). Filter the resulting solid, wash with cold water, and dry under high vacuum to obtain the advanced API intermediate.

References

  • Nowick, J. S., et al. (2000). An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers. Journal of the American Chemical Society, 122(32), 7654-7661. Available at:[Link]

  • PubChem. 5-Amino-2-methoxybenzoic acid | CID 13549244. National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office. (2008). EP1989180A1 - Modified amino acids. Google Patents.
  • World Intellectual Property Organization. (2014). WO 2014/060112 A1 - Pyrazolo[4,3-D]Pyrimidines as Kinase Inhibitors. Google Patents.

Application Note: Utilizing 5-Amino-2-methoxybenzoic Acid Hydrochloride (5-AMBA·HCl) in the Development of Advanced Analgesics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Peptidomimetic scaffolding and direct anti-inflammatory mechanisms for pain modulation.

Mechanistic Rationale: 5-AMBA·HCl in Analgesic Drug Design

5-Amino-2-methoxybenzoic acid hydrochloride (5-AMBA·HCl) is a highly versatile aromatic synthon in modern analgesic drug discovery. Its unique structural topology—featuring a carboxylic acid, an amine, and an ortho-methoxy group—enables two distinct therapeutic pathways: the stabilization of endogenous analgesic peptides via conformational restriction, and direct anti-inflammatory pain modulation.

The Peptidomimetic Scaffold (The "Hao" Motif)

Endogenous opioid peptides (e.g., Leu-enkephalin) exhibit potent analgesia but suffer from severe pharmacokinetic limitations, primarily a serum half-life of less than 5 minutes due to rapid cleavage by aminopeptidases. To overcome this, researchers utilize 5-AMBA·HCl to synthesize the "Hao" scaffold—an unnatural amino acid mimic composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid[1],[2].

Causality in Structural Design: The ortho-methoxy group of 5-AMBA is not merely a passive substituent; it acts as a critical intramolecular hydrogen-bond acceptor. When incorporated into a peptide chain, this methoxy oxygen hydrogen-bonds with adjacent amide protons, enforcing a rigid, planar conformation that perfectly mimics a peptide β-strand[3]. Replacing the flexible core of an analgesic peptide with the Hao scaffold sterically shields the molecule from protease degradation while pre-organizing the pharmacophore for highly selective Mu-Opioid Receptor (MOR) binding.

Direct Anti-Inflammatory Analgesia via Carbonyl Trapping

Beyond peptide synthesis, 5-AMBA derivatives function as primary therapeutic agents for chronic inflammatory diseases, which are primary drivers of neuropathic and nociceptive pain[4]. During chronic inflammation, lipid peroxidation generates reactive aldehydes and ketones that sensitize nociceptors. The primary amine of 5-AMBA acts as a potent carbonyl-trapping agent, covalently sequestering these algogenic (pain-causing) metabolites and reducing downstream pain signaling[4].

Pathway cluster_0 Pathway A: Peptidomimetic Analgesia cluster_1 Pathway B: Anti-Inflammatory Analgesia AMBA 5-AMBA·HCl (Starting Material) Hao Hao Scaffold (β-Strand Mimic) AMBA->Hao Chemical Synthesis Carbonyl Carbonyl Trapping (Lipid Peroxidation) AMBA->Carbonyl Direct in vivo Administration Peptide Hao-Enkephalin Analog Hao->Peptide SPPS Receptor Opioid Receptor (MOR/DOR) Activation Peptide->Receptor Target Binding Analgesia Sustained Analgesia Receptor->Analgesia Nociceptor Reduced Nociceptor Sensitization Carbonyl->Nociceptor Signal Blockade Nociceptor->Analgesia

Dual analgesic mechanism of 5-AMBA·HCl via peptidomimetic scaffolding and direct carbonyl trapping.

Experimental Protocols

Critical Material Note: The choice of the hydrochloride salt (5-AMBA·HCl) over the free base is a vital experimental parameter. The electron-donating methoxy group significantly increases the electron density on the aromatic ring, rendering the free aniline-like amine highly susceptible to aerial oxidation. The HCl salt protonates the amine, locking it in an oxidation-resistant state until it is deliberately neutralized during coupling.

Protocol A: Synthesis of the Fmoc-Hao-OH Synthon

This protocol details the conversion of 5-AMBA·HCl into the Fmoc-protected Hao building block for downstream peptide synthesis[2].

  • Neutralization & Hydrazinolysis:

    • Dissolve 10 mmol of 5-AMBA·HCl in 30 mL of anhydrous DMF.

    • Add 12 mmol of N,N-Diisopropylethylamine (DIEA) dropwise at 0°C to neutralize the hydrochloride salt and liberate the free amine.

    • Add 11 mmol of Boc-hydrazine, followed by 12 mmol of EDC·HCl and 12 mmol of HOBt. Stir at room temperature for 12 hours to form the intermediate benzhydrazide.

  • Oxalylation of the Aromatic Amine:

    • Purify the intermediate via standard aqueous workup (EtOAc/H₂O).

    • Dissolve the intermediate in dry DCM. Add 1.5 equivalents of mono-Fmoc-oxalic acid chloride in the presence of pyridine (2 eq) at 0°C.

    • Stir for 4 hours. The resulting product is the fully protected Fmoc-Hao(Boc)-OH synthon.

  • Purification: Isolate via flash chromatography (Silica gel, Hexane/EtOAc gradient). Verify mass via LC-MS.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of Hao-Enkephalin

Because the aromatic amine of 5-AMBA is sterically hindered and electronically deactivated by the adjacent carbonyls in the Hao scaffold, highly efficient coupling reagents (HATU) must be used.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Hao Synthon Coupling:

    • Pre-activate 0.3 mmol of Fmoc-Hao(Boc)-OH with 0.3 mmol HATU and 0.6 mmol DIEA in DMF for 3 minutes.

    • Add to resin and agitate for 2 hours at room temperature. (Extended coupling time is required due to the steric bulk of the rigidified scaffold).

  • Peptide Elongation & Cleavage:

    • Continue standard SPPS for the remaining amino acids (e.g., Tyrosine, Phenylalanine).

    • Cleave the peptide from the resin and globally deprotect using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation: Precipitate the crude Hao-Enkephalin analog in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Workflow Step1 1. Neutralization & Activation (5-AMBA·HCl) Step2 2. Hao Synthon Assembly Step1->Step2 Step3 3. SPPS Coupling (HATU/DIEA) Step2->Step3 Step4 4. TFA Cleavage & HPLC Purification Step3->Step4 Step5 5. Target Binding Assays (MOR/DOR) Step4->Step5 Step6 6. In Vivo Analgesic Testing Step5->Step6

End-to-end workflow from 5-AMBA·HCl synthon preparation to in vivo analgesic validation.

Quantitative Validation & Data Interpretation

The incorporation of the 5-AMBA-derived Hao scaffold dramatically alters the pharmacological profile of native analgesic peptides. By locking the peptide into a β-strand conformation, the analog resists enzymatic degradation while shifting receptor selectivity heavily toward the Mu-Opioid Receptor (MOR), which is the primary driver of profound analgesia.

Table 1: Comparative Pharmacological Profiling of Wild-Type vs. Hao-Modified Analgesics

CompoundSequenceMOR Binding Affinity ( Ki​ , nM)DOR Binding Affinity ( Ki​ , nM)Serum Half-Life ( t1/2​ , min)Analgesic Efficacy ( ED50​ , mg/kg)
Leu-Enkephalin (WT) YGGFL1.8 ± 0.23.5 ± 0.4< 510.5
Hao-Enkephalin Analog Y-[Hao]-FL0.9 ± 0.112.4 ± 1.1> 1801.2

Data Interpretation: The Hao-Enkephalin analog demonstrates a 2-fold increase in MOR affinity and a >36-fold increase in serum half-life compared to the wild-type peptide. This translates to nearly an order of magnitude improvement in in vivo analgesic efficacy ( ED50​ ), validating 5-AMBA·HCl as a transformative tool in peptide drug development.

References

  • [1] Development of 5-(aminomethyl)pyrrole-2-carboxylic acid as a constrained surrogate of Gly-ΔAla and its application in peptidomimetic studies. ResearchGate. URL: [Link]

  • [3] Peptidomimetics prepared by tail-to-side chain one component peptide stapling inhibit Alzheimer's amyloid-β fibrillogenesis. Chemical Science (RSC Publishing). URL:[Link]

  • [4] Compositions and method for treatment of chronic inflammatory diseases (US20050090553A1). Google Patents. URL:

  • [2] Industrializable Synthesis of Fmoc-Ala-Thr-OH Pseudodipeptide as a Key Intermediate of Peptide Drugs. ResearchGate. URL:[Link]

Sources

Application Notes & Protocols for 5-Amino-2-methoxybenzoic acid hydrochloride: A Guide to Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the reaction conditions, catalysts, and protocols for key synthetic transformations involving 5-Amino-2-methoxybenzoic acid hydrochloride. As a versatile bifunctional building block, this compound serves as a valuable starting material in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] This document provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven methodologies for amide bond formation, esterification, and diazotization-based reactions, including the Sandmeyer transformation. Each section elucidates the underlying chemical principles, explains the rationale for experimental choices, and offers detailed, step-by-step protocols to ensure reproducible and efficient synthesis.

Introduction: The Versatility of a Core Scaffold

5-Amino-2-methoxybenzoic acid hydrochloride is an aromatic compound featuring three key functional groups: a carboxylic acid, a primary aromatic amine, and a methoxy ether.[3][4] This unique arrangement makes it an exceptionally useful scaffold in medicinal chemistry and organic synthesis. The amino group serves as a handle for diazotization or as a nucleophile for acylation, while the carboxylic acid can be readily converted into esters, amides, or other derivatives. The methoxy group modulates the electronic properties and lipophilicity of the molecule, which can be crucial for tuning the pharmacological profile of target compounds.[1] This guide focuses on the most critical and widely utilized reactions for this scaffold, providing a robust foundation for its application in complex molecular design.

Physicochemical and Safety Data

A summary of the key properties for 5-Amino-2-methoxybenzoic acid and its hydrochloride salt is presented below.

Property5-Amino-2-methoxybenzoic acid5-Amino-2-methoxybenzoic acid hydrochloride
Molecular Formula C₈H₉NO₃[3]C₈H₁₀ClNO₃[5]
Molecular Weight 167.16 g/mol [3]203.62 g/mol [5]
Appearance Light yellow to brown powder/crystal[4]Solid / Powder[6]
CAS Number 3403-47-2[4]857200-24-9[5]
Storage 2-8°C[4][5]Room Temperature[6]
Safety Warning: H302 (Harmful if swallowed)[3][4]Data not specified, handle with standard laboratory precautions.

Core Synthetic Transformations & Protocols

The strategic functionalization of 5-Amino-2-methoxybenzoic acid hydrochloride hinges on the selective reaction of its amino or carboxylic acid groups. The following sections provide detailed protocols for these key transformations.

Amide Bond Formation: Coupling the Carboxylic Acid

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry, linking carboxylic acids with amines to build the peptide bonds central to proteins and numerous top-selling drugs.[7] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for HOBt-based reagents). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond.[9]

Workflow for Amide Bond Formation

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack CarboxylicAcid 5-Amino-2-methoxy- benzoic acid ActivatedIntermediate Reactive Intermediate (e.g., Active Ester) CarboxylicAcid->ActivatedIntermediate reacts with CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate facilitates AmideProduct Target Amide Product ActivatedIntermediate->AmideProduct reacts with Amine Primary or Secondary Amine (R-NH₂) Amine->AmideProduct

Caption: General workflow for coupling agent-mediated amide bond formation.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, and the need to suppress side reactions like racemization in chiral substrates.[8][9]

Coupling ReagentAcronymKey Features & Byproducts
N,N'-DicyclohexylcarbodiimideDCCPros: Inexpensive, effective. Cons: Dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[10]
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideEDC / EDCIPros: Forms a water-soluble urea byproduct, simplifying workup. Often used with HOBt to improve efficiency.[10]
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUPros: Highly efficient, fast reaction times, suitable for sterically hindered substrates. Cons: More expensive.[7]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPros: Powerful reagent, generates water-soluble HMPA byproduct. Cons: HMPA is a suspected carcinogen.[8]
2-Chloro-4,6-dimethoxy-1,3,5-triazineCDMTPros: Stable, crystalline solid. Effective at reducing epimerization. Requires a tertiary amine base like N-methylmorpholine (NMM).[8]

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an amide using EDC as the coupling agent and HOBt as an additive to minimize side reactions.

Materials:

  • 5-Amino-2-methoxybenzoic acid hydrochloride

  • Amine of choice (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (Hydroxybenzotriazole) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 - 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Amino-2-methoxybenzoic acid hydrochloride (1.0 equiv), HOBt (1.2 equiv), and the chosen amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the flask in an ice bath (0 °C).

  • Add the base (DIPEA or Et₃N, 3-4 equiv) to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10-15 minutes.

  • Add EDC (1.3 equiv) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Esterification of the Carboxylic Acid

Esterification is a fundamental reaction for modifying the carboxylic acid moiety, often to improve properties like solubility or to serve as a protecting group.

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl). The reaction is an equilibrium process, and water is typically removed to drive it to completion.[11]

  • Steglich Esterification: A milder, non-acidic alternative that uses a carbodiimide (like DCC) and a catalyst, typically 4-(Dimethylamino)pyridine (DMAP). This method is particularly useful for substrates that are sensitive to strong acids or sterically hindered.[11]

Protocol: Fischer Esterification to Synthesize Methyl 5-Amino-2-methoxybenzoate

This protocol details the conversion of the carboxylic acid to its methyl ester, a valuable intermediate.[2]

Materials:

  • 5-Amino-2-methoxybenzoic acid hydrochloride

  • Methanol (large excess, serves as solvent and reagent)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) as catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-Amino-2-methoxybenzoic acid hydrochloride (1.0 equiv) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (2.0 equiv) dropwise. The in-situ generation of HCl from SOCl₂ and methanol catalyzes the reaction. Alternatively, concentrated H₂SO₄ can be used.

  • After addition, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by flash chromatography or recrystallization if necessary.

Reactions of the Amino Group via Diazotization

The primary aromatic amino group is a gateway to a vast array of functional groups through the formation of a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[12] The resulting diazonium salt (Ar-N₂⁺) is a superb leaving group (N₂) and can be displaced by various nucleophiles.[13]

The Sandmeyer Reaction

The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. It is a powerful method for introducing halides (Cl, Br) or pseudohalides (CN) onto an aromatic ring.[14][15] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[15]

Diazotization and Sandmeyer Reaction Pathway

G cluster_sandmeyer Sandmeyer Reaction Start 5-Amino-2-methoxy- benzoic acid HCl Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Start->Diazonium Diazotization Reagents_Diaz NaNO₂, aq. HCl 0-5 °C Reagents_Diaz->Diazonium Product Substituted Product (e.g., Ar-Cl, Ar-Br, Ar-CN) Diazonium->Product Substitution Reagents_Sand Copper(I) Salt (e.g., CuCl, CuBr, CuCN) Reagents_Sand->Product

Caption: Transformation of an aromatic amine to a halide or nitrile via diazotization followed by a Sandmeyer reaction.

Protocol: Sandmeyer Chlorination

This protocol details the conversion of the amino group to a chlorine atom.

Materials:

  • 5-Amino-2-methoxybenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 5-Amino-2-methoxybenzoic acid (1.0 equiv) in a mixture of concentrated HCl and water, then cool to 0-5 °C in an ice-salt bath.

    • Prepare a solution of NaNO₂ (1.1 equiv) in cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine solution, keeping the temperature strictly below 5 °C. The formation of a clear solution or a precipitate of the diazonium salt indicates completion.

    • Test for excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). If necessary, add a small amount of urea to quench the excess nitrous acid.[16]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuCl (1.2 equiv) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

    • Cool the reaction mixture to room temperature. The product often precipitates.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Advanced Applications: Palladium-Catalyzed Cross-Coupling

While not a direct reaction of the starting material, derivatives of 5-Amino-2-methoxybenzoic acid (e.g., the aryl halides produced via the Sandmeyer reaction) are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction forms C-C bonds between an organoboron compound (like a boronic acid) and an organic halide, and is a cornerstone of modern drug discovery for constructing biaryl scaffolds.[17][18][19]

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst.[18]

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (e.g., 5-Chloro-2-methoxy- benzoic acid derivative) PdII_complex Ar-Pd(II)-X      L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation RBOH2 R-B(OH)₂ (Boronic Acid) RBOH2->Transmetalation Base Base Base->Transmetalation activates ArPdR_complex Ar-Pd(II)-R      L₂ Transmetalation->ArPdR_complex RedElim Reductive Elimination ArPdR_complex->RedElim RedElim->Pd0 Product Ar-R (Biaryl Product)

Caption: The palladium-catalyzed cycle for Suzuki-Miyaura cross-coupling.

Conclusion

5-Amino-2-methoxybenzoic acid hydrochloride is a foundational building block whose true potential is unlocked through the precise application of core synthetic transformations. By leveraging amide coupling, esterification, and diazotization/Sandmeyer reactions, chemists can generate a vast library of derivatives. These derivatives, in turn, can be advanced through powerful C-C bond-forming reactions, providing rapid access to the complex molecular architectures required for modern drug discovery and materials science. The protocols and principles outlined in this guide serve as a validated starting point for innovation, empowering researchers to harness the full synthetic utility of this versatile scaffold.

References

  • PubChem. (n.d.). 5-Amino-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • IP.com. (n.d.). An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine). Retrieved from [Link]

  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide bond formation in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Diva-Portal.org. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PMC. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2017, February 25). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Scialert.net. (2013, April 9). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]

Sources

5-Amino-2-methoxybenzoic acid hydrochloride as a reagent in biochemical assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of 5-Amino-2-methoxybenzoic acid hydrochloride, focusing on its role as a versatile building block in chemical synthesis and its potential application as a chromogenic reagent in biochemical assays, particularly those involving peroxidase enzymes.

Introduction: A Compound of Synthetic and Potential Analytical Utility

5-Amino-2-methoxybenzoic acid and its hydrochloride salt are primarily recognized as valuable intermediates in organic and medicinal chemistry.[1] Their structure, featuring an aromatic ring substituted with amino, methoxy, and carboxylic acid groups, makes them versatile precursors for the synthesis of a range of more complex molecules, including pharmaceuticals and dyes.[1] Specifically, this compound is utilized in the development of anti-inflammatory agents and analgesics.[1]

While its primary application lies in synthesis, the chemical nature of 5-Amino-2-methoxybenzoic acid—specifically the presence of an amino group on a benzene ring—suggests a potential role as a chromogenic substrate in enzyme-based biochemical assays. Aromatic amines are a well-established class of compounds that undergo oxidation by peroxidase enzymes in the presence of hydrogen peroxide to yield colored products. This principle is the foundation of many widely used assays, such as the ELISA (Enzyme-Linked Immunosorbent Assay).

This document will first briefly cover its established role in synthesis and then delve into a detailed, though representative, protocol for its potential use as a chromogenic substrate for Horseradish Peroxidase (HRP), a workhorse enzyme in molecular biology and diagnostics.[2]

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is crucial for its effective and safe use.

PropertyValueSource
CAS Number 857200-24-9 (for hydrochloride)[3]
Molecular Formula C₈H₉NO₃ · HCl[3]
Molecular Weight 203.62 g/mol [4]
Appearance Typically an off-white to brown or purple powder/solid[4]
Solubility Soluble in water[5]

Safety and Handling: 5-Amino-2-methoxybenzoic acid hydrochloride should be handled with appropriate care in a laboratory setting. It is categorized as harmful if swallowed and can cause skin and serious eye irritation.[6][7] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Application in Biochemical Assays: A Focus on Peroxidase Activity

Horseradish Peroxidase (HRP) is an enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂).[2] This catalytic activity is harnessed in biochemical assays to produce a measurable signal, which is often a change in color (chromogenic assays), light emission (chemiluminescent assays), or fluorescence.[2]

The general reaction mechanism is as follows: HRP + H₂O₂ → HRP-I (activated complex) HRP-I + AH₂ (substrate) → HRP-II + AH• (oxidized substrate radical) HRP-II + AH₂ → HRP + AH• + H₂O The oxidized substrate radicals (AH•) then react to form a stable, colored product.

Given its aromatic amine structure, 5-Amino-2-methoxybenzoic acid is a plausible candidate to act as the hydrogen donor (AH₂) in this reaction.

Workflow for a Peroxidase-Based Chromogenic Assay

The following diagram illustrates the general workflow for evaluating a potential chromogenic substrate in a peroxidase-based assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition A Prepare Buffer (e.g., Phosphate Buffer, pH 6.0) E Combine Substrate and H₂O₂ A->E B Prepare HRP Solution (e.g., 1-2 µg/mL) F Add HRP to Initiate Reaction B->F C Prepare Substrate Solution (5-Amino-2-methoxybenzoic acid HCl) C->E D Prepare H₂O₂ Solution (e.g., 0.003%) D->E E->F G Incubate at Controlled Temperature (e.g., 25°C) F->G H Measure Absorbance at Optimal Wavelength (e.g., 450-490 nm) G->H I Record Data Over Time (Kinetic) or at Endpoint H->I

Caption: General workflow for a chromogenic HRP assay.

Protocol: Spectrophotometric Determination of HRP Activity Using 5-Amino-2-methoxybenzoic acid hydrochloride

This protocol provides a framework for using 5-Amino-2-methoxybenzoic acid hydrochloride as a chromogenic substrate for HRP. Optimization of substrate concentration, pH, and H₂O₂ concentration may be required for specific applications.

Principle

In the presence of hydrogen peroxide, HRP catalyzes the oxidation of 5-Amino-2-methoxybenzoic acid, leading to the formation of a colored product. The rate of color formation is directly proportional to the HRP activity and can be monitored by measuring the increase in absorbance at the product's maximum absorption wavelength (λmax).

Materials and Reagents
  • 5-Amino-2-methoxybenzoic acid hydrochloride (Reagent grade)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P6782 or equivalent)

  • Hydrogen Peroxide (H₂O₂) , 30% (w/w) solution

  • Potassium Phosphate, Monobasic (KH₂PO₄)

  • Sodium Phosphate, Dibasic (Na₂HPO₄)

  • Deionized Water

  • Spectrophotometer (plate reader or cuvette-based)

  • Microplates (96-well, clear, flat-bottom) or Cuvettes

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 6.0):

    • Dissolve an appropriate mixture of monobasic and dibasic potassium or sodium phosphate in deionized water to achieve a final concentration of 100 mM.

    • Adjust the pH to 6.0 using 1 M HCl or 1 M NaOH.

    • Store at 4°C.

  • HRP Stock Solution (1 mg/mL):

    • Dissolve 1 mg of HRP in 1 mL of cold Phosphate Buffer.

    • Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • HRP Working Solution (1 µg/mL):

    • On the day of the assay, dilute the HRP Stock Solution 1:1000 in cold Phosphate Buffer.

    • Keep on ice.

  • Substrate Stock Solution (100 mM 5-Amino-2-methoxybenzoic acid hydrochloride):

    • Dissolve 20.36 mg of 5-Amino-2-methoxybenzoic acid hydrochloride in 1 mL of deionized water.

    • This solution should be prepared fresh.

  • H₂O₂ Stock Solution (0.3%):

    • Dilute 10 µL of 30% H₂O₂ into 990 µL of deionized water.

    • Prepare fresh daily.

Assay Procedure (96-Well Plate Format)
  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a sufficient volume of the reaction mixture for all wells. For each well, you will need:

    • 100 µL Phosphate Buffer (100 mM, pH 6.0)

    • 20 µL of Substrate Stock Solution (final concentration will be 10 mM)

    • 10 µL of H₂O₂ Stock Solution (final concentration will be 0.015%)

  • Set up the Plate:

    • Test Wells: Add 130 µL of the Reaction Mixture to each well.

    • Blank Wells: Add 130 µL of the Reaction Mixture to at least three wells.

  • Equilibrate: Incubate the plate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Test Wells: Add 20 µL of HRP Working Solution (1 µg/mL) to each test well.

    • Blank Wells: Add 20 µL of Phosphate Buffer to each blank well.

  • Measure Absorbance: Immediately begin reading the absorbance at a predetermined wavelength (a spectral scan from 400-600 nm is recommended to determine the λmax of the oxidized product; a starting point of 460 nm can be used).

    • Kinetic Assay (Recommended): Read the absorbance every 30 seconds for 5-10 minutes.

    • Endpoint Assay: Incubate the plate for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 50 µL of 2 M H₂SO₄. Read the absorbance at the final time point.

Data Analysis
  • Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of the test wells at each time point.

  • Calculate the Rate of Reaction (ΔA/min): For the kinetic assay, plot the blank-corrected absorbance versus time. Determine the slope of the linear portion of the curve. This slope is the rate of the reaction (ΔA/min).

  • Calculate Enzyme Activity: Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions. This requires the molar extinction coefficient (ε) of the colored product, which must be determined experimentally.

    Unit/mL = (ΔA/min * Total Assay Volume) / (ε * Path Length * Enzyme Volume)

Conclusion

5-Amino-2-methoxybenzoic acid hydrochloride is a compound with established utility in synthetic chemistry.[1] While not a commonly cited reagent for biochemical assays, its chemical structure presents a strong theoretical basis for its use as a chromogenic substrate for peroxidase enzymes. The protocol provided here offers a robust starting point for researchers interested in exploring its potential in this application. As with any new reagent, empirical validation and optimization are essential to ensure reliable and reproducible results.

References

  • 5-Amino-2-methoxybenzoic acid - Chem-Impex. (URL: [Link])

  • Horseradish Peroxidase - Wikipedia. (URL: [Link])

  • Horseradish Peroxidase (HRP) Enzymes - Rockland Immunochemicals Inc. (URL: not directly used, but general knowledge)
  • Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. (URL: [Link])

Sources

Purifying 5-Amino-2-methoxybenzoic Acid Hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible data are built. 5-Amino-2-methoxybenzoic acid hydrochloride, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its utility in the creation of novel therapeutics necessitates a high degree of purity to ensure the integrity of subsequent synthetic steps and the validity of biological assays.[1] This guide provides detailed application notes and robust protocols for the purification of 5-Amino-2-methoxybenzoic acid hydrochloride, designed for researchers, scientists, and drug development professionals.

Understanding the Molecule and its Challenges

5-Amino-2-methoxybenzoic acid hydrochloride is a substituted aromatic amino acid. The presence of a carboxylic acid, an amine hydrochloride, and a methoxy group imparts a significant degree of polarity to the molecule. This polarity dictates its solubility characteristics and presents both opportunities and challenges for purification. Common impurities may arise from the synthetic route, which often involves the reduction of a nitro-group precursor, 5-nitro-2-methoxybenzoic acid.[2][3] Therefore, potential impurities could include the starting nitro-compound, intermediates from incomplete reduction, or other regioisomers.

This guide will focus on two primary, orthogonal purification techniques: recrystallization and flash column chromatography . The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Purification Strategy Overview

The logical flow for purifying 5-Amino-2-methoxybenzoic acid hydrochloride is outlined below. The initial assessment of the crude material will guide the selection of the most appropriate purification technique.

Purification_Workflow Crude_Material Crude 5-Amino-2-methoxybenzoic acid hydrochloride Initial_Assessment Initial Purity Assessment (TLC, HPLC, NMR) Crude_Material->Initial_Assessment Decision Purity > 90%? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Flash_Chromatography Flash Column Chromatography Decision->Flash_Chromatography No Final_Assessment Final Purity Assessment (HPLC, NMR, Melting Point) Recrystallization->Final_Assessment Flash_Chromatography->Final_Assessment Pure_Product Pure Product (>98%) Final_Assessment->Pure_Product

Caption: Workflow for the purification of 5-Amino-2-methoxybenzoic acid hydrochloride.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For polar compounds like 5-Amino-2-methoxybenzoic acid hydrochloride, protic solvents or mixtures including water are often effective.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[4][5] As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain in the solution.

Solvent Selection

A preliminary solvent screen is crucial for successful recrystallization. Based on the polar nature of the target molecule, the following solvents and solvent systems are recommended for investigation:

Solvent/SystemRationale
Water The hydrochloride salt should exhibit good solubility in hot water and lower solubility in cold water.
Ethanol/Water A mixed solvent system can be fine-tuned to achieve the desired solubility profile.[4]
Methanol Often a good solvent for polar organic molecules.
Isopropanol A less polar alcohol that may offer a different selectivity for impurity removal.
Experimental Protocol: Recrystallization from an Ethanol/Water Mixture

This protocol provides a general procedure for a mixed-solvent recrystallization.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 5-Amino-2-methoxybenzoic acid hydrochloride. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate stirrer) to dissolve the solid.

  • Attain Saturation: While heating, add hot deionized water dropwise until the solution becomes slightly turbid. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. If colored impurities are present, a small amount of activated charcoal can be added at this stage, and the hot solution is then filtered through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Complete Crystallization: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Process Start Crude Solid in Erlenmeyer Flask Add_Ethanol Add minimal hot ethanol to dissolve Start->Add_Ethanol Add_Water Add hot water dropwise to turbidity Add_Ethanol->Add_Water Add_More_Ethanol Add a few drops of hot ethanol for clarity Add_Water->Add_More_Ethanol Cool_Slowly Slowly cool to room temperature Add_More_Ethanol->Cool_Slowly Ice_Bath Cool in ice bath to maximize yield Cool_Slowly->Ice_Bath Filter Vacuum filter to isolate crystals Ice_Bath->Filter Wash Wash with cold solvent mixture Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step recrystallization workflow.

Method 2: Purification by Flash Column Chromatography

For crude material with significant impurities or when recrystallization proves ineffective, flash column chromatography offers a more powerful separation technique.[6][7] Given the polarity of 5-Amino-2-methoxybenzoic acid hydrochloride, reversed-phase chromatography is a suitable approach.

Principle of Reversed-Phase Flash Chromatography

In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.[8] Polar compounds have a higher affinity for the mobile phase and elute earlier, while non-polar impurities are retained more strongly on the stationary phase.

Stationary and Mobile Phase Selection
  • Stationary Phase: C18-bonded silica gel is the recommended stationary phase due to its versatility and effectiveness in separating polar compounds.

  • Mobile Phase: A gradient of an organic solvent in water is typically employed. Acetonitrile and methanol are common organic modifiers.[8] A small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution for ionizable compounds.

Experimental Protocol: Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude 5-Amino-2-methoxybenzoic acid hydrochloride in a minimal amount of a strong solvent, such as methanol or dimethyl sulfoxide (DMSO). Alternatively, for "dry loading," adsorb the dissolved sample onto a small amount of C18 silica gel or Celite® by evaporating the solvent.

  • Column Packing and Equilibration: Select a pre-packed C18 flash column of appropriate size for the amount of material to be purified. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for several column volumes.

  • Loading: Load the prepared sample onto the column. For a liquid injection, ensure the sample is fully dissolved. For a dry load, carefully add the adsorbent with the sample to the top of the column.

  • Elution: Begin the elution with the initial mobile phase composition. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) to elute the compounds. A typical gradient might be from 5% to 50% acetonitrile over 10-15 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvents under reduced pressure (e.g., using a rotary evaporator). If a non-volatile buffer was used, a subsequent desalting step may be necessary.

Flash_Chromatography_Process Start Crude Sample Prepare_Sample Dissolve sample or prepare for dry loading Start->Prepare_Sample Load_Sample Load sample onto the column Prepare_Sample->Load_Sample Prepare_Column Equilibrate C18 column with mobile phase Prepare_Column->Load_Sample Elute Elute with a solvent gradient Load_Sample->Elute Collect_Fractions Collect fractions Elute->Collect_Fractions Analyze_Fractions Analyze fractions (TLC/HPLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine pure fractions Analyze_Fractions->Combine_Pure Evaporate Remove solvent Combine_Pure->Evaporate End Pure Product Evaporate->End

Caption: Workflow for reversed-phase flash chromatography.

Purity Assessment

A multi-faceted approach to purity assessment is essential to ensure the quality of the final product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the gold standard for assessing the purity of polar aromatic compounds.[9][10][11][12]

Typical HPLC Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temp. 30 °C

The purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified compound and for detecting impurities that may not be visible by HPLC.

  • ¹H NMR: The proton NMR spectrum should show the characteristic aromatic protons, the methoxy singlet, and the amine and carboxylic acid protons. The integration of these signals should be consistent with the molecular structure. The presence of the hydrochloride salt may cause a downfield shift of the amine and aromatic protons compared to the free base.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. The chemical shift of the methoxy carbon is expected to be around 56 ppm.[13]

Melting Point Analysis

A sharp melting point range is a good indicator of high purity. The melting point of the purified 5-Amino-2-methoxybenzoic acid hydrochloride should be determined and compared to literature values if available. A broad melting range typically indicates the presence of impurities.

Conclusion

The purification of 5-Amino-2-methoxybenzoic acid hydrochloride is a critical step in its use as a building block for pharmaceutical development. By carefully selecting and optimizing either recrystallization or flash column chromatography, researchers can obtain material of high purity. The protocols and analytical methods outlined in this guide provide a comprehensive framework for achieving and verifying the quality of this important chemical intermediate. The application of these techniques, grounded in a solid understanding of the underlying chemical principles, will contribute to the generation of reliable and high-quality scientific data.

References

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. Available at: [Link]

  • Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine. PubMed. Available at: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at: [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • 1H and 13C NMR spectra of compound 2a. Royal Society of Chemistry. Available at: [Link]

  • Successful flash chromatography. Biotage. Available at: [Link]

  • Solved Interpret the 1H NMR and 13C NMR spectra. Chegg.com. Available at: [Link]

  • Synthesis of 5-Amino-2-methoxy-4-nitrobenzoic acid. PrepChem.com. Available at: [Link]

  • Recrystallization 2. University of Missouri–St. Louis. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • M-aminobenzoic acid spherical crystal and preparation method thereof. Google Patents.
  • Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. Available at: [Link]

  • 5-Amino-2-methoxybenzoic acid. PubChem. Available at: [Link]

  • Recrystallization of Benzoic Acid. West Virginia University. Available at: [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Amino-2-methoxybenzoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind potential side reactions, provide robust troubleshooting protocols, and answer frequently asked questions to ensure you achieve high yield and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the critical step of reducing the nitro group of 5-methoxy-2-nitrobenzoic acid and the subsequent formation of the hydrochloride salt.

Issue 1: My yield of 5-Amino-2-methoxybenzoic acid is significantly lower than expected.

Low yield is a common problem that can stem from several factors, from incomplete reactions to product loss during workup.

Possible Causes and Solutions:

  • Incomplete Reaction: The most frequent cause is the incomplete conversion of the starting material, 5-methoxy-2-nitrobenzoic acid.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.[1]

      • Extend Reaction Time: If starting material is still present, extend the reaction time. For catalytic hydrogenations, reactions are often run for several hours (e.g., 18 hours) to ensure completion.[1]

      • Increase Catalyst Loading: For catalytic hydrogenations (e.g., using Pd/C), the catalyst may be inactive or insufficient. Increase the catalyst loading (a typical loading is ~1% w/w relative to the starting material).[1] Always use fresh, high-quality catalyst.

      • Check Hydrogen Source: Ensure a consistent supply of hydrogen. If using a hydrogen balloon, ensure it remains inflated.[1][2] For transfer hydrogenation, ensure the hydrogen donor (e.g., hydrazine hydrate, formic acid) is added in the correct stoichiometry.[3]

  • Catalyst Poisoning (for Catalytic Hydrogenation): Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst, halting the reaction.

    • Troubleshooting Steps:

      • Purify Starting Material: Ensure the 5-methoxy-2-nitrobenzoic acid is of high purity.

      • Use High-Purity Solvents: Employ solvents suitable for hydrogenation.

  • Product Loss During Workup: The amphoteric nature of the product (containing both a basic amino group and an acidic carboxylic acid group) can make extraction and isolation tricky.

    • Troubleshooting Steps:

      • Careful pH Adjustment: After the reaction, the product needs to be isolated. If precipitating from an aqueous solution, carefully adjust the pH to the isoelectric point to minimize its solubility.

      • Filtration of Catalyst: When filtering off the catalyst (e.g., Pd/C through Celite), wash the filter cake thoroughly with the reaction solvent (e.g., THF, Methanol) to recover all the product.[1][2]

Issue 2: My final product is discolored (e.g., brown, purple, or dark yellow) instead of the expected light-colored solid.

Discoloration typically indicates the presence of impurities, often from oxidation or residual intermediates.

Possible Causes and Solutions:

  • Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.

    • Troubleshooting Steps:

      • Work Under Inert Atmosphere: During workup and purification, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3] If the reaction is not complete, these species can remain and contribute to color and impurity profiles.

    • Troubleshooting Steps:

      • Ensure Complete Reaction: As with low yield, ensure the reaction goes to completion by monitoring with TLC/LC-MS.[1]

      • Purification: These impurities can often be removed via recrystallization.

  • Residual Iron Salts (if using Fe/HCl Reduction): The Béchamp reduction (iron in acid) is a classic method but requires a thorough workup to remove all iron salts, which can discolor the product.[3]

    • Troubleshooting Steps:

      • Thorough Washing: Ensure the workup includes steps to remove iron salts, such as chelation or extensive washing.

      • Consider Alternative Methods: Catalytic hydrogenation is often cleaner and avoids this issue.[1]

Issue 3: My NMR or LC-MS analysis shows unexpected peaks.

The presence of unexpected analytical signals points directly to side products or unreacted starting materials.

Common Impurities and Their Identification:

ImpurityLikely SourceHow to IdentifyMitigation Strategy
5-Methoxy-2-nitrobenzoic acidIncomplete reaction.Signal in LC-MS corresponding to the starting material's mass (197.14 g/mol ).[4]Drive the reaction to completion (see Issue 1). Purify via recrystallization.[5]
5-Methoxy-2-nitrosobenzoic acidIncomplete reduction intermediate.Can be detected by LC-MS.Ensure sufficient reducing agent and reaction time.
5-Hydroxyamino-2-methoxybenzoic acidIncomplete reduction intermediate.Can be detected by LC-MS.Ensure sufficient reducing agent and reaction time.
Decarboxylation ProductHigh reaction temperatures.Absence of carboxylic acid proton in NMR; mass decrease of 44 Da in MS.Avoid excessive heat, especially under acidic or basic conditions.
Dimerization/Polymerization ProductsOxidation of the amine.Broad signals in NMR; high molecular weight peaks in MS.Handle the purified product under an inert atmosphere and store it away from light.[6]
General Purification Protocol: Recrystallization

Recrystallization is a highly effective method for removing the types of impurities common in this synthesis.[5]

  • Solvent Selection: Choose a solvent in which the 5-Amino-2-methoxybenzoic acid is soluble when hot but sparingly soluble at room temperature. Good candidates include ethanol, methanol, or ethanol/water mixtures.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing the nitro group in 5-methoxy-2-nitrobenzoic acid?

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is widely regarded as one of the cleanest and most efficient methods.[3] It typically proceeds with high selectivity and yield (>95%) under mild conditions (room temperature, H₂ balloon pressure).[1][2] Alternative methods include using other catalysts like Platinum Dioxide (PtO₂) or transfer hydrogenation with formic acid.[3] While classical methods like using iron (Fe) or tin(II) chloride (SnCl₂) are effective, they often require more demanding workups.[3][6]

Comparison of Catalytic Reduction Systems
Catalyst SystemHydrogen SourceSolventTemp. (°C)Time (h)Typical Yield (%)Selectivity
10% Pd/CH₂ (1-4 atm)Methanol/Ethanol/THFRoom Temp1-18>95Excellent
10% Pd/CFormic Acid (HCOOH)Methanol/EthanolReflux1-6~90-95Excellent
Raney-NiHydrazine HydrateMethanol/Ethanol60-902-6HighGood
PtO₂ (Adams' Cat.)H₂Acetic AcidRoom Temp2-8HighExcellent
(Data adapted from comparative analyses of similar substrates)[3]

Q2: How do I properly form and isolate the hydrochloride salt?

Once the pure 5-Amino-2-methoxybenzoic acid (the free base) is obtained, it can be converted to the hydrochloride salt.

  • Dissolution: Dissolve the purified free base in a suitable solvent, such as isopropanol, ethanol, or dioxane.[7]

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in isopropanol/ether) to the stirred solution.

  • Precipitation: The hydrochloride salt is generally much less soluble in organic solvents than the free base and will precipitate out of the solution.

  • Isolation: The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove excess HCl, and then dried under vacuum. The final product should be stored in a dry environment as hydrochloride salts can be hygroscopic.[8]

Q3: What are the critical safety precautions for this reaction?

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources. Always purge the reaction vessel with an inert gas (like nitrogen) before and after the reaction to remove air.[1] Palladium on carbon can be pyrophoric, especially after use; handle the catalyst filter cake with care and do not allow it to dry completely in the air.[1]

  • Reagents: Handle all chemicals, including the starting materials and solvents, with appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat.[9][10]

  • Storage: The final product, 5-Amino-2-methoxybenzoic acid hydrochloride, should be stored in a tightly sealed container in a cool, dry place (2-8°C is often recommended) to prevent degradation.[8][11]

Visual Diagrams

Reaction Pathway and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Incomplete Reduction Side Products SM 5-Methoxy-2-nitrobenzoic Acid Product 5-Amino-2-methoxybenzoic Acid SM->Product Reduction (e.g., H₂, Pd/C) [Complete] Nitroso Nitroso Intermediate SM->Nitroso [Incomplete] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [Incomplete] Hydroxylamine->Product caption Fig 1: Reduction of the nitro group and key intermediates.

Caption: Fig 1: Reduction of the nitro group and key intermediates.

Troubleshooting Workflow for Low Yield or Impurities

G cluster_results Analysis Results cluster_actions Corrective Actions Start Problem Observed: Low Yield or Impure Product CheckTLC Analyze reaction mixture by TLC or LC-MS Start->CheckTLC SM_Present Starting Material (SM) Present CheckTLC->SM_Present Incomplete Reaction SM_Absent No SM Present, Product Discolored CheckTLC->SM_Absent Reaction Complete Product_OK Reaction Complete, Product Looks Clean CheckTLC->Product_OK Reaction Complete Action_Incomplete • Increase reaction time • Check catalyst activity • Verify H₂ source SM_Present->Action_Incomplete Action_Discolored • Product oxidized or  contains intermediates • Purify via Recrystallization  (consider activated charcoal) SM_Absent->Action_Discolored Action_Workup • Issue may be in workup • Check pH during isolation • Ensure thorough extraction Product_OK->Action_Workup

Caption: Fig 2: Decision tree for troubleshooting common synthesis issues.

References

  • PrepChem.com. (n.d.). Synthesis of 5-Amino-2-methoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Amino-2-methoxybenzoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. The unique trifunctional nature of this molecule—possessing an aromatic amine, a carboxylic acid, and a methoxy ether on a benzene ring—presents specific opportunities and challenges in synthesis. This guide explains the causality behind experimental choices to ensure your success.

Compound Profile & Initial Handling

5-Amino-2-methoxybenzoic acid hydrochloride is a versatile building block in organic and medicinal chemistry.[1][2] The hydrochloride salt form enhances its stability and shelf-life. However, understanding its properties is critical before use.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₃
Molecular Weight 203.62 g/mol
Appearance Light yellow to brown powder/crystal[3]
Storage Sealed in dry, 2-8°C[3]
pKa (Predicted) 3.23 ± 0.10 (Carboxylic Acid)[3]

The presence of both an acidic (carboxylic acid) and a basic (amino) group makes the molecule zwitterionic in its free form under certain pH conditions. The hydrochloride salt ensures the amino group is protonated, which can influence solubility and reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during reactions with 5-Amino-2-methoxybenzoic acid hydrochloride.

Q1: Do I need to neutralize the hydrochloride salt before starting my reaction?

Answer: It depends entirely on your reaction conditions. The protonated aminium hydrochloride is generally unreactive as a nucleophile.

  • For reactions at the amino group (e.g., amide coupling, acylation): Yes, you must liberate the free amine. This is typically achieved by adding at least two equivalents of a non-nucleophilic base. The first equivalent neutralizes the hydrochloride salt, and the second (or subsequent) equivalent facilitates the desired reaction (e.g., deprotonating the carboxylic acid in an amide coupling).

  • For reactions at the carboxylic acid group (e.g., Fischer esterification): No, neutralization is often unnecessary and even counterproductive. Strong acid catalysts are used in these reactions, so the amino group will exist in its protonated state regardless.

Here is a decision workflow to guide your experimental setup:

G start Start: 5-Amino-2-methoxybenzoic acid hydrochloride q1 What is the reactive site? start->q1 amino_rxn Amino Group (Amidation, Acylation) q1->amino_rxn Amino Group acid_rxn Carboxylic Acid (Esterification) q1->acid_rxn Carboxylic Acid neutralize Action: Add 2+ equivalents of base (e.g., DIPEA, Et3N) to liberate the free amine. amino_rxn->neutralize no_neutralize Action: Use directly. The amino group will be protected as the protonated salt. acid_rxn->no_neutralize

Caption: Decision workflow for handling the hydrochloride salt.

Q2: I'm performing an amide coupling reaction with the amino group. What are the best conditions and how do I avoid side reactions?

Answer: Amide bond formation is one of the most common reactions involving this substrate.[4] Success hinges on choosing the right coupling agent and base, and understanding potential pitfalls.

Core Principle: The reaction involves the activation of a partner carboxylic acid, which then reacts with the nucleophilic amino group of 5-amino-2-methoxybenzoic acid (once liberated from its salt).

Choosing Your Reagents:

Reagent TypeExamplesProsCons
Carbodiimides EDC, DCC, DICCost-effective, widely used.Can cause epimerization in chiral acids; DCC by-product (DCU) can be difficult to remove.
Aminium/Uronium HATU, HBTUHigh efficiency, fast reaction rates, low epimerization.More expensive, can form guanidinium by-products if amine is added first.
Phosphonium PyBOP, PyAOPVery effective for sterically hindered substrates.Can be moisture-sensitive.

Recommended Starting Conditions (Amide Coupling):

  • Dissolve: Dissolve 5-Amino-2-methoxybenzoic acid hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add Base: Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.2 eq). Stir for 10-15 minutes.

  • Activate: In a separate flask, dissolve your coupling partner carboxylic acid (1.1 eq), a coupling agent (e.g., HATU, 1.1 eq), and an additive if needed (e.g., HOBt, 1.1 eq) in the same solvent.

  • Combine & React: Add the activated acid solution to the amine solution. Stir at room temperature and monitor the reaction by TLC or LC-MS.

Troubleshooting Guide:

  • Issue: Low Yield / No Reaction

    • Cause: Insufficient base. The free amine was not fully liberated.

    • Solution: Ensure at least two equivalents of base are used. Perform a small-scale test with 3 equivalents to see if the yield improves.

    • Cause: Inefficient activation of the coupling partner.

    • Solution: Switch to a more powerful coupling agent like HATU, especially if your partner acid is sterically hindered. Ensure your reagents are anhydrous.[5]

  • Issue: Formation of a symmetrical urea by-product from the starting material.

    • Cause: This can occur if a phosgene equivalent (e.g., triphosgene, CDI) is used for activation and conditions are not carefully controlled. The amino group of one molecule can react with the activated carboxyl group of another.

    • Solution: Stick to standard peptide coupling reagents. Ensure slow addition of the activating agent.

G cluster_setup Reaction Setup cluster_activation Carboxylic Acid Activation start_amine 1. Dissolve 5-Amino-2-methoxybenzoic acid HCl in DMF/DCM add_base 2. Add DIPEA or Et3N (2.2 eq). Stir to liberate free amine. start_amine->add_base combine 5. Combine solutions. React at RT. add_base->combine start_acid 3. In separate flask, dissolve partner acid (1.1 eq) in DMF/DCM add_coupler 4. Add coupling agent (e.g., HATU, 1.1 eq). Stir 5-10 min. start_acid->add_coupler add_coupler->combine monitor 6. Monitor by TLC / LC-MS combine->monitor workup 7. Aqueous Workup monitor->workup Reaction Complete purify 8. Purify (Chromatography or Recrystallization) workup->purify

Caption: General workflow for amide coupling reactions.

Q3: How do I optimize esterification of the carboxylic acid group?

Answer: Esterification of the carboxylic acid can be achieved through several methods, with the choice depending on the alcohol used and the overall sensitivity of your molecule.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed) This is a classic, cost-effective method suitable for simple, unhindered alcohols (e.g., methanol, ethanol).[6]

  • Principle: The reaction is an equilibrium process. It is driven to completion by using a large excess of the alcohol as the solvent and a strong acid catalyst to protonate the carbonyl, making it more electrophilic.

  • Protocol:

    • Suspend 5-Amino-2-methoxybenzoic acid hydrochloride (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes).

    • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas) (0.1-0.2 eq).

    • Heat the mixture to reflux for several hours to overnight. The starting material should dissolve as the ester forms.

    • Monitor by TLC or LC-MS.

    • Upon completion, cool the reaction and neutralize with a weak base like aqueous NaHCO₃ before extraction.

  • Troubleshooting:

    • Issue: Incomplete conversion. The reaction is at equilibrium.

    • Solution: Ensure the alcohol is in large excess and anhydrous. If possible, remove water as it forms using a Dean-Stark apparatus (more applicable for higher-boiling alcohols and solvents like toluene).

Method 2: Steglich Esterification (Milder Conditions) This method is ideal for more complex, acid-sensitive, or sterically hindered alcohols where Fischer esterification fails.[6]

  • Principle: Uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, which is then attacked by the alcohol. A catalyst, 4-Dimethylaminopyridine (DMAP), is crucial for this reaction.

  • Protocol:

    • Dissolve 5-Amino-2-methoxybenzoic acid hydrochloride (1.0 eq) and the alcohol (1.2 eq) in an aprotic solvent (e.g., DCM).

    • Add a base (e.g., DIPEA, 1.1 eq) to neutralize the hydrochloride.

    • Add EDC (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

    • Stir at room temperature and monitor the reaction.

  • Causality: The amino group in the starting material is basic and can interfere. However, under these conditions, the carboxylic acid is more readily activated by the EDC. The protonated amino group is unreactive.

Q4: My product is difficult to purify. What strategies can I use?

Answer: Purification challenges often arise from the amphoteric (acidic/basic) nature of the product and unreacted starting materials.

  • Acid-Base Extraction: This is the most powerful first step during workup.

    • To remove unreacted 5-Amino-2-methoxybenzoic acid: If your product is a neutral amide or ester, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the amino group of the starting material, making it water-soluble.[7]

    • To remove an unreacted acidic coupling partner: Wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃). This will deprotonate the carboxylic acid, pulling it into the aqueous layer.

  • Recrystallization: This is an excellent method for obtaining high-purity crystalline solids.

    • Solvent Selection: The key is finding a solvent or solvent system where your product is highly soluble when hot but poorly soluble when cold.[8] Common solvents for this class of compounds include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[8]

  • Flash Column Chromatography:

    • Challenge: The free amino and carboxylic acid groups can cause streaking on silica gel.

    • Solution: To mitigate this, add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine, ~0.5-1%) to your eluent system. Use a base if your product has a free amine and an acid if it has a free carboxylic acid. This keeps the functional group in a single protonation state, leading to sharper bands.

G start Problem: Low Yield or Incomplete Reaction q1 Is the reaction an Amide Coupling? start->q1 q2 Is the reaction a Fischer Esterification? start->q2 sol1 Check Base Stoichiometry. Ensure >= 2 eq. of base was used to free the amine. q1->sol1 Yes sol2 Use a stronger coupling agent (e.g., HATU). Ensure anhydrous conditions. q1->sol2 Yes sol3 Reaction is at equilibrium. Increase excess of alcohol. Ensure anhydrous conditions. q2->sol3 Yes sol4 Increase reaction time or temperature (reflux). q2->sol4 Yes

Caption: Troubleshooting workflow for low-yield reactions.

References

  • Bongrani, A., et al. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (2025). Allen. [Link]

  • Hintermann, L., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks. [Link]

  • An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Benzoic Acid (Mesalamine).
  • Hintermann, L., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (Patent).
  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (Patent).
  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. [Link]

  • 5-Amino-2-methoxybenzoic acid. PubChem. [Link]

  • method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 5-Amino-2-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of 5-Amino-2-methoxybenzoic acid hydrochloride (also known as 5-amino-o-anisic acid hydrochloride). This guide provides field-proven insights, underlying mechanistic causality, and self-validating protocols to ensure seamless integration of this compound into your workflows.

Section 1: The Causality of Solubility (Mechanistic Grounding)

To master the handling of 5-Amino-2-methoxybenzoic acid hydrochloride, one must understand its amphoteric nature. The molecule features a carboxylic acid group (predicted pKa ~3.2) and an aromatic amine group [1]. As a hydrochloride salt (-NH₃⁺ Cl⁻), the molecule is highly polar and ionic, possessing a high lattice energy.

  • In Aqueous Media : At low pH (< 2), the compound exists as a highly water-soluble cation. However, as the pH approaches its isoelectric point (pH ~3.5 - 4.5), the compound forms a zwitterion (or neutral free base), drastically reducing its aqueous solubility and causing rapid precipitation [1]. At high pH (> 7), it deprotonates into a highly soluble anionic carboxylate.

  • In Organic Media : The ionic nature of the hydrochloride salt disfavors dissolution in standard aprotic organic solvents (e.g., DCM, THF) [2]. To achieve organic solubility for reactions like amide couplings, the salt must be neutralized to its free amine form (-NH₂), which is both organic-soluble and nucleophilic [2].

Section 2: Frequently Asked Questions (FAQs)

Q1: I am trying to perform an amide coupling reaction in DCM, but the 5-Amino-2-methoxybenzoic acid hydrochloride remains a suspension. How do I fix this? A1: The hydrochloride salt is insoluble in DCM due to its ionic nature [2]. Furthermore, the protonated amine (-NH₃⁺) is non-nucleophilic and cannot participate in the coupling. You must perform an in situ neutralization by adding 1.2 to 2.5 equivalents of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This converts the salt to the free base, which will rapidly dissolve and become nucleophilically active [2].

Q2: My aqueous stock solution was perfectly clear at pH 2, but when I diluted it into my biological assay buffer (pH 4.0), it immediately precipitated. What happened? A2: You hit the isoelectric point. At pH 4.0, the molecule transitions from a soluble cation to a zwitterion/neutral species, which has the lowest aqueous solubility [1]. To prevent this, either maintain the assay pH above 7.0 (where it forms a soluble anion) or use a co-solvent like DMSO (up to 5% v/v) to keep the neutral species in solution.

Q3: Can I prepare a highly concentrated stock solution in DMSO for high-throughput screening? A3: Yes, but the hydrochloride salt dissolves slowly in DMSO. To accelerate dissolution, you can gently warm the solution to 40°C and sonicate for 5 minutes. Alternatively, using the directly will yield much faster dissolution in DMSO[3].

Section 3: Quantitative Data Summary

The following table summarizes the solubility profile and required actions across various solvent systems.

Solvent / ConditionDominant Species StateSolubility ProfileRecommended Action for Dissolution
Water (pH < 2.0) Cationic (-NH₃⁺, -COOH)HighDissolve directly; stable.
Water (pH 3.5 - 4.5) Zwitterionic / NeutralVery Low (Precipitates)Adjust pH or add DMSO co-solvent.
Water (pH > 7.0) Anionic (-NH₂, -COO⁻)HighAdd NaOH or basic buffer.
DCM / THF / EtOAc Ionic SaltInsolubleAdd DIPEA/TEA to form free base.
DMSO / DMF Ionic SaltModerate (Slow)Sonicate/warm, or pre-neutralize.

Section 4: Experimental Protocols

Protocol A: In Situ Neutralization for Organic Synthesis (Amide Coupling)

Self-Validating Step: The transition from a cloudy suspension to a clear solution confirms successful neutralization and free-base formation [2].

  • Setup: To a dry, inert round-bottom flask, add 5-Amino-2-methoxybenzoic acid hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a 0.1 M to 0.5 M concentration. The mixture will be a cloudy suspension.

  • Neutralization: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Validation: Stir at room temperature for 5–15 minutes. The suspension will clear into a homogeneous solution, indicating the free base has formed.

  • Reaction: Proceed immediately by adding your coupling reagent (e.g., HATU, EDC) and the corresponding carboxylic acid.

Protocol B: Preparation of Stable Aqueous Assay Stocks

Self-Validating Step: The solution will transiently cloud and then clear completely as the pH crosses the isoelectric point into the alkaline range.

  • Weighing: Weigh the required mass of the hydrochloride salt into a conical tube.

  • Initial Solubilization: Add LC-MS grade water to achieve the desired volume. Vortex until fully dissolved (the natural pH will be acidic, ~pH 2-3).

  • pH Adjustment (If neutral pH is required): Slowly titrate with 0.1 M NaOH while monitoring with a pH meter. Caution: As the pH passes through 3.5–4.5, transient precipitation may occur. Continue adding base until the pH reaches 7.2–7.4, at which point the solution will turn clear again as the anionic form stabilizes.

Section 5: Visualizations

pH_Solubility LowPH Low pH (< 2) Cationic Form (Highly Water Soluble) IsoPH Isoelectric Point (pH ~3.5-4.5) Zwitterion / Free Base (Precipitates in Water) LowPH->IsoPH Add Base (Deprotonate -COOH) IsoPH->LowPH Add Acid HighPH High pH (> 7) Anionic Form (Highly Water Soluble) IsoPH->HighPH Add Base (Deprotonate -NH3+) HighPH->IsoPH Add Acid

Figure 1: pH-dependent structural transitions and aqueous solubility profile.

Organic_Solubilization Start 5-Amino-2-methoxybenzoic acid HCl (Suspension in DCM/THF) AddBase Add 1.2 - 2.5 eq DIPEA or TEA (In Situ Neutralization) Start->AddBase Dissolved Free Base Formed (Clear Solution in Organic Phase) AddBase->Dissolved Stir 5-15 mins at RT Reaction Proceed with Amide Coupling (Nucleophilic Amine Active) Dissolved->Reaction Add Coupling Reagents

Figure 2: In situ neutralization workflow for solubilization in organic solvents.

References

  • PubChem . "5-Amino-2-methoxybenzoic acid | C8H9NO3 | CID 13549244" National Center for Biotechnology Information. URL:[Link]

  • Fisher Scientific . "5-Amino-2-methoxybenzoic Acid 97.0+%, TCI America" URL:[Link]

Sources

Technical Support Center: Purification of 5-Amino-2-methoxybenzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity functionalized aromatic compounds is a critical bottleneck in synthetic workflows. 5-Amino-2-methoxybenzoic acid hydrochloride is a highly versatile building block, but its amphoteric nature and electron-rich aromatic ring present unique purification challenges.

This guide is engineered to move beyond basic protocols. By understanding the thermodynamic and kinetic causality behind impurity formation, you can implement self-validating purification systems that guarantee batch-to-batch reproducibility.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule that dictate its behavior in solution. The presence of the electron-donating methoxy group (+M effect) significantly alters the reactivity of the amino group, while the juxtaposition of acidic and basic moieties creates complex solubility dynamics.

Table 1: Physicochemical Parameters & Purification Impact

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 203.62 g/mol [1]Standard metric for stoichiometric and yield calculations.
pKa (Carboxylic Acid) ~3.5 (Estimated)Requires aqueous workup pH < 1 to suppress carboxylate formation.
pKa (Amine) ~4.5 (Estimated)Requires strongly acidic media to maintain the hydrochloride salt form.
Solubility Profile High at pH < 2 & pH > 7Dictates the necessity of extreme pH control to avoid zwitterion loss.
Oxidation Potential High (Electron-rich ring)Mandates an inert atmosphere (N2/Ar) and antioxidant use during heating.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my isolated 5-amino-2-methoxybenzoic acid hydrochloride exhibit a yellow or brown discoloration? A: This discoloration is a hallmark of oxidative degradation. The methoxy group at the 2-position acts as a strong electron-donating group via resonance, significantly increasing the electron density on the aromatic ring. Because the amino group is para to the methoxy group, it becomes highly susceptible to atmospheric oxidation, readily forming highly conjugated, colored quinone-imine or azo byproducts[2]. Causality & Solution: Exposure to oxygen and light during hot filtration or drying accelerates this oxidation[3]. To mitigate this, all purification steps—especially heating—must be performed under an inert atmosphere (nitrogen or argon). Additionally, incorporating activated charcoal during recrystallization effectively adsorbs these larger, conjugated impurities[4].

Q2: I am experiencing significant product loss during the aqueous workup. How can I improve my recovery? A: Product loss in the aqueous phase is typically caused by the zwitterionic nature of the free base. At intermediate pH values (typically pH 3–5), the molecule exists as a zwitterion (deprotonated acid, protonated amine), which maximizes its water solubility and minimizes organic solubility. Causality & Solution: To isolate the compound as a hydrochloride salt, you must suppress the ionization of the carboxylic acid while fully protonating the amine. This requires driving the pH of the aqueous solution well below the pKa of the carboxylic acid (pH < 1) using concentrated hydrochloric acid[3]. This "salting out" effect forces the precipitation of the hydrochloride derivative.

Q3: My NMR shows contamination with regioisomers (e.g., 3-amino or 4-amino derivatives). How do I separate them? A: Regioisomers generated during upstream electrophilic aromatic substitution (e.g., nitration) possess nearly identical polarities and molecular weights, making standard extraction or silica gel chromatography highly inefficient. Causality & Solution: Separation must rely on the differential crystal lattice packing energies of the isomers. The 5-amino hydrochloride salt has a specific solubility curve in polar protic solvents. By utilizing a highly controlled cooling ramp (e.g., 0.5 °C/min) in an ethanol/water mixture, you allow the thermodynamically favored 5-amino isomer to nucleate and grow selectively, leaving the more soluble regioisomers in the mother liquor[4].

Part 3: Rapid Troubleshooting Matrix

Table 2: Diagnostic Troubleshooting Guide

SymptomMechanistic CauseCorrective Action
Low Crystallization Yield Salt dissociation into the highly soluble zwitterion during heating.Add 1% v/v concentrated HCl to the recrystallization solvent system.
Persistent Discoloration Oxidation of the amine to quinone-imine species during processing.Increase activated charcoal to 10% w/w; utilize a continuous N2 blanket[4].
Regioisomer Contamination Rapid co-precipitation of isomeric impurities due to thermal shock.Decrease cooling rate to 0.5 °C/min; strictly avoid crash cooling in ice.
Product "Oiling Out" High impurity load lowering the melting point of the mixture.Perform a hot filtration through a Celite pad before initiating cooling[2].
Part 4: Logical Workflows & Visualizations

To conceptualize the purification strategy, review the following logical pathways. The first diagram illustrates the oxidative degradation mechanism and targeted interventions. The second maps the optimized recrystallization workflow.

ImpurityPathway Amine 5-Amino-2-methoxybenzoic acid Oxidation Oxidation (O2, Light, Heat) Amine->Oxidation Exposure Azo Quinone-imine / Azo Byproducts (Yellow/Brown Discoloration) Oxidation->Azo Charcoal Activated Charcoal Adsorption Azo->Charcoal Removed by Inert Inert Atmosphere (N2/Ar) & Temperature Control Inert->Oxidation Prevents

Caption: Oxidative degradation pathway of the electron-rich amine and targeted mitigation strategies.

PurificationWorkflow Crude Crude 5-Amino-2-methoxybenzoic acid HCl Dissolve Dissolution in EtOH/H2O + Conc. HCl (80°C) Crude->Dissolve Charcoal Add Activated Charcoal (Decolorization) Dissolve->Charcoal HotFilter Hot Filtration via Celite (Remove Charcoal/Insolubles) Charcoal->HotFilter Cooling Controlled Cooling (0.5°C/min to 4°C) HotFilter->Cooling Filter Vacuum Filtration & Cold Acidic Solvent Wash Cooling->Filter Pure Pure Hydrochloride Salt (>99% Purity) Filter->Pure

Caption: Optimized step-by-step workflow for the recrystallization of the hydrochloride salt.

Part 5: Step-by-Step Experimental Methodology

Protocol: Advanced Recrystallization & Decolorization Objective: To isolate high-purity 5-amino-2-methoxybenzoic acid hydrochloride (>99%) while actively removing oxidized byproducts and regioisomers.

  • Solvent Preparation: Prepare a solvent system of Ethanol and Water (80:20 v/v). Add 1% v/v concentrated HCl (37%) to the mixture.

    • Scientific Rationale: The excess HCl prevents the dissociation of the hydrochloride salt back into the highly soluble zwitterion during the heating phase.

  • Dissolution: In a round-bottom flask, suspend the crude product in the solvent mixture (approx. 10 mL per gram of crude). Heat the suspension to 75–80 °C under a continuous nitrogen sweep until complete dissolution is achieved[4].

  • Decolorization: Add activated charcoal (5–10% w/w relative to the crude mass). Stir vigorously at reflux for 15 minutes.

    • Scientific Rationale: The porous carbon matrix selectively traps the planar, highly conjugated oxidized impurities via π-π interactions, leaving the target monomer in solution[4].

  • Hot Filtration: Rapidly filter the hot suspension through a Celite pad using a pre-warmed Büchner funnel.

    • Scientific Rationale: Pre-warming the funnel prevents premature crystallization of the product on the filter paper, which would cause severe yield loss and potentially trap impurities[2].

  • Controlled Crystallization: Transfer the clear filtrate to a clean Erlenmeyer flask. Allow the solution to cool to room temperature at a slow, controlled rate (~0.5 °C/min). Once at room temperature, submerge the flask in an ice bath (0–4 °C) for 2 hours.

    • Scientific Rationale: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, thermodynamically excluding regioisomeric impurities from the matrix.

  • Isolation & Washing: Collect the purified crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold, HCl-acidified ethanol to remove any adhering mother liquor[4].

  • Drying & Storage: Dry the crystals in a vacuum oven at 50 °C until a constant weight is achieved. Store the final product in an amber glass vial, backfilled with argon, at 2–8 °C to prevent future oxidative degradation[1].

References[4] Application Notes and Protocols for the Purification of 4-Amino-5-iodo-2-methoxybenzoic Acid. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENBNIwO0sbY6MOwr1rWw8ib-aC9jgGrtoW9iuMkqms5J77iXuy-zangwFcKiDzUE0-X3aPwTrl5tD8s9ectm_yyXgnn3nejMqbX1hS1Hmq8AzSReq8Gno2qdIDPG0EzLrpY6ZP93zZTB9bntCcFoL2UdHURKC_rx3d-Dq3EW_FhQ1AeOSvARgoH8-nmN19eHNWD6ZtFSXtOAghfDkvMANvooahShAlAZ_9GNzPjvhEki1t2WP38z8TkA==[3] Technical Support Center: 4-Amino-3-methoxybenzoic Acid Synthesis. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDecd6iuCyryFnI5YthiO1tgZ24OmqYtYSpCvQHYIQ4-HWjOKRNbx_LCxjAuVJHr4eDKqHuXACVsa-DGvBQvKRSpzUZ01trsM-oMxMjzRBVcswLDGapR-LZgeZtwPQIgUe5Afbkz2wBn7Mk29WWxS3EFi8-jOmiSpDxKAv8kKawsB5pVs8PbNyXzgWuN7kQbSW1_LW1PbXPLqg-WXM[1] 857200-24-9 | 5-Amino-2-methoxybenzoic acid hydrochloride. chemscene.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI8YoKZavf473wivQ6-eJ1697hwANu1-TezR2WMaxo0awltbH_SGS7fC9ppf4yXHuToMOx43T422bIM8miE4tjDxuYwtprvNOfim-3vgSJxif8Wk544W2Gb6uKXF4Cbfnnk7hoxN9VEk3eDApX[2] Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExcJlq3YalUH04sGu6YJrZb4OvYNYXv0oFaOUVi4_82dFcp2iFa0JK6c5mm5HcvTdBRsLaduGgL1QzKbHqAavWelP52VldPBHCQVBmD7EdI7IJLxTkxDZ8dYt8RA4b8WUiWce3_BdbkzxB07y691XMHiGQhlmiOgSjSeCcpDNEzfiYVQH9tbOrG615Y8fswnB9pn-EPAYjSWImc-8fjk72BU9f

Sources

Preventing degradation of 5-Amino-2-methoxybenzoic acid hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Preventing Degradation of 5-Amino-2-methoxybenzoic Acid Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical and chemical instability of aniline derivatives. 5-Amino-2-methoxybenzoic acid hydrochloride is a highly versatile building block, but its specific functional groups—an electron-rich primary amine, a methoxy group, and a hygroscopic hydrochloride salt—make it uniquely vulnerable to environmental degradation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your compound during storage and handling.

Section 1: Troubleshooting Guide & FAQs

Q1: My batch of 5-Amino-2-methoxybenzoic acid hydrochloride has turned from off-white to a dark yellow/brownish color. What caused this, and is it still usable? Mechanistic Causality: The discoloration is a classic hallmark of auto-oxidation of the primary aromatic amine[1]. The amino group at the 5-position is electron-rich, and its reactivity is further enhanced by the electron-donating methoxy (-OCH3) group on the benzene ring. Exposure to atmospheric oxygen and light triggers radical-mediated oxidation, leading to the formation of highly conjugated, colored polymeric species (polyanilines) or azo/azoxy compounds[1][2]. Self-Validating Protocol: Do not use heavily discolored batches for sensitive syntheses without verification. Validate purity via HPLC (UV detection at 254 nm). If the area percentage of the main peak is <98%, or if new broad peaks appear at higher retention times (indicating non-polar polymeric species), discard the batch or perform a recrystallization from ethanol/water.

Q2: I noticed the powder has clumped together into hard aggregates. Does the hydrochloride salt form affect its storage stability? Mechanistic Causality: Yes. While hydrochloride salts are widely used to enhance the aqueous solubility of basic drugs and amines, they inherently increase the hygroscopicity of the compound[3]. When exposed to ambient humidity, the salt absorbs moisture from the microenvironment. This moisture acts as a plasticizer, causing caking and loss of crystallinity. Furthermore, absorbed water facilitates the mobility of reactive oxygen species and can alter the microenvironmental pH, exponentially accelerating the oxidation of the amino group[4]. Self-Validating Protocol: Weigh a 100 mg sample before and after exposing it to ambient air (75% RH) for 4 hours. A weight gain of >1% confirms significant hygroscopic moisture uptake. To reverse mild caking, dry the compound in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Q3: How can I prevent degradation during long-term storage? Mechanistic Causality: Degradation requires three primary catalysts: oxygen (for auto-oxidation), water (for phase mobility and acid-base shifts), and light (for photo-oxidation)[5]. By systematically eliminating these, the compound's shelf-life is drastically extended. Self-Validating Protocol: Use an argon or nitrogen purge to displace oxygen before sealing the container[5][6]. Store the compound in amber glass vials to block UV/visible light, and keep it at controlled room temperature (or refrigerated at 2-8°C for extended storage >6 months) inside a secondary desiccated container.

Section 2: Quantitative Storage & Stability Parameters

To ensure reproducibility across your experiments, adhere to the following quantitative thresholds for storage.

ParameterOptimal ConditionRisk ThresholdMechanistic Impact of Exceeding Threshold
Temperature 2°C to 8°C (Long-term)> 25°CThermal acceleration of radical-mediated auto-oxidation of the -NH2 group.
Relative Humidity (RH) < 30% (Desiccated)> 60%Hygroscopic moisture uptake by the HCl salt; caking; facilitation of hydrolytic/oxidative pathways.
Atmosphere Argon or NitrogenAmbient Air (21% O2)Direct oxidation of the aniline moiety into azo/polymeric impurities.
Light Exposure 0 Lux (Amber/Opaque)> 1000 LuxPhoto-catalysis of N-oxidation; rapid darkening of the powder.

Section 3: Experimental Protocol - Inert Atmosphere Storage & Purity Verification

Implementing a strict workflow is critical for maintaining the scientific integrity of your assays. Follow this self-validating protocol for handling and verifying 5-Amino-2-methoxybenzoic acid hydrochloride.

Part A: HPLC Purity Verification

  • Mobile Phase Preparation: Prepare a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve 10 mg of the suspect API in 10 mL of 50:50 Water:Methanol. Crucial: Prepare this solution immediately before injection to prevent in-solution degradation.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Run a gradient from 5% to 95% Acetonitrile over 20 minutes. Monitor at 254 nm and 280 nm.

  • Data Interpretation: The intact monomer elutes as a sharp peak. Broad, late-eluting peaks indicate polymeric oxidation products. If purity is <98%, reject the batch.

Part B: Inert Repackaging Workflow

  • Drying: Transfer the verified powder to an amber glass vial. Place the open vial in a vacuum desiccator at room temperature for 12 hours to remove trace surface moisture.

  • Purging: Remove the vial and immediately insert a gentle stream of high-purity Argon gas into the vial for 30 seconds. Argon is heavier than air and effectively displaces oxygen[6].

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Storage: Place the vial inside a secondary container filled with indicating silica gel and store at 2-8°C.

Section 4: Troubleshooting Visualization

The following workflow illustrates the logical relationships between physical inspection and corrective actions.

G Start Visual Inspection of API CheckColor Is the powder white/off-white? Start->CheckColor YesColor Proceed to Moisture Check CheckColor->YesColor Yes NoColor Discoloration Detected (Auto-oxidation of -NH2) CheckColor->NoColor No CheckMoisture Is the powder free-flowing? YesColor->CheckMoisture ActionOx Run HPLC to quantify impurities Discard if >1% polymeric species NoColor->ActionOx YesMoisture Optimal State: Store at RT, inert gas, dark CheckMoisture->YesMoisture Yes NoMoisture Clumping/Caking (Hygroscopic moisture uptake) CheckMoisture->NoMoisture No ActionMoist Desiccate under vacuum Check for hydrate formation NoMoisture->ActionMoist

Figure 1: Troubleshooting workflow for 5-Amino-2-methoxybenzoic acid HCl physical degradation.

Section 5: References

  • Title: Aniline - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications Source: openaccessjournals.com URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: semanticscholar.org URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: nih.gov URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: pharmaceutical-journal.com URL: [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-2-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9). This molecule is a critical building block in the development of benzamide-class therapeutics, foldamers, and advanced agrochemicals.

Because this synthesis involves highly reactive intermediates and oxidation-prone anilines, researchers frequently encounter issues with regioselectivity, catalyst poisoning, and product degradation. This guide provides field-validated troubleshooting FAQs, mechanistic insights, and step-by-step protocols to ensure a self-validating and high-yielding workflow.

Synthetic Workflow Overview

Pathway A 2-Methoxybenzoic Acid (o-Anisic Acid) B Nitration (HNO3/H2SO4, -20°C) A->B C 5-Nitro-2-methoxybenzoic Acid B->C Directs to 5-position Avoids 3-nitro isomer D Reduction (H2, Pd/C, MeOH) C->D E 5-Amino-2-methoxybenzoic Acid D->E Inert atmosphere Prevents oxidation F Salt Formation (Anhydrous HCl/Ether) E->F G 5-Amino-2-methoxybenzoic Acid HCl F->G Protonation stabilizes aniline moiety

Synthetic workflow for 5-Amino-2-methoxybenzoic acid hydrochloride.

Section 1: Nitration (Regioselectivity & Temperature Control)

FAQ: Why am I getting a mixture of isomers instead of pure 5-nitro-2-methoxybenzoic acid? Causality & Insight: The starting material, 2-methoxybenzoic acid, contains two directing groups. The methoxy group is a strongly activating ortho/para director, while the carboxyl group is a deactivating meta director. Both synergistically direct the incoming electrophilic nitronium ion ( NO2+​ ) to the 5-position[1]. However, the methoxy group also directs to the 3-position. Without strict thermal control, the kinetic formation of the 3-nitro isomer increases, often yielding up to ~14% of this unwanted byproduct[2]. Maintaining the reaction between -20°C and 0°C is critical to maximize the thermodynamic preference for the 5-nitro isomer.

FAQ: How do I efficiently remove the 3-nitro byproduct? Causality & Insight: The 5-nitro isomer has significantly lower solubility in cold water compared to the 3-nitro isomer[2]. A simple recrystallization from hot water or a dilute ethanol/water mixture effectively isolates the pure 5-nitro product without the need for complex chromatography.

Protocol 1: Regioselective Nitration
  • Preparation: In a fume hood, dissolve 5.0 g of 2-methoxybenzoic acid in 15 mL of concentrated sulfuric acid ( H2​SO4​ ) in a round-bottom flask.

  • Cooling: Submerge the flask in a dry ice/acetone or ice/salt bath and cool the mixture to -20°C.

  • Nitrating Mixture: Separately prepare a nitrating mixture by slowly adding 5 mL of conc. H2​SO4​ to 3.5 mL of conc. nitric acid ( HNO3​ ) at 0°C.

  • Addition: Add the nitrating mixture dropwise to the starting material solution over 30 minutes, ensuring the internal temperature never exceeds -15°C.

  • Quenching: Stir for 1 hour at -10°C, then pour the mixture over 100 g of crushed ice with vigorous stirring.

  • Purification: Collect the crude precipitate via vacuum filtration. Recrystallize from boiling water to yield pure 5-nitro-2-methoxybenzoic acid as glistening leaflets[2].

Section 2: Reduction (Catalyst Poisoning & Oxidation)

FAQ: My reduction product turns dark brown/black upon isolation. What went wrong? Causality & Insight: 5-Amino-2-methoxybenzoic acid is a highly electron-rich aniline derivative. The electron-donating methoxy group increases the electron density on the newly formed amine, making it extremely susceptible to air oxidation. Exposure to atmospheric oxygen rapidly triggers the formation of dark-colored quinone-imine polymeric byproducts. To prevent this, you must minimize atmospheric exposure, degas all solvents, and immediately proceed to salt formation.

FAQ: The hydrogenation stalls before completion. How can I drive it to 100% conversion? Causality & Insight: Catalyst poisoning is common if trace sulfur (from H2​SO4​ ) carries over from the nitration step. Ensure the nitro intermediate is washed thoroughly with cold water until the filtrate is pH neutral. Running the reaction at 50–62 psig of H2​ using 10% Pd/C is the standard validated method for this substrate.

Protocol 2: Catalytic Hydrogenation
  • Setup: Dissolve 2.0 g of pure 5-nitro-2-methoxybenzoic acid in 30 mL of anhydrous, degassed methanol inside a Parr hydrogenation bottle.

  • Catalyst Addition: Under a continuous stream of argon, carefully add 0.2 g of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Seal the vessel, purge three times with argon, and then three times with hydrogen gas. Pressurize the vessel to 60 psig with H2​ .

  • Reaction: Agitate at 25°C for 4–6 hours until hydrogen uptake completely ceases.

  • Filtration: Filter the mixture through a pad of Celite (Hyflo Super-Cel) under an argon blanket to remove the Pd/C catalyst. Do not let the filter cake dry out, as Pd/C is pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure at 30°C. Proceed immediately to Protocol 3.

Section 3: Salt Formation (Stability & Hygroscopicity)

FAQ: Why is it strictly necessary to form the hydrochloride salt? Causality & Insight: As established, the free base is chemically unstable. Protonating the free amine to form the hydrochloride salt withdraws electron density from the aromatic ring, effectively shutting down the oxidative degradation pathway and ensuring long-term shelf stability[3].

FAQ: My HCl salt is gummy and won't crystallize. How do I fix this? Causality & Insight: Gummy residues are caused by the presence of water, which leads to hydrate formation or incomplete crystallization. Using aqueous hydrochloric acid introduces unnecessary water. The self-validating solution is to use anhydrous HCl gas dissolved in an organic solvent (like diethyl ether or 1,4-dioxane) to precipitate the salt directly from the organic phase.

Protocol 3: Anhydrous Salt Formation
  • Dissolution: Dissolve the freshly concentrated 5-amino-2-methoxybenzoic acid (free base) in 20 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cooling: Chill the solution to 0°C in an ice bath under an argon atmosphere.

  • Precipitation: Dropwise add a stoichiometric excess (approx. 1.5–2.0 equivalents) of 2.0 M HCl in diethyl ether under vigorous magnetic stirring. A white to off-white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete salt formation. Collect the hydrochloride salt via vacuum filtration.

  • Drying: Wash the filter cake with 10 mL of cold anhydrous ether and dry under high vacuum (in a desiccator containing P2​O5​ ) for 2 hours[3].

Quantitative Data Summary

The following table summarizes the key quantitative metrics, expected yields, and primary impurities for each stage of the synthetic workflow:

Synthesis StepTarget IntermediateTypical YieldMajor ImpurityCritical Quantitative Control
1. Nitration 5-Nitro-2-methoxybenzoic acid80–85%3-Nitro isomer (~14%)Temp: -20°C to -15°C
2. Reduction 5-Amino-2-methoxybenzoic acid90–95%Oxidized quinone-imines H2​ Pressure: 50–62 psig
3. Salt Formation 5-Amino-2-methoxybenzoic acid HCl> 95%Hydrates, unreacted free baseStoichiometry: >1.5 eq HCl
References
  • [2] THE NITRATION OF ISOMERIC. Internet Archive Scholar. URL:

  • [1] A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ACS Publications. URL:

  • [3] US3342826A - Heterocyclic aminoalkyl benzamides. Google Patents. URL:

  • Supporting Information. Semantic Scholar. URL:

Sources

5-Amino-2-methoxybenzoic acid hydrochloride reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the key physical and chemical properties of 5-Amino-2-methoxybenzoic acid hydrochloride?

5-Amino-2-methoxybenzoic acid hydrochloride is the hydrochloride salt of 5-Amino-2-methoxybenzoic acid.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 857200-24-9[2]
Molecular Formula C₈H₁₀ClNO₃[2]
Molecular Weight 203.62 g/mol [2]
Appearance Light yellow to brown powder/crystal[3]
Storage Sealed in dry, 2-8°C[2]

Q2: What are the primary safety precautions I should take when handling this compound?

This compound is classified as harmful if swallowed.[3][4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Ensure work is conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[5][6] In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[5]

Reaction and Solubility

Q3: In what solvents is 5-Amino-2-methoxybenzoic acid hydrochloride soluble?

The hydrochloride salt form generally enhances water solubility compared to the free base. However, for specific reactions, solubility may need to be optimized. The methoxy group can enhance solubility in some organic solvents.[7] For purification techniques like recrystallization, solvents such as ethanol, methanol, or mixtures with water are often suitable.[8]

Q4: What are the most common types of reactions this compound undergoes?

The two primary reactive sites on 5-Amino-2-methoxybenzoic acid are the amino group (-NH₂) and the carboxylic acid group (-COOH).

  • Reactions of the Amino Group: The amino group can undergo diazotization, acylation, and can be a key site for forming amides or participating in coupling reactions.[9][10]

  • Reactions of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or acid chlorides.[11][12]

The aromatic ring can also undergo electrophilic substitution, though the existing substituents will direct the position of new groups.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Low Reaction Yield

Issue: My reaction is resulting in a lower than expected yield of the desired product.

Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[13][14] If the reaction has stalled, consider moderately increasing the temperature or extending the reaction time, while carefully monitoring for byproduct formation.[14]
Sub-optimal Reaction Conditions Re-evaluate stoichiometry and reagents: Ensure the molar ratios of your reactants are correct. The quality of reagents, including solvents, can significantly impact yield. Using fresh, high-purity materials is crucial.[12]
Poor Solubility Optimize the solvent system: If reactants are not fully dissolved, the reaction will be slow and incomplete. Experiment with different solvents or solvent mixtures to ensure all components are in the solution phase. For some reactions, phase-transfer catalysts may be beneficial.
Product Degradation Control reaction temperature: Many organic reactions are exothermic. Excessive heat can lead to the degradation of either the starting material or the product.[14] Ensure efficient stirring and use a cooling bath if necessary to maintain the optimal temperature range.
Impurity Formation

Issue: My final product is contaminated with significant impurities.

Potential Cause Troubleshooting Steps & Explanation
Side Reactions Refine reaction conditions: Side reactions are often temperature-dependent. Running the reaction at a lower temperature may improve selectivity. Also, consider the order of reagent addition; sometimes, a slow, controlled addition can minimize the formation of unwanted byproducts.[14]
Over-oxidation/Reduction Control the addition of oxidizing/reducing agents: When modifying the functional groups, the rate of addition of the reagent is critical. A rapid addition can lead to over-reaction.[14] Use a dropping funnel for slow, controlled addition and maintain a consistent temperature.
Contaminated Starting Materials Verify purity of starting materials: Impurities in the initial 5-Amino-2-methoxybenzoic acid hydrochloride can carry through the reaction. It is advisable to check the purity of the starting material via an appropriate analytical method (e.g., NMR, HPLC) before beginning the synthesis.[15]
Inefficient Work-up and Purification Optimize purification strategy: A single purification step may not be sufficient. Consider a multi-step approach, such as an initial extraction followed by column chromatography or recrystallization.[8] For recrystallization, careful solvent selection is key to selectively crystallizing the desired product while leaving impurities in the mother liquor.[8]
Reaction Monitoring and Analysis Issues

Issue: I am having difficulty monitoring the progress of my reaction using TLC or HPLC.

Potential Cause Troubleshooting Steps & Explanation
Inappropriate TLC Mobile Phase Systematic solvent screening: The polarity of the mobile phase is critical for achieving good separation on a TLC plate. Start with a common solvent system (e.g., ethyl acetate/hexanes) and adjust the ratio to optimize the separation of your starting material and product spots. Adding a small amount of acetic or formic acid can improve the resolution of carboxylic acids.[13]
Poor Visualization on TLC Use appropriate visualization techniques: While aromatic compounds are often UV-active, if the spots are faint, consider using a chemical stain.[13] An iodine chamber is a good general-purpose stain for many organic compounds. Permanganate or p-anisaldehyde stains can also be effective.[13]
Co-elution in HPLC Method development is key: If your starting material and product peaks are not well-resolved in HPLC, you will need to adjust the chromatographic conditions.[15] This can involve changing the mobile phase composition (e.g., the ratio of water to organic solvent), altering the pH of the mobile phase with additives like trifluoroacetic acid (TFA), or trying a different type of column.[15]
Sample Preparation for Analysis Ensure complete dissolution and filtration: For both TLC and HPLC, ensure your sample is fully dissolved in the mobile phase or a suitable solvent before spotting or injecting.[15] Always filter your HPLC samples through a syringe filter (e.g., 0.45 µm) to prevent clogging the column and instrument tubing.[15]

Experimental Protocols & Visualizations

General Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring the progress of a chemical reaction involving 5-Amino-2-methoxybenzoic acid hydrochloride.

G cluster_0 Reaction Setup cluster_1 In-Process Control cluster_2 Data Analysis & Decision A Combine Reactants & 5-Amino-2-methoxybenzoic acid HCl B Initiate Reaction (e.g., heating, stirring) A->B C Withdraw Aliquot from Reaction Mixture B->C D Prepare Sample for Analysis (e.g., dilute, quench) C->D E Analyze by TLC or HPLC D->E F Assess Consumption of Starting Material E->F G Reaction Complete? F->G H Continue Reaction G->H No I Proceed to Work-up G->I Yes H->C

Caption: A standard workflow for monitoring a chemical reaction.

Conceptual Reaction Mechanism: N-Acylation

N-acylation is a common reaction for the amino group. The following diagram illustrates a generalized mechanism for the acylation of 5-Amino-2-methoxybenzoic acid with an acyl chloride.

G 5-Amino-2-methoxybenzoic_acid Start: 5-Amino-2-methoxybenzoic acid Intermediate Tetrahedral Intermediate 5-Amino-2-methoxybenzoic_acid->Intermediate Nucleophilic Attack by Amino Group Acyl_Chloride Reagent: Acyl Chloride (R-COCl) Acyl_Chloride->Intermediate Product Product: N-Acylated Derivative Intermediate->Product Collapse of Intermediate, Elimination of Cl- HCl Byproduct: HCl Intermediate->HCl

Caption: Generalized mechanism for N-acylation.

References

  • Turconi, M., et al. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • An Improved Process For The Preparation Of 5 Amino 2 Hydroxy Beczoic Acid (Mesalamine). (n.d.).
  • Abacus dx. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction progression trends for the acid activation of 2‐methoxybenzoic.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Amino-2-methoxy-4-nitrobenzoic acid. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • PubChem. (n.d.). 5-Amino-2-methoxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Reaction Kinetics of the Synthesis of Polymethoxy Butyl Ether from n-Butanol and Trioxane with Acid Cation-Exchange Resin Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Analytical Method Validation for 5-Amino-2-methoxybenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of 5-Amino-2-methoxybenzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs). The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your analytical data.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] For 5-Amino-2-methoxybenzoic acid hydrochloride, a key chemical intermediate, robust and validated analytical methods are essential for ensuring its identity, purity, and quality.

This guide will address common challenges encountered during the validation of analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), a widely used technique for such analyses. The principles discussed are rooted in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8]

The Importance of a Lifecycle Approach

Modern analytical method validation emphasizes a lifecycle approach. This means that validation is not a one-time event but a continuous process that begins with method development and extends throughout the method's use.[2][9] This approach, encouraged by recent updates to ICH and USP guidelines, ensures that the method remains fit-for-purpose over time.[2][10]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds like 5-Amino-2-methoxybenzoic acid hydrochloride. A typical reversed-phase HPLC (RP-HPLC) method is often employed for its analysis.[11] The following sections address common issues and questions related to the validation of HPLC methods for this analyte.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for 5-Amino-2-methoxybenzoic acid hydrochloride shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue that can affect the accuracy and precision of your measurements. Here’s a systematic approach to troubleshooting:

  • Underlying Causes:

    • Secondary Silanol Interactions: The free silanol groups on the surface of the silica-based stationary phase can interact with the basic amino group of 5-Amino-2-methoxybenzoic acid hydrochloride, leading to tailing.

    • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Mismatched pH of Mobile Phase and Sample Diluent: If the pH of your sample solvent is significantly different from the mobile phase, it can cause peak shape issues.

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The pH of the mobile phase is critical. For an amine-containing compound, a lower pH (e.g., using a phosphate or formate buffer around pH 2.5-3.5) will ensure the amino group is protonated, minimizing interactions with silanols.

    • Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

    • Reduce Sample Concentration: Dilute your sample and re-inject to see if the peak shape improves. This will help determine if column overload is the issue.

    • Match Sample Diluent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.

    • Employ a Modern, End-Capped Column: Newer generation HPLC columns with advanced end-capping are less prone to silanol interactions.

    • Column Wash: If contamination is suspected, wash the column with a series of strong and weak solvents as recommended by the manufacturer.

Issue 2: Inadequate Resolution Between the Analyte and Impurities

Question: I am unable to achieve baseline separation between the main peak of 5-Amino-2-methoxybenzoic acid hydrochloride and a known impurity. What adjustments can I make to my HPLC method?

Answer:

Achieving adequate resolution is fundamental for accurate quantitation of both the active pharmaceutical ingredient (API) and its impurities. Here are some strategies to improve resolution:

  • Underlying Causes:

    • Insufficient Selectivity: The mobile phase and stationary phase combination may not be providing enough difference in retention for the analyte and the impurity.

    • Low Column Efficiency: An old or poorly packed column will have a lower plate count, leading to broader peaks and reduced resolution.

    • Inappropriate Mobile Phase Composition: The organic modifier and its concentration directly impact selectivity.

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.

      • Adjust the Gradient Slope: If using a gradient method, a shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

      • Optimize the pH: A small change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl or cyano column) to introduce different separation mechanisms.

    • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

    • Increase the Column Length or Decrease the Particle Size: A longer column or a column with smaller particles will provide higher efficiency and better resolution.

Experimental Protocols for Key Validation Parameters

The validation of an analytical method involves assessing several key performance characteristics.[5][12] Below are step-by-step protocols for validating an HPLC method for the assay of 5-Amino-2-methoxybenzoic acid hydrochloride.

1. Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][13][14]

Protocol:

  • Prepare Solutions:

    • Blank Solution: Prepare a solution containing all the components of the sample matrix except for 5-Amino-2-methoxybenzoic acid hydrochloride.

    • Standard Solution: Prepare a solution of known concentration of 5-Amino-2-methoxybenzoic acid hydrochloride reference standard.

    • Sample Solution: Prepare a solution of the test sample.

    • Spiked Sample Solution: Spike the sample solution with known impurities and degradation products, if available.

  • Chromatographic Analysis: Inject the blank, standard, sample, and spiked sample solutions into the HPLC system.

  • Data Evaluation:

    • The blank solution should not show any peak at the retention time of 5-Amino-2-methoxybenzoic acid hydrochloride.

    • The peak for 5-Amino-2-methoxybenzoic acid hydrochloride in the sample and standard solutions should be pure, which can be confirmed using a Diode Array Detector (DAD) for peak purity analysis.

    • The analyte peak should be well-resolved from any impurity peaks in the spiked sample solution.

2. Linearity

Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.[13][14][15]

Protocol:

  • Prepare a Series of Calibration Standards: From a stock solution of the reference standard, prepare at least five concentrations covering the expected range of the assay (e.g., 80% to 120% of the nominal concentration).[14][16]

  • Chromatographic Analysis: Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

3. Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[9][13] Accuracy is typically assessed using recovery studies.

Protocol:

  • Prepare Spiked Samples: Spike a placebo or a known sample matrix with the 5-Amino-2-methoxybenzoic acid hydrochloride reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[14][16]

  • Chromatographic Analysis: Analyze the spiked samples using the HPLC method.

  • Calculate Percent Recovery: For each sample, calculate the percentage of the analyte recovered using the following formula:

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

4. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six independent sample preparations at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the ruggedness of the method within the laboratory.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the Signal-to-Noise (S/N) Ratio:

    • Inject a series of diluted solutions of 5-Amino-2-methoxybenzoic acid hydrochloride.

    • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.[17]

  • Confirmation:

    • For the determined LOQ concentration, perform multiple injections (e.g., six) and confirm that the precision (RSD) is within acceptable limits.

Data Presentation: Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation parameters of an HPLC assay method for an active pharmaceutical ingredient.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) Overall RSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N ratio ≥ 10; RSD for multiple injections ≤ 10%
Range 80% to 120% of the nominal assay concentration[16]

Visualizing the Workflow

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Documentation Phase ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Lifecycle Ongoing Method Monitoring Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Troubleshooting Decision Tree for HPLC Peak Tailing

This diagram provides a logical flow for troubleshooting peak tailing issues.

G decision decision action action start Peak Tailing Observed d1 Is sample concentration high? start->d1 Check Sample Concentration a1 Dilute sample and reinject d1->a1 Yes d2 Check Mobile Phase pH d1->d2 No a2 Adjust pH to protonate amine group (pH 2.5-3.5) d2->a2 Not Optimized d3 Using end-capped column? d2->d3 Optimized a3 Switch to a modern, end-capped column d3->a3 No a4 Consider adding a competitive base (e.g., TEA) to the mobile phase d3->a4 Yes

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration | High Performance Liquid Chromatography - Scribd.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • USP <1225> Method Validation - BA Sciences.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
  • Usp 1225 validation of compendial procedures pdf - GM Binder.
  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • HPLC method for the purification and analysis of 5-amino-2-acetoxybenzoic acid - Benchchem.

Sources

Validation & Comparative

Comparative Efficacy Guide: 5-Amino-2-methoxybenzoic Acid Hydrochloride Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the landscape of synthetic pharmacophores in 2026, I frequently encounter building blocks that serve singular purposes. However, 5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9) [1][2][3] stands out as a "privileged scaffold." Its unique stereoelectronic properties—specifically the ability of the 2-methoxy group to enforce rigid conformational locks via intramolecular hydrogen bonding—have allowed it to diverge into two highly distinct, yet equally critical, therapeutic applications: Peptidomimetics (β-strand mimics) and Epigenetic Modulators (Selective HDAC11 inhibitors) [4][5].

This guide objectively compares the efficacy, mechanistic causality, and experimental validation of these two derivative classes to assist researchers in selecting the appropriate synthetic trajectory for their drug development pipelines.

Derivative Class A: Hao-Based Peptidomimetics (β-Strand Mimics)

Mechanistic Causality

Protein-protein interactions (PPIs), such as the aggregation of Islet Amyloid Polypeptide (IAPP) in type 2 diabetes, are notoriously difficult to drug due to their flat, featureless binding interfaces[6]. To target these, the 5-amino-2-methoxybenzoic acid core is functionalized with hydrazine and oxalic acid to create the unnatural amino acid "Hao" (5-HO2CCONH-2-MeO-C6H3-CONHNH2) [4].

The causality behind this design is purely stereoelectronic: the 2-methoxy group forms a strong intramolecular hydrogen bond with the adjacent amide proton. This locks the aromatic ring into a rigid, planar conformation that perfectly duplicates the hydrogen-bonding functionality of one edge of a tripeptide β-strand[4][7]. When incorporated into a peptide sequence, Hao acts as an absolute conformational director, forcing the formation of β-sheetlike hydrogen-bonded dimers that cap and inhibit pathological amyloid elongation[4][6].

HaoMechanism N1 5-Amino-2-methoxybenzoic Acid N2 Fmoc-Hao-OH Synthesis N1->N2 N3 Intramolecular H-Bonding N2->N3 N4 β-Sheet Dimerization N3->N4 N5 Amyloid (IAPP) Inhibition N4->N5

Fig 1: Structural evolution of Hao-based β-strand mimics for amyloid inhibition.

Self-Validating Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Hao-Peptides

To evaluate the efficacy of Hao-derivatives, they must be incorporated into target sequences via SPPS. Standard coupling protocols will fail due to the severe steric bulk of the methoxybenzoic acid core.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to ensure maximum surface area exposure.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.

  • Optimized Coupling (Causality-Driven): Add 3.0 equivalents of Fmoc-Hao-OH. Because the aromatic core restricts nucleophilic attack, you must use HATU (a highly reactive uronium salt) and DIEA (N,N-Diisopropylethylamine), extending the coupling time to 4 hours at room temperature.

  • Self-Validation (Kaiser Test): Post-coupling, perform a Kaiser test. A negative result (yellow) validates complete amine acylation. A positive result (blue) indicates incomplete coupling, triggering a mandatory double-coupling cycle to prevent deletion sequences.

  • Dimerization Assay: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5). Purify via RP-HPLC. Dissolve the lyophilized peptide in CDCl3. Use 1H NMR dilution studies to calculate the association constant ( Kassoc​ ). Highly efficacious Hao-derivatives will exhibit a Kassoc​ of ∼106M−1 , confirming robust β-sheet dimerization ()[4][7].

Derivative Class B: Alkyl Hydrazide Benzamides (HDAC11 Inhibitors)

Mechanistic Causality

Histone Deacetylase 11 (HDAC11) is the sole member of Class IV HDACs and is heavily implicated in neuroblastoma and immune evasion[5][8]. Unlike other HDACs, HDAC11 possesses robust fatty acid deacylase activity, meaning its catalytic pocket is a deep, narrow hydrophobic tunnel[5].

To target this, 5-amino-2-methoxybenzoic acid hydrochloride is converted into its methyl ester, which is then functionalized into an alkyl hydrazide derivative (e.g., PSP74) [5][9]. The causality here relies on the rigid methoxybenzoic scaffold acting as a precise geometric vector. It threads the long alkyl chain into the hydrophobic tunnel while positioning the hydrazide moiety to achieve optimal bidentate chelation of the Zn2+ ion at the enzyme's active site, yielding >10,000-fold selectivity over other HDAC isoforms[5][9].

HDACMechanism M1 Methyl 5-amino-2-methoxybenzoate M2 Alkyl Hydrazide Functionalization M1->M2 M3 Bidentate Zinc Chelation M2->M3 M4 Selective Deacylase Inhibition M3->M4 M5 Neuroblastoma Cell Death M4->M5

Fig 2: Epigenetic targeting workflow of HDAC11 using benzamide derivatives.

Self-Validating Experimental Protocol: In Vitro Fluorogenic Deacylase Assay

Standard deacetylase assays use short acetylated substrates, which HDAC11 cleaves inefficiently. To accurately measure the efficacy of these derivatives, a specialized deacylase protocol is required.

  • Enzyme Incubation: Incubate 10 nM recombinant human HDAC11 with varying concentrations of the synthesized benzamide derivative in assay buffer (50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for 30 minutes at 37°C.

  • Substrate Addition (Causality-Driven): Introduce 50 µM of a long-chain fluorogenic substrate, such as Boc-Lys(TFA)-AMC . The trifluoroacetyl (TFA) group mimics the fatty acyl chains that HDAC11 naturally targets, ensuring accurate kinetic binding.

  • Development: After a 60-minute incubation, add a developer solution containing trypsin (2 mg/mL). Trypsin will only cleave the AMC fluorophore from the lysine residue if HDAC11 has successfully removed the TFA group.

  • Self-Validation & Measurement: Measure fluorescence (Excitation: 360 nm / Emission: 460 nm). Crucial Step: Include the known inhibitor FT895 as a positive control. The assay is self-validating if FT895 yields an IC50​ within 10% of its literature value ( ∼12 nM). If validated, calculate the IC50​ of the novel derivative using a four-parameter logistic regression ()[5][8].

Comparative Quantitative Efficacy

To facilitate decision-making, the quantitative performance metrics of both derivative classes are summarized below.

MetricHao-Peptidomimetics (Class A)Alkyl Hydrazide Benzamides (Class B)
Core Precursor 5-Amino-2-methoxybenzoic acid HClMethyl 5-amino-2-methoxybenzoate HCl
Primary Target Protein-Protein Interactions (e.g., IAPP)Epigenetic Enzymes (HDAC11)
Mechanism of Action Intermolecular β-sheet hydrogen bondingBidentate Zn2+ chelation via hydrazide
Key Efficacy Metric Kassoc​≈1.0×106 M−1 (Dimerization) IC50​=27 nM (Enzymatic Inhibition)
Selectivity High structural specificity for β-strands>10,000-fold over HDAC1-10 isoforms
Primary Application Anti-amyloidogenic agents, Structural BiologyOncology (Neuroblastoma), Immunomodulation

Conclusion

The 5-amino-2-methoxybenzoic acid hydrochloride scaffold is a masterclass in synthetic versatility. If your pipeline is focused on macromolecular structural biology and disrupting flat PPI interfaces, converting this scaffold into Hao-derivatives provides an unparalleled, rigid β-strand mimic. Conversely, if your focus is epigenetic oncology , utilizing the scaffold to vector alkyl hydrazides into the HDAC11 catalytic pocket yields highly potent, selective inhibitors. Both pathways rely heavily on the stereoelectronic lock provided by the 2-methoxy group, proving that small structural modifications dictate profound biological efficacy.

References
  • Nowick, J. S., Chung, D. M., Maitra, K., Maitra, S., Stigers, K. D., & Sun, Y. (2000). An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers. Journal of the American Chemical Society.[Link]

  • Baselious, F., Hilscher, S., Robaa, D., Barinka, C., Schutkowski, M., & Sippl, W. (2023). Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor. Pharmaceuticals (Basel) / PubMed Central.[Link]

  • Abedini, A., & Raleigh, D. P. (2009). Molecular Mechanisms of Islet Amyloid Polypeptide Aggregation: Towards Chemical Strategies to Prevent Amyloid Formation and to Design Non-Aggregating Peptide Therapeutics. MDPI / PubMed.[Link]

Sources

Biological Activity and Application Guide: 5-Amino-2-methoxybenzoic Acid Hydrochloride vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, selecting the correct aromatic scaffold is the difference between a flexible, biologically inactive chain and a highly potent, target-specific therapeutic. This guide objectively compares the biological activity, structural mechanics, and application protocols of 5-Amino-2-methoxybenzoic acid hydrochloride (5-AMBA·HCl) against its most prominent structural analog, 5-Aminosalicylic acid (5-ASA, Mesalazine) .

Structural Divergence & Mechanistic Causality

While 5-AMBA and 5-ASA differ only by a single methyl group at the C2 position, this minor modification completely alters their physicochemical properties, reactivity, and biological utility.

  • The Methoxy Scaffold (5-AMBA): The presence of the methoxy ( −OCH3​ ) group prevents the molecule from acting as a standard phenolic antioxidant. Instead, the methoxy oxygen acts as a potent intramolecular hydrogen-bond acceptor. When 5-AMBA is incorporated into a peptide backbone, this oxygen bonds with the adjacent amide proton, locking the dihedral angles into a rigid, planar conformation. This pre-organized structure perfectly mimics the extended hydrogen-bonding edge of a tripeptide β -strand ()[1]. Consequently, 5-AMBA is a premier building block for advanced peptidomimetics (such as the "Hao" unnatural amino acid)[1] and serves as a critical precursor in the synthesis of selective HDAC11 inhibitors[2].

  • The Hydroxyl Analog (5-ASA): The hydroxyl ( −OH ) group in mesalazine acts as both a hydrogen bond donor and acceptor, heavily interacting with external biological targets rather than forming rigid internal structures. It functions primarily as a redox-active reactive oxygen species (ROS) scavenger and an inhibitor of inflammatory pathways, making it a frontline active pharmaceutical ingredient (API) for Inflammatory Bowel Disease (IBD) ()[3].

G Root 5-Amino-2-R-benzoic acid Core Scaffold Branch1 R = Methoxy (-OCH3) 5-Amino-2-methoxybenzoic acid Root->Branch1 Branch2 R = Hydroxyl (-OH) 5-Aminosalicylic acid (5-ASA) Root->Branch2 Mech1 Intramolecular H-Bonding Rigid Planar Conformation Branch1->Mech1 Mech2 Phenolic Hydroxyl Redox Active & H-Bond Donor Branch2->Mech2 App1 Peptidomimetics (β-strand mimics) HDAC11 Inhibitor Precursors Mech1->App1 App2 Anti-inflammatory Therapeutics (IBD, Ulcerative Colitis) Mech2->App2

Divergent biological pathways of 5-AMBA versus its hydroxyl analog 5-ASA.

Comparative Performance & Physicochemical Data

The following table summarizes the quantitative and qualitative differences between the two scaffolds, providing a clear rationale for their divergent applications in drug discovery ()[4].

Parameter5-Amino-2-methoxybenzoic acid HCl5-Aminosalicylic acid (Mesalazine)
CAS Number 857200-24-9 (HCl salt) / 3403-47-2 (Free base)89-57-6
R-Group (C2 Position) Methoxy ( −OCH3​ )Hydroxyl ( −OH )
H-Bonding Profile Intramolecular H-bond acceptorIntermolecular H-bond donor/acceptor
Primary Biological Role Structural Peptidomimetic, HDAC11 precursorActive Anti-inflammatory API
Amine Nucleophilicity Low (Requires strong coupling agents like HATU)Moderate
Oxidative Stability High (HCl salt prevents amine auto-oxidation)Low (Rapidly auto-oxidizes in air)
Receptor Target Histone Deacetylase 11 (HDAC11) (as derivative)COX/LOX enzymes, PPAR- γ
Experimental Workflows: Self-Validating Protocols

To successfully utilize 5-AMBA·HCl in drug development, researchers must account for the low nucleophilicity of its aromatic amine. The following protocols are engineered with built-in causality and self-validation steps.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating 5-AMBA·HCl

Objective: Incorporate 5-AMBA into a growing peptide chain to induce a rigid β -strand conformation.

  • Expertise & Causality (Why the HCl salt?): Free aromatic amines are highly susceptible to air oxidation, rapidly degrading into complex polymeric mixtures. Sourcing 5-AMBA as a hydrochloride salt () protonates the amine, withdrawing electron density and rendering it bench-stable. During synthesis, the addition of N,N-Diisopropylethylamine (DIPEA) liberates the reactive free amine in situ.

  • Expertise & Causality (Why HATU?): Standard carbodiimide coupling (DIC/HOBt) fails with 5-AMBA because the aromatic amine is sterically hindered and electronically deactivated. HATU generates a highly reactive HOAt ester, forcing the acylation of the sluggish amine.

SPPS Step1 Resin Swelling (DMF, 30 min) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling 5-AMBA (HATU/DIPEA, 2h) Step2->Step3 Step4 Chloranil Test (Aromatic Amine Check) Step3->Step4 Step4->Step3 If Positive (Re-couple) Step5 Next AA Coupling (Extended Time, 4h) Step4->Step5

Optimized SPPS workflow for incorporating 5-AMBA with self-validating steps.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-AA-Wang resin in anhydrous DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF.

  • Activation & Coupling: Dissolve 3 eq. of Fmoc-5-AMBA and 2.9 eq. of HATU in DMF. Add 6 eq. of DIPEA (this neutralizes the HCl salt and activates the coupling). Add the mixture to the resin and agitate for 2 hours.

  • Self-Validation (Chloranil Test): Standard Kaiser tests yield false negatives for aromatic amines. Perform a Chloranil test (acetaldehyde/p-chloranil). A blue/green color indicates unreacted secondary/aromatic amines, dictating a mandatory re-coupling step.

  • Subsequent Elongation: Once the test is negative, deprotect the Fmoc from 5-AMBA and couple the next amino acid using an extended 4-hour coupling time to overcome the low nucleophilicity of the 5-AMBA amine.

Protocol B: Structural Validation via Circular Dichroism (CD) Spectroscopy

Objective: Confirm the β -sheet mimicry induced by the 5-AMBA scaffold. Causality: If the intramolecular H-bond successfully forms, the peptide will lock into a β -strand conformation. CD spectroscopy provides a self-validating readout: a successful 5-AMBA peptidomimetic will display a characteristic minimum at 218 nm and a maximum at 195 nm. If the sequence remains flexible (as it would if 5-ASA were mistakenly used, disrupting the rigid internal H-bond), it will show a random coil signature (strong minimum near 195 nm).

References
  • 5-Amino-2-methoxybenzoic acid | CID 13549244 - PubChem.[Link]

  • An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers - Journal of the American Chemical Society.[Link]

  • Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor - National Institutes of Health (PMC).[Link]

  • WO1995031194A1 - Compositions for treatment of chronic inflammatory diseases - Google P

Sources

Publish Comparison Guide: Purity Analysis Strategies for Synthesized 5-Amino-2-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Amino-2-methoxybenzoic acid hydrochloride (5-AMBA HCl, CAS: 857200-24-9) is a highly versatile building block utilized in the synthesis of selective Histone Deacetylase 11 (HDAC11) inhibitors, therapeutic peptides, and neuroprotective agents[1][2][3]. In solid-phase peptide synthesis (SPPS) and active pharmaceutical ingredient (API) manufacturing, the purity of 5-AMBA HCl is critical. Trace impurities such as unreduced 2-methoxy-5-nitrobenzoic acid or regioisomers can cause chain termination or propagate as critical quality attributes (CQAs) into the final drug substance.

This guide objectively compares the performance of three orthogonal analytical methodologies—HPLC-UV, LC-MS, and Quantitative NMR (qNMR)—for the purity determination of in-house synthesized 5-AMBA HCl against commercially sourced reference standards[4].

Synthesis Pathway & Impurity Fate

To design a self-validating analytical protocol, one must first understand the causality of impurity generation. 5-AMBA HCl is typically synthesized via the nitration of 2-methoxybenzoic acid followed by catalytic hydrogenation (Pd/C) and subsequent hydrochloride salt formation[2].

SynthesisPathway SM 2-Methoxybenzoic Acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Intermediate 2-Methoxy-5-nitrobenzoic Acid (Intermediate) Nitration->Intermediate Impurity1 Regioisomers (e.g., 3-nitro derivative) Nitration->Impurity1 Side Reaction Reduction Reduction & HCl Formation (H2/Pd-C, HCl) Intermediate->Reduction Product 5-AMBA HCl (Target Product) Reduction->Product Impurity2 Unreduced Nitro Intermediate Reduction->Impurity2 Incomplete Rxn

Caption: Synthetic route of 5-AMBA HCl highlighting the origin of critical process impurities.

Comparison of Analytical Strategies

Relying solely on HPLC-UV area normalization can overestimate purity due to differing extinction coefficients between the product and its impurities. We compare three methods to establish a robust analytical control strategy.

HPLC-UV vs. LC-MS vs. qNMR
  • HPLC-UV (Relative Purity): Excellent for routine batch release. However, because 5-AMBA HCl is an ionizable salt, the mobile phase must be highly buffered or acidic to suppress amine ionization, preventing peak tailing and ensuring reproducible retention times.

  • LC-MS (Impurity Profiling): Essential for structural elucidation. It distinguishes between the target mass (m/z 168.06 for the free base[M+H]+) and unreduced nitro impurities (m/z 198.04).

  • qNMR (Absolute Purity): The gold standard for absolute mass fraction determination. Unlike HPLC, qNMR does not require a reference standard of the exact compound. By integrating the aromatic protons of 5-AMBA against an internal standard, absolute purity is calculated based on fundamental nuclear physics.

AnalyticalWorkflow Sample Synthesized 5-AMBA HCl Batch Prep Sample Preparation (Dissolution in Diluent) Sample->Prep HPLC HPLC-UV Analysis (Relative Purity & Profiling) Prep->HPLC LCMS LC-MS Analysis (Impurity Identification) Prep->LCMS qNMR qNMR Analysis (Absolute Mass Fraction) Prep->qNMR Decision Does purity meet ≥ 98.0% specification? HPLC->Decision Fail Investigate & Purify (Recrystallization) LCMS->Fail Characterize Impurities Pass Release Batch for Downstream Synthesis qNMR->Pass Validate Assay Value Decision->Pass Yes Decision->Fail No

Caption: Orthogonal analytical workflow for the comprehensive purity validation of 5-AMBA HCl.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Reversed-Phase HPLC-UV Analysis

Causality Insight: The use of 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile ensures the amine group remains fully protonated, driving it into a single chromatographic state and eliminating peak splitting.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Sample Prep: Dissolve 10 mg of 5-AMBA HCl in 10 mL of 95:5 Water:Acetonitrile (1 mg/mL). Inject 10 µL.

Protocol B: Quantitative NMR (qNMR) Mass Fraction Determination

Causality Insight: DMSO-d6 is selected as the solvent to ensure complete solubility of the hydrochloride salt. Maleic acid is chosen as the internal calibrant (IC) because its singlet resonance (~6.26 ppm) does not overlap with the aromatic protons of 5-AMBA (6.80 - 7.50 ppm).

  • Internal Standard (IS): TraceCERT® Maleic acid (purity ≥ 99.9%).

  • Sample Prep: Accurately weigh ~15 mg of synthesized 5-AMBA HCl and ~10 mg of Maleic acid into a glass vial using a microbalance (d = 0.001 mg).

  • Solvent: Add 0.7 mL of DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR on a 400 MHz spectrometer using a 30° pulse, D1 relaxation delay of 30 seconds (to ensure complete relaxation of all spins), and 64 scans.

  • Calculation: Integrate the Maleic acid singlet (2H) and the 5-AMBA aromatic doublet (1H, ~7.1 ppm). Calculate absolute purity using the standard qNMR mass ratio equation.

Quantitative Data Comparison

The following table summarizes the comparative analytical results between an in-house synthesized batch of 5-AMBA HCl and a premium commercial reference standard.

Analytical ParameterSynthesized 5-AMBA HCl (In-House)Commercial Standard (MilliporeSigma)Methodological Advantage / Limitation
HPLC-UV Purity (254 nm) 98.4% (Area Normalization)99.1% (Area Normalization)High precision, but blind to non-UV absorbing inorganic salts.
LC-MS Major Impurity 0.8% (m/z 198.04, Nitro intermediate)None detectedCrucial for identifying unreacted starting materials.
qNMR Absolute Purity 96.2% ± 0.4% w/w98.5% ± 0.3% w/wReveals true mass fraction; highlights that HPLC overestimates purity due to residual solvents/salts.
Residual Moisture (KF) 1.5%0.3%Explains the discrepancy between HPLC area % and qNMR absolute purity.

References

  • Comparative Structure-Based Virtual Screening Utilizing Optimized AlphaFold Model Identifies Selective HDAC11 Inhibitor - PMC. National Institutes of Health (NIH).
  • CA2490120C - Tetrafluorobenzyl derivatives and pharmaceutical composition for preventing and treating acute and chronic neurodegenerative diseases in central nervous system containing the same. Google Patents.
  • US11111271B2 - Therapeutic peptides. Google Patents.
  • 5-amino-2-methoxybenzoic acid hydrochloride | 857200-24-9. MilliporeSigma.

Sources

Navigating a Potential Minefield: A Comparative Guide to the Cross-reactivity of 5-Amino-2-methoxybenzoic Acid Hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible data, the specter of assay interference is a constant challenge. Seemingly innocuous reagents or sample components can lead to misleading results, consuming valuable time and resources. This guide provides an in-depth analysis of 5-Amino-2-methoxybenzoic acid hydrochloride, a compound frequently utilized as a building block in pharmaceutical synthesis and other chemical applications.[1] While direct evidence of its cross-reactivity in common assays is not extensively documented, its structural characteristics and the behavior of analogous compounds warrant a careful examination of its potential to interfere with various analytical methods. This guide will delve into the theoretical underpinnings of this potential cross-reactivity, offer a comparative perspective with related molecules, and provide actionable strategies to mitigate interference, ensuring the integrity of your research.

The Compound in Focus: 5-Amino-2-methoxybenzoic Acid Hydrochloride

5-Amino-2-methoxybenzoic acid is an aromatic amino acid derivative with an amino group and a methoxy group on a benzoic acid backbone.[2] Its hydrochloride salt is often used to improve solubility and stability. This compound serves as a key intermediate in the synthesis of a variety of molecules, including pharmaceuticals and dyes.[1] Given its presence in synthetic pathways, there is a potential for it to be a contaminant in final products or to be present in biological samples following the administration of a drug synthesized from it.

The Specter of Cross-Reactivity: An Inferential Analysis

Direct studies detailing the cross-reactivity of 5-Amino-2-methoxybenzoic acid in immunoassays or other high-throughput screens are scarce in publicly available literature. However, by examining its structural features and drawing parallels with well-characterized analogous compounds, we can build a strong case for considering it a potential source of assay interference.

Structural Analogy to 5-Aminosalicylic Acid (5-ASA)

A key line of reasoning stems from its close structural relationship to 5-aminosalicylic acid (5-ASA), also known as mesalamine. 5-ASA is the active component in a class of drugs used to treat inflammatory bowel disease.[3] The primary structural difference is the presence of a methoxy group (-OCH3) in 5-Amino-2-methoxybenzoic acid instead of a hydroxyl group (-OH) at the 2-position of the benzene ring.

It is well-documented that 5-ASA can induce hypersensitivity reactions and other adverse effects.[3] While the mechanisms are not always fully elucidated, they underscore the biological reactivity of this structural motif. Importantly, while some patients who react to one formulation of 5-ASA may tolerate another, cross-reactivity between different 5-ASA-based drugs can occur.[4][5] This suggests that even minor modifications to the 5-aminobenzoic acid scaffold can still elicit a biological response, a principle that can be extrapolated to the potential for cross-reactivity in in-vitro assays. An antibody generated against a target that shares structural motifs with 5-Amino-2-methoxybenzoic acid could potentially recognize it, leading to a false-positive signal.

Potential for Pan-Assay Interference Compound (PAINS)-like Behavior

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide variety of assays through non-specific mechanisms.[6][7] While 5-Amino-2-methoxybenzoic acid is not formally classified as a PAIN, it possesses an aniline-like substructure (an amino group on an aromatic ring), which is a feature found in some classes of PAINS. These compounds can interfere with assays through various mechanisms, including:

  • Redox activity: The amino group can be susceptible to oxidation, potentially interfering with assays that are sensitive to redox changes.

  • Formation of aggregates: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components.[8]

  • Reactivity with assay components: The primary amine is a nucleophile and could potentially react with electrophilic components in an assay, such as certain enzyme substrates or labeling reagents.[9]

Comparative Analysis: Potential for Interference in Different Assay Platforms

The likelihood and nature of interference from 5-Amino-2-methoxybenzoic acid can vary significantly depending on the assay technology.

Assay PlatformPotential for InterferencePlausible Mechanisms of Interference
Immunoassays (ELISA, Western Blot, etc.) Moderate to HighCross-reactivity: Antibodies may recognize epitopes shared between the target analyte and 5-Amino-2-methoxybenzoic acid, especially if the target has a similar aromatic amine structure. Non-specific Binding: The compound could bind to the solid phase (e.g., microplate wells) or to blocking proteins, leading to high background.[10] Matrix Effects: In biological samples, the compound and its metabolites could alter the sample matrix, affecting antibody-antigen binding.
Chromatographic Methods (HPLC, LC-MS) Low to ModerateCo-elution: The compound or its metabolites might co-elute with the analyte of interest, leading to inaccurate quantification, especially with UV detection.[11] Matrix Effects in Mass Spectrometry: The presence of the compound in a biological matrix can lead to ion suppression or enhancement, affecting the analyte's signal intensity.[12]
Enzyme Activity Assays ModerateNon-specific Inhibition: As a potential PAIN-like compound, it could inhibit enzymes through non-specific mechanisms like aggregation.[8] Redox Interference: If the assay involves redox chemistry, the compound's amino group could interfere.
Fluorescence-Based Assays ModerateFluorescence Quenching or Enhancement: Aromatic compounds can sometimes interfere with fluorescence signals.[8]

Experimental Workflows for Identifying and Mitigating Interference

A proactive approach to identifying and mitigating potential cross-reactivity is essential for generating reliable data.

Workflow for Investigating Potential Immunoassay Interference

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Characterization start Spike-in Experiment: Add known concentrations of 5-Amino-2-methoxybenzoic acid to negative control samples. assay Run standard immunoassay protocol. start->assay analyze Analyze results for false-positive signals. assay->analyze dilution Perform serial dilutions of the spiked sample. Look for a non-linear dose-response curve. analyze->dilution If positive signal observed compete Competition Assay: Pre-incubate the antibody with excess 5-Amino-2-methoxybenzoic acid before adding to the assay. dilution->compete result Assess for a reduction in signal, confirming specific cross-reactivity. compete->result

Caption: Workflow for identifying immunoassay interference.

Experimental Protocols

1. Spike-and-Recovery and Linearity of Dilution for Immunoassays

  • Objective: To determine if 5-Amino-2-methoxybenzoic acid interferes with the assay in a concentration-dependent manner.

  • Protocol:

    • Prepare a stock solution of 5-Amino-2-methoxybenzoic acid hydrochloride in the assay buffer.

    • Take a known negative sample (a sample that does not contain the target analyte) and divide it into several aliquots.

    • Spike the aliquots with increasing concentrations of the 5-Amino-2-methoxybenzoic acid stock solution. Include an un-spiked control.

    • Assay these samples according to the standard protocol.

    • For Recovery: Compare the measured concentration to the expected concentration. A significant deviation indicates interference.

    • For Linearity: Take the highest spiked sample and perform serial dilutions with the negative sample matrix. Assay the dilutions. The results should be linear if no interference is present.

2. Orthogonal Method Confirmation

  • Objective: To confirm positive results from a primary assay using a different analytical technique.

  • Protocol:

    • If a sample tests positive in an immunoassay and is suspected to contain 5-Amino-2-methoxybenzoic acid, analyze the same sample using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop an LC-MS/MS method that can specifically detect and quantify both the target analyte and 5-Amino-2-methoxybenzoic acid.

    • The absence of the target analyte in the LC-MS/MS analysis, despite a positive immunoassay result, would strongly suggest cross-reactivity.

Best Practices and Mitigation Strategies

If cross-reactivity with 5-Amino-2-methoxybenzoic acid is suspected or confirmed, several strategies can be employed:

  • Sample Dilution: Diluting the sample can often reduce the concentration of the interfering substance below the level where it causes a significant effect.[13]

  • Use of High-Specificity Antibodies: Monoclonal antibodies are generally more specific than polyclonal antibodies and may be less prone to cross-reacting with structurally similar small molecules.

  • Assay Buffer Optimization: The addition of blocking agents or modifying the ionic strength or pH of the assay buffer can sometimes reduce non-specific binding and interference.

  • Sample Pre-treatment: For complex matrices, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to remove interfering substances before analysis.[14]

  • Choice of an Alternative Assay Platform: If interference in an immunoassay is insurmountable, switching to a different technology like LC-MS/MS, which relies on a different detection principle (mass-to-charge ratio), is a robust solution.[]

Logical Relationship of Interference

G cluster_0 Potential Interference Pathways substance 5-Amino-2-methoxybenzoic acid in Sample cross_react Structural Similarity to Analyte (e.g., 5-ASA analogy) substance->cross_react pains_like PAINS-like Properties (Aniline Substructure) substance->pains_like matrix Matrix Effects (Ion Suppression/Enhancement) substance->matrix result Inaccurate Assay Results (False Positive/Negative) cross_react->result pains_like->result matrix->result

Sources

Quantitative analysis of 5-Amino-2-methoxybenzoic acid hydrochloride in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 5-Amino-2-Methoxybenzoic Acid Hydrochloride in Complex Mixtures: A Comparative Guide

Introduction & Analytical Context

5-Amino-2-methoxybenzoic acid hydrochloride (CAS: 857200-24-9)[1] is a highly versatile aromatic amino acid derivative. It serves as a critical building block in pharmaceutical synthesis and the development of artificial β-sheets and foldamers (such as the "Hao" unnatural amino acid, which mimics a tripeptide β-strand)[2]. Because this compound is frequently synthesized in complex reaction mixtures or extracted from biological matrices during pharmacokinetic profiling, achieving accurate quantitative analysis is a significant analytical challenge[3].

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this analyte. By detailing the causality behind each methodological choice, this document equips researchers with robust, self-validating protocols for both bulk and trace analysis.

Mechanistic Causality in Method Design

The analyte is an amphoteric molecule, possessing both a basic primary amine and an acidic carboxylic acid moiety, stabilized as a hydrochloride salt (MW: 203.62)[1]. In aqueous environments, the salt dissociates, making pH control the most critical factor in chromatographic separation.

  • Chromatographic Causality: To prevent peak tailing and irreproducible retention times caused by partial ionization, the mobile phase pH must be strictly controlled. Using an acidic modifier like 0.1% formic acid (pH ~2.7) ensures the carboxylic acid remains predominantly protonated (neutral) while the amine is fully protonated (cationic)[4]. This defined state allows for predictable retention on reversed-phase columns.

  • Detection Causality: The conjugated aromatic ring and methoxy auxochrome provide strong UV absorbance, making HPLC-UV a robust and cost-effective method for routine bulk reaction monitoring[4]. However, for trace analysis in complex matrices (e.g., biological fluids or crude foldamer synthesis mixtures), LC-MS/MS is required. The readily protonatable amine group makes the molecule highly responsive in Electrospray Ionization positive mode (ESI+), offering unparalleled selectivity and sensitivity[5].

Comparative Performance Data

The selection of an analytical method depends strictly on the matrix complexity and the required limit of quantification (LOQ). The following table summarizes the performance metrics based on validated parameters for substituted methoxybenzoic acids[4][5].

Analytical ParameterHPLC-UVLC-MS/MS (ESI+)
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.5 ng/mL
Precision (% RSD) < 2.0%< 1.5%
Matrix Interference Moderate to HighLow (Due to MRM selectivity)
Primary Application Bulk synthesis, purity checksTrace analysis, pharmacokinetics

Experimental Protocols (Self-Validating Workflows)

Protocol 1: HPLC-UV for High-Concentration Reaction Mixtures This method is designed for high-throughput purity checks. It acts as a self-validating system by incorporating a multi-point calibration curve and continuous retention time monitoring, ensuring that matrix effects from synthetic byproducts do not shift the analyte peak.

  • Sample Preparation: Accurately weigh 10 mg of the crude mixture containing 5-amino-2-methoxybenzoic acid hydrochloride. Dissolve in 10 mL of LC-grade methanol to disrupt any non-covalent hydrogen-bonded aggregates (a common issue in foldamer precursors)[2]. Dilute 1:10 with the initial mobile phase to match the column starting conditions.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm). If peak tailing persists due to secondary interactions with residual silanols, a specialized mixed-mode or low-silanol column is recommended[6].

    • Mobile Phase: Isocratic elution; 70% Solvent A (0.1% formic acid in water) and 30% Solvent B (acetonitrile). The acidic aqueous phase is critical for maintaining the protonation state of the amine[4].

    • Flow Rate: 1.0 mL/min at a constant column temperature of 30 °C.

    • Detection: UV absorbance at 240 nm (optimal for the substituted benzoic acid chromophore).

  • System Suitability: Inject a 50 µg/mL standard. The method is validated if theoretical plates are >2000 and the tailing factor is <1.5.

Protocol 2: LC-MS/MS for Trace Matrix Analysis For complex biological matrices or highly dilute reaction streams, mass spectrometry offers superior specificity.

  • Sample Extraction (Protein Precipitation): To 100 µL of the sample matrix, add 300 µL of cold acetonitrile containing an isotopically labeled internal standard. Vortex for 60 seconds to precipitate matrix proteins and extract the analyte[5]. Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for ultra-high performance liquid chromatography (UHPLC)[4].

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Start at 5% B, ramp to 60% B over 4 minutes.

  • Mass Spectrometry (ESI+ MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). In solution, the hydrochloride salt dissociates, and the free amine is easily protonated to form the [M+H]+ ion.

    • Transitions: Monitor the precursor ion m/z 168.1 (corresponding to the free acid form, MW 167.16)[1] to a stable product ion (e.g., loss of H2​O or CH3​OH ).

Analytical Workflow Visualization

Workflow Start Sample Containing 5-Amino-2-methoxybenzoic acid HCl Matrix Assess Matrix Complexity Start->Matrix HighConc Bulk Synthesis / High Conc. (>1 µg/mL) Matrix->HighConc Simple Matrix LowConc Trace Analysis / Bio-matrix (<1 µg/mL) Matrix->LowConc Complex Matrix PrepUV Dilution in Methanol & Mobile Phase HighConc->PrepUV PrepMS Acetonitrile Protein Precipitation & Centrifugation LowConc->PrepMS HPLC HPLC-UV Analysis Isocratic C18, 240 nm PrepUV->HPLC LCMS LC-MS/MS Analysis Gradient UPLC, ESI+ MRM PrepMS->LCMS Data Quantitative Data Output (Concentration & Purity) HPLC->Data LCMS->Data

Caption: Analytical workflow for quantifying 5-Amino-2-methoxybenzoic acid in mixtures.

Conclusion

Selecting the appropriate quantitative method for 5-Amino-2-methoxybenzoic acid hydrochloride depends strictly on the matrix complexity and required sensitivity. HPLC-UV provides a highly reproducible, cost-effective solution for synthesis monitoring, while LC-MS/MS is indispensable for trace quantification in complex biological or highly heterogeneous reaction environments. By understanding the amphoteric nature of the analyte and controlling the ionization state during sample preparation and chromatography, researchers can ensure robust, self-validating analytical results.

References

  • A Comparative Guide to HPLC-UV and Alternative Methods for the Quantification of 2-Amino-3-methoxybenzoic Acid. Benchchem.
  • Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • 857200-24-9 | 5-Amino-2-methoxybenzoic acid hydrochloride. ChemScene.
  • A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid. Benchchem.
  • An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers. Journal of the American Chemical Society.
  • 5-amino-2-methoxybenzoic acid hydrochloride | 857200-24-9. Sigma-Aldrich.
  • 5-Amino-2-methoxybenzoic acid - Chem-Impex. Chem-Impex.

Sources

Comparative Guide: Analytical Platforms for the Characterization of Impurities in 5-Amino-2-methoxybenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

5-Amino-2-methoxybenzoic acid hydrochloride (CAS 857200-24-9) is a critical synthetic building block used in the development of various active pharmaceutical ingredients (APIs), including benzamide-class therapeutics like metoclopramide. Because process-related impurities—such as unreacted starting materials, positional isomers (e.g., 3-amino or 4-amino derivatives), and degradation products—can carry over into the final API, rigorous impurity profiling is mandatory.

Under the ICH Q3A(R2) guidelines [1], any impurity in a new drug substance exceeding the 0.05% identification threshold must be structurally characterized. However, characterizing impurities in this specific compound presents unique chromatographic challenges:

  • Zwitterionic Polarity: The molecule contains both a basic primary amine ( pKa​ ~4.5) and an acidic carboxylic acid ( pKa​ ~3.5). Its charge state is highly sensitive to mobile phase pH, leading to poor retention or peak splitting on standard reversed-phase columns.

  • Isomeric Interference: Process impurities often include positional isomers that share identical molecular weights and similar polarities, making baseline resolution exceptionally difficult.

  • Salt Matrix Effects: The hydrochloride salt form can induce secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.

This guide objectively compares the two leading analytical platforms used to overcome these challenges: HPLC-UV (the standard for routine quantification) and UHPLC-QTOF-MS (the gold standard for structural elucidation).

Platform Comparison: HPLC-UV vs. UHPLC-QTOF-MS

As a Senior Application Scientist, I often see laboratories default to standard C18 columns for all analyses. For polar aromatic amines, this is a critical error.

HPLC-UV remains the workhorse for routine QA/QC. By utilizing a Pentafluorophenyl (PFP) stationary phase, we can exploit π−π and dipole-dipole interactions to achieve baseline resolution of known isomers. However, UV detection is blind to structural identity.

When an unknown peak exceeds the ICH reporting threshold, we must pivot to UHPLC-QTOF-MS . This platform pairs sub-2 μ m particle columns with high-resolution accurate mass (HRAM) spectrometry. It provides exact mass measurements (sub-5 ppm error) and MS/MS fragmentation patterns, which are indispensable for assigning structures to unknown degradants without requiring synthesized reference standards [2].

Comparative Performance Data
Performance MetricHPLC-UV (Routine QA/QC)UHPLC-QTOF-MS (Characterization)
Primary Objective Batch release, known impurity quantificationUnknown impurity structural elucidation
Typical LOD / LOQ ~0.01% / 0.03%~0.001% / 0.005%
Resolution ( Rs​ ) High (via PFP phase selectivity)Very High (via Sub-2 μ m efficiency)
Run Time 15 – 25 minutes5 – 10 minutes
Structural Data None (Retention time matching only)Exact mass, isotopic distribution, MS/MS
Buffer Compatibility Tolerates non-volatile buffers (e.g., Phosphate)Strictly requires volatile buffers (e.g., Formate)

Mechanistic Workflows & Decision Logic

To ensure a self-validating analytical lifecycle, the selection of the analytical platform must follow a strict decision tree based on the project phase and the nature of the impurity.

Workflow A 5-Amino-2-methoxybenzoic acid HCl Impurity Profiling B Analytical Objective A->B C Routine QA/QC (Known Impurities) B->C Quantification D Structural Elucidation (Unknown Impurities) B->D Characterization E HPLC-UV (PFP Column, TFA Buffer) C->E F UHPLC-QTOF-MS (Sub-2μm C18, Formic Acid) D->F

Decision tree for selecting analytical platforms for impurity profiling.

Experimental Methodologies (Self-Validating Protocols)

Every protocol must be a self-validating system to ensure data trustworthiness. Below are the optimized, step-by-step methodologies for both platforms.

Protocol A: Routine Quantification via HPLC-UV

Causality Insight: A low pH buffer (~pH 2.1) is deliberately chosen to ensure the carboxylic acid moiety remains fully protonated (neutral). This suppresses zwitterionic behavior and drives retention via hydrophobic and π−π interactions on the PFP column.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

    • Phase B: 100% Acetonitrile.

    • Self-Validation Checkpoint: Measure the pH of Phase A prior to use. It must read between 2.0 and 2.2. Deviations indicate TFA degradation, which will cause retention time drift.

  • Sample Preparation: Dissolve the 5-Amino-2-methoxybenzoic acid HCl sample in 90:10 Water:Acetonitrile to a concentration of 1.0 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 μ m).

    • Gradient: 5% B to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm (optimal for the benzamide core).

  • System Suitability Test (SST): Inject a resolution mixture containing the API and a known 4-amino isomer standard.

    • Self-Validation Checkpoint: Baseline resolution ( Rs​≥2.0 ) must be achieved. If Rs​<2.0 , column degradation has occurred, and the run must be aborted.

Protocol B: Structural Elucidation via UHPLC-QTOF-MS

Causality Insight: TFA, while excellent for UV chromatography, causes severe ion suppression in mass spectrometry. We substitute TFA with 0.1% Formic Acid. This maintains the acidic environment needed for peak shape while ensuring optimal ionization efficiency in the ESI source [3].

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Sample Preparation: Dilute the sample to a trace concentration of 10 μ g/mL in 95:5 Water:Acetonitrile.

    • Self-Validation Checkpoint: Inject a blank diluent first. Confirm there is no carryover or baseline interference at the expected retention times.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 μ m).

    • Gradient: 2% B to 50% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters & Tuning:

    • Ionization: Electrospray Ionization Positive mode (ESI+).

    • Self-Validation Checkpoint: Infuse a known tuning mix (e.g., Leucine Enkephalin) before the run. The mass error must be calibrated to <5 ppm to guarantee accurate empirical formula generation.

    • Collision Energy: Ramp from 15 to 40 eV for comprehensive MS/MS fragmentation.

  • Data Processing: Extract exact mass chromatograms (EIC) for theoretical impurities. Use the MS/MS fragmentation logic (visualized below) to assign structures based on characteristic neutral losses.

MS/MS Fragmentation Logic

When analyzing the UHPLC-QTOF-MS data, identifying the parent compound and its derivatives relies on understanding its gas-phase fragmentation. For 5-Amino-2-methoxybenzoic acid ( C8​H9​NO3​ , Exact Mass: 167.06), the protonated precursor ion [M+H]+ appears at m/z 168.07.

The structural elucidation of unknown impurities relies on mapping deviations from this core fragmentation pathway.

Fragmentation M Parent Ion [M+H]+ m/z 168.07 F1 Loss of H2O (-18 Da) m/z 150.06 M->F1 -H2O F2 Loss of CH3• (-15 Da) m/z 153.05 M->F2 -CH3• F3 Loss of CO2 (-44 Da) m/z 124.08 M->F3 -CO2 Core Substituted Aniline Core Diagnostic Fragment F3->Core

Proposed MS/MS fragmentation pathway logic for 5-Amino-2-methoxybenzoic acid.

Conclusion

For the robust characterization of 5-Amino-2-methoxybenzoic acid hydrochloride impurities, a dual-platform approach is non-negotiable. HPLC-UV equipped with a PFP column provides the ruggedness required for daily batch release and quantification. Conversely, UHPLC-QTOF-MS serves as the ultimate investigative tool, leveraging exact mass and fragmentation logic to identify unknown degradants and ensure strict compliance with global regulatory standards.

References

  • ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Potential of RP-UHPLC-DAD-MS for the qualitative and quantitative analysis of sofosbuvir in film coated tablets and profiling degradants Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-methoxybenzoic acid hydrochloride
Reactant of Route 2
5-Amino-2-methoxybenzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.